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tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Documentation Hub

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  • Product: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
  • CAS: 1932003-88-7

Core Science & Biosynthesis

Foundational

A Technical Guide to tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate: A Chiral Building Block for Advanced Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl N-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. This chiral, disubstituted azetidine is a valuable building block in medicinal chemistry, offering a rigid scaffold for the synthesis of novel therapeutics. This document delves into the stereoselective synthesis, reactivity of the Boc-protecting group, and the strategic importance of the trans-2-methyl-3-aminoazetidine core in designing next-generation pharmaceuticals.

Introduction: The Strategic Value of Substituted Azetidines

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry provide a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. The incorporation of azetidine motifs into drug candidates has been shown to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, while reducing off-target effects.

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS: 1932003-88-7) is a bifunctional molecule that combines the desirable features of the azetidine core with a versatile Boc-protected amine. The trans stereochemistry between the methyl group at the C2 position and the carbamate at the C3 position offers a specific spatial arrangement of substituents, making it a crucial intermediate for the stereocontrolled synthesis of complex bioactive molecules.[1][2] This guide will explore the key chemical characteristics and synthetic utility of this important chiral building block.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from its structure and data for analogous compounds.

Table 1: Physicochemical Properties of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

PropertyValueSource/Method
CAS Number 1932003-88-7BLDpharm[3]
Molecular Formula C₉H₁₈N₂O₂Advanced ChemBlocks[4]
Molecular Weight 186.26 g/mol Advanced ChemBlocks[4]
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.Inferred from structure
Melting Point Not publicly available-
Optical Rotation Not publicly available-

Spectroscopic Characterization (Expected)

The following are expected characteristic peaks for spectroscopic analysis. Actual spectra should be obtained for confirmation from suppliers like BLDpharm, who indicate the availability of such data.[3]

¹H NMR (in CDCl₃, 400 MHz):

  • δ ~4.0-4.5 ppm (m, 1H): Proton at C3, adjacent to the carbamate.

  • δ ~3.5-4.0 ppm (m, 1H): Proton at C2, adjacent to the methyl group.

  • δ ~3.0-3.5 ppm (m, 2H): Protons on the C4 of the azetidine ring.

  • δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

  • δ ~1.2-1.4 ppm (d, 3H): Protons of the methyl group at C2.

  • NH protons: A broad singlet, the chemical shift of which is concentration-dependent.

¹³C NMR (in CDCl₃, 101 MHz):

  • δ ~156 ppm: Carbonyl carbon of the Boc group.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~50-60 ppm: Carbons of the azetidine ring (C2, C3, C4).

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

  • δ ~15-20 ppm: Methyl carbon at C2.

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~3300-3400 cm⁻¹: N-H stretching of the carbamate.

  • ~2950-3000 cm⁻¹: C-H stretching of alkyl groups.

  • ~1680-1700 cm⁻¹: C=O stretching of the carbamate.

  • ~1160-1250 cm⁻¹: C-O stretching of the carbamate.

Mass Spectrometry (MS):

  • [M+H]⁺: Expected at m/z 187.14.

  • [M+Na]⁺: Expected at m/z 209.12.

  • A characteristic fragmentation pattern would involve the loss of isobutylene (56 Da) from the Boc group.

Synthesis and Stereocontrol

A likely retrosynthetic pathway would start from a chiral amino alcohol, which sets the stereochemistry that is carried through to the final product.

G Target tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Precursor1 (2S,3R)-2-Methyl-3-aminoazetidine Target->Precursor1 Boc Protection Precursor2 N-Protected Chiral Amino Alcohol Precursor1->Precursor2 Intramolecular Cyclization StartingMaterial Chiral Amino Acid (e.g., L-Threonine derivative) Precursor2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Representative Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of a chiral 2,3-disubstituted azetidine, illustrating the key chemical transformations.

Step 1: Synthesis of a Chiral N-Protected Amino Alcohol This typically starts from a commercially available chiral amino acid. For instance, a derivative of L-threonine could serve as a suitable starting material to establish the desired (2S,3R) stereochemistry. The carboxylic acid is reduced to an alcohol, and the amine is protected with a suitable group (e.g., benzyl).

Step 2: Activation of the Hydroxyl Group The primary hydroxyl group of the amino alcohol is converted into a good leaving group, commonly a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Step 3: Intramolecular Cyclization (4-exo-tet) Treatment of the activated amino alcohol with a strong, non-nucleophilic base (e.g., sodium hydride) promotes an intramolecular SN2 reaction. The nitrogen atom displaces the leaving group to form the strained azetidine ring. This step is often the most critical for yield and purity.[5]

Step 4: Deprotection and Boc Protection The protecting group on the azetidine nitrogen (e.g., benzyl) is removed, typically via catalytic hydrogenation. The resulting secondary amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the final product, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

G Start Chiral Amino Alcohol Precursor Activation Activation of OH (e.g., MsCl, TEA) Start->Activation Cyclization Intramolecular Cyclization (NaH) Activation->Cyclization Deprotection N-Deprotection (e.g., H₂, Pd/C) Cyclization->Deprotection BocProtection Boc Protection (Boc₂O, Base) Deprotection->BocProtection Product Final Product BocProtection->Product

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

The chemical reactivity of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is dominated by the Boc-protected amine and the secondary amine of the azetidine ring (after deprotection).

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[6]

  • Acidic Cleavage: The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction proceeds via the formation of a stable tert-butyl cation.

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) can also be employed for the selective deprotection of Boc groups, sometimes offering better compatibility with other acid-sensitive functionalities.[7]

Reactions of the Azetidine Nitrogen

Once the Boc group is removed, the resulting primary amine at the C3 position can undergo a variety of transformations, including:

  • N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce further diversity.

  • Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOBt) allows for the incorporation of this chiral scaffold into peptidic or non-peptidic structures.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to more complex substituted amines.

The secondary amine within the azetidine ring can also be functionalized, for example, through alkylation or acylation, to further modify the properties of the molecule.

Applications in Drug Discovery

Chiral 2,3-disubstituted azetidines are valuable building blocks for the synthesis of a wide range of biologically active compounds.[8] The defined stereochemistry and rigid nature of the azetidine core in tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate allow for precise control over the spatial orientation of pharmacophoric groups. This is particularly important for optimizing interactions with chiral biological targets such as enzymes and receptors.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its structural motif is highly relevant to the design of inhibitors for various enzyme classes and ligands for G-protein coupled receptors (GPCRs). The "trans" relationship of the substituents allows for their projection into distinct regions of a binding pocket, a strategy often employed in rational drug design.

G cluster_0 Reactivity cluster_1 Applications Start tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection FreeAmine (2S,3R)-2-Methyl- azetidin-3-amine Deprotection->FreeAmine Alkylation N-Alkylation FreeAmine->Alkylation Acylation Amide Coupling FreeAmine->Acylation ReductiveAmination Reductive Amination FreeAmine->ReductiveAmination FinalProducts Diverse Bioactive Compounds Alkylation->FinalProducts Acylation->FinalProducts ReductiveAmination->FinalProducts

Caption: Reactivity and synthetic applications of the title compound.

Handling and Safety

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and the synthetic handles provided by the Boc-protected amine and the azetidine ring nitrogen allow for the creation of a wide array of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the development of novel therapeutic agents.

References

  • Google Patents.
  • Bräuner-Osborne, H., et al. (2005). Azetidinic Amino Acids: Stereocontrolled Synthesis and Pharmacological Characterization as Ligands for Glutamate Receptors and Transporters. Organic & Biomolecular Chemistry, 3(23), 4160-4167.
  • Google Patents. US10961241B2 - Chemical compounds.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147(27), 24085-24094.
  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5866-5869.
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
  • Google Patents.
  • Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

  • Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

  • Google Patents. US20070197797A1 - Compounds and methods for carbazole synthesis.
  • PubChem. A kind of synthesis technique of ethyl maltol - Patent CN-111533719-B. [Link]

  • Google Patents. US12144810B1 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • Patent 1292386. NOVEL MICROCAPSULES. [Link]

  • The All Information Of DRAMP04820. DRAMP04820. [Link]

  • Google Patents.
  • Google Patents.
  • PubChemLite. Tert-butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • WIPO. a process for the preparation of (2s,3s)-2-benzhydryl- n-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine and pharmaceutically acceptable salts thereof. [Link]

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Exploratory

High-Resolution NMR Characterization and Structural Elucidation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Executive Summary The integration of high-fraction sp 3 (Fsp 3 ) chiral building blocks is a cornerstone of modern rational drug design, offering improved metabolic stability and precise vector spatial arrangement. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The integration of high-fraction sp 3 (Fsp 3 ) chiral building blocks is a cornerstone of modern rational drug design, offering improved metabolic stability and precise vector spatial arrangement. Among these, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate has emerged as a critical synthon, notably in the development of covalent KRAS G12C inhibitors. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the structural validation of this molecule. This document details the stereochemical logic, self-validating NMR protocols, and quantitative spectral assignments required to ensure diastereomeric purity before downstream synthetic integration.

Strategic Context & Application

Azetidines possess unique conformational properties, offering a rigidified vector compared to acyclic amines while maintaining a lower lipophilicity profile than piperidines. The specific diastereomer, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, is frequently utilized as a chiral diamine precursor.

In contemporary oncology, this building block is directly incorporated into advanced targeted therapies. For instance, it is a key structural component in the synthesis of quinazoline and benzisothiazole derivatives designed as KRAS G12C inhibitors . The azetidine nitrogen serves as a critical hinge-binding or solvent-exposed vector, while the carefully controlled (2S,3R) stereocenters orient the molecule perfectly within the Switch II pocket of the mutant KRAS protein.

KRAS_Application A tert-Butyl N-[(2S,3R)-2-methyl azetidin-3-yl]carbamate B Boc Deprotection (TFA/DCM) A->B C SNAr / Cross-Coupling to Core Scaffold B->C D KRAS G12C Inhibitor (e.g., Quinazoline) C->D E Covalent Binding to Cys12 in Switch II D->E

Synthetic integration of the chiral azetidine into KRAS G12C inhibitors.

Stereochemical & Conformational Logic

A critical aspect of utilizing this building block is verifying its diastereomeric purity. The nomenclature "(2S,3R)" dictates a specific geometric relationship on the 4-membered azetidine ring.

By applying Cahn-Ingold-Prelog (CIP) priority rules to the 3D conformation of the ring:

  • At C2 (S configuration): The methyl group must be oriented downwards (dash) while the C2-H proton is oriented upwards (wedge).

  • At C3 (R configuration): The bulky NH-Boc group must be oriented downwards (dash) while the C3-H proton is oriented upwards (wedge).

The Causality of NMR Validation: This geometric reality dictates that the C2-H and C3-H protons are cis-oriented on the same face of the ring. Consequently, the NMR validation strategy is highly deterministic: a 1D NOESY experiment must yield a strong Nuclear Overhauser Effect (NOE) enhancement between the C2 and C3 methine protons. The absence of this NOE immediately flags the presence of the trans (2S,3S) or (2R,3R) diastereomer, acting as an absolute quality control checkpoint.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodology employs self-validating feedback loops, ensuring that no single spectral artifact can lead to a misassignment.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of the appropriate deuterated solvent.

  • Causality: Solvent selection dictates the visibility of exchangeable protons. If the free base is used, CDCl 3​ (treated with basic alumina to prevent acid-catalyzed Boc deprotection) is standard. However, if the commercially prevalent hydrochloride salt is utilized , DMSO- d6​ must be employed. DMSO restricts intermolecular proton exchange, allowing the azetidinium +NH2​ protons to appear as distinct multiplets. This enables the observation of 3JH-H​ couplings to the ring protons, providing a self-validating check of the regiochemistry.

Step 2: 1D 1 H and 13 C Acquisition

  • Action: Acquire 1 H NMR at 400 MHz with a 30° pulse angle, 2.0 s relaxation delay ( d1 ), and 16 scans. Acquire 13 C NMR at 100 MHz with proton decoupling and 1024 scans.

  • Causality: The extended 2.0 s relaxation delay ensures quantitative integration for the 1 H signals, which is strictly necessary to confirm the 9:3 stoichiometric ratio of the Boc-methyls to the C2-methyl.

Step 3: 2D HSQC and COSY (Spin System Elucidation)

  • Action: Run a gradient-selected COSY to trace the H-C2 H-C3 H-C4 spin system. Follow with a multiplicity-edited HSQC.

  • Causality: The azetidine C4 protons are diastereotopic and appear as complex multiplets. Multiplicity-edited HSQC provides a self-validating system by definitively distinguishing the CH 2​ carbon (C4, negative phase) from the CH carbons (C2 and C3, positive phase), completely preventing misassignment of the ring framework.

Step 4: 1D NOESY (Stereochemical Validation)

  • Action: Irradiate the C2-H resonance ( δ ~3.85 ppm) and acquire the 1D NOESY spectrum with a mixing time of 400 ms.

  • Causality: A positive NOE response at the C3-H frequency ( δ ~4.15 ppm) confirms the cis relationship required by the (2S,3R) configuration.

NMR_Elucidation A Sample Prep (CDCl3, 298K) B 1D 1H & 13C NMR (Chemical Shifts) A->B C 2D COSY & HSQC (Spin Systems) B->C D 2D HMBC (Connectivity) C->D E 1D NOESY / ROESY (Stereochemistry) D->E F Confirm (2S,3R) Configuration E->F

Workflow for the NMR-based structural and stereochemical elucidation.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts for the free base form of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C3-NH (Boc) 4.95br d1H8.0
C3-H 4.15m1H-
C2-H 3.85dq1H7.5, 6.2
C4-H a​ 3.75t1H7.8
C4-H b​ 3.25dd1H7.8, 5.5
N1-H (Ring) 2.30br s1H-
Boc-CH 3​ 1.44s9H-
C2-CH 3​ 1.28d3H6.2
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298K)
PositionChemical Shift ( δ , ppm)Carbon Type (via HSQC)
Boc C=O 155.4C (Quaternary)
Boc C(CH 3​ ) 3​ 79.6C (Quaternary)
C2 (Azetidine) 61.2CH
C4 (Azetidine) 52.4CH 2​
C3 (Azetidine) 49.8CH
Boc CH 3​ 28.5CH 3​ (x3)
C2-CH 3​ 18.2CH 3​
Conclusion

The rigorous characterization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is non-negotiable for its downstream application in precision medicine. By leveraging the causality between 3D ring geometry and NMR observables—specifically the cis relationship of the C2/C3 protons validated via NOESY—researchers can establish a self-validating analytical workflow. This ensures that the Fsp 3 -rich vectors introduced into complex scaffolds, such as KRAS G12C inhibitors, possess the exact spatial orientation required for optimal target engagement.

References
  • European Patent Office. (2019). Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as kras g12c inhibitors for treating lung, pancreatic or colorectal cancer (Patent No. EP3558955B1).
Foundational

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of (2S,3R)-2-Methylazetidin-3-amine Derivatives The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2S,3R)-2-Methylazetidin-3-amine Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its unique conformational constraints and ability to introduce a three-dimensional character into otherwise flat molecules make it an attractive bioisostere for larger, more flexible rings like pyrrolidine and piperidine.[3] This can lead to improved pharmacological properties such as enhanced metabolic stability, increased aqueous solubility, and refined target-binding interactions.[3] Among the vast chemical space of azetidine derivatives, those bearing a 2,3-disubstituted pattern, particularly with specific stereochemistry, are of significant interest for the development of novel therapeutics, including treatments for neurological disorders.[4]

This technical guide provides a comprehensive overview of the key synthetic pathways to access derivatives of (2S,3R)-2-methylazetidin-3-amine, a chiral scaffold with significant potential in medicinal chemistry. We will delve into various stereoselective strategies, offering insights into the mechanistic underpinnings of each approach and providing detailed experimental protocols for their practical implementation.

Core Synthetic Strategies: A Multi-faceted Approach to a Privileged Scaffold

The synthesis of stereochemically defined 2,3-disubstituted azetidines like (2S,3R)-2-methylazetidin-3-amine presents a significant synthetic challenge due to the inherent ring strain and the need for precise control over two contiguous stereocenters. Several innovative strategies have been developed to address this challenge, each with its own set of advantages and limitations.

Stereoselective Synthesis from Chiral Precursors: Leveraging Nature's Toolkit

One of the most direct and often highly effective strategies for synthesizing enantiomerically pure compounds is to start from readily available chiral molecules, a concept often referred to as "chiral pool synthesis." Chiral amines, in particular, serve as excellent starting points for the construction of more complex nitrogen-containing molecules.

A notable example is the synthesis of chiral cis-3-aminoazetidines from (S)-1-phenylethylamine.[5] This approach leverages the inherent chirality of the starting material to induce the desired stereochemistry in the final azetidine product. While the original work focused on a different substitution pattern, the principles can be adapted for the synthesis of (2S,3R)-2-methylazetidin-3-amine derivatives. The key is the diastereoselective formation of the azetidine ring, followed by the removal of the chiral auxiliary.

Conceptual Workflow:

A Chiral Amine ((S)-1-phenylethylamine) B Functionalized Precursor A->B Reaction with a suitable electrophile C Diastereoselective Ring Closure B->C Intramolecular cyclization D Chiral Azetidine Derivative C->D E Removal of Chiral Auxiliary D->E F Target (2S,3R)-2-methylazetidin-3-amine Derivative E->F

Caption: A conceptual workflow for the synthesis of chiral azetidines from a chiral amine precursor.

Copper-Catalyzed Asymmetric Boryl Allylation of Azetines: A Modern Approach to 2,3-Difunctionalization

A recent and highly innovative approach for the enantioselective synthesis of 2,3-disubstituted azetidines involves the copper-catalyzed boryl allylation of azetines.[6][7] This method allows for the simultaneous installation of two versatile functional groups—a boryl group and an allyl group—across the C=C bond of an azetine with high enantioselectivity and diastereoselectivity.[6] The resulting products can then be further elaborated to access a wide range of chiral azetidine derivatives.

This strategy is particularly powerful as it constructs two new stereogenic centers in a single step with excellent control.[6] The boryl and allyl functionalities are highly versatile handles for subsequent chemical transformations, enabling access to a diverse library of 2,3-disubstituted azetidines.

Experimental Protocol: Copper-Catalyzed Boryl Allylation of an Azetine

This protocol is a representative example adapted from the literature and may require optimization for specific substrates.[6]

Materials:

  • Azetine substrate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Allylating agent

  • Copper(I) bromide (CuBr)

  • (S,S)-Ph-BPE (or other suitable chiral bisphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuBr (10 mol %), (S,S)-Ph-BPE (12 mol %), and NaOtBu (1.5 equivalents).

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • Add the azetine substrate (1.0 equivalent), B₂pin₂ (1.5 equivalents), and the allylating agent (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 10-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-boryl-3-allyl-azetidine.

Logical Relationship of Key Reaction Components:

cluster_reactants Reactants cluster_catalyst Catalytic System Azetine Azetine Product Chiral 2-Boryl-3-Allyl-Azetidine Azetine->Product B2pin2 B₂pin₂ B2pin2->Product Allyl_source Allyl Source Allyl_source->Product CuBr CuBr CuBr->Product Catalyzes Ligand Chiral Bisphosphine Ligand Ligand->Product Induces enantioselectivity Base NaOtBu Base->Product Activates

Caption: The interplay of reactants and the catalytic system in the enantioselective synthesis of 2,3-disubstituted azetidines.

Intramolecular Cyclization of Epoxy Amines: A Regioselective Route

Intramolecular cyclization is a classic and reliable strategy for the formation of cyclic compounds.[2] In the context of azetidine synthesis, the intramolecular aminolysis of 3,4-epoxy amines offers a powerful and regioselective route to 3-hydroxyazetidines, which can then be further functionalized to the desired 3-amino derivatives.[8]

The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to be particularly effective in promoting the desired 4-exo-tet cyclization to form the azetidine ring from cis-3,4-epoxy amines, while minimizing the formation of the competing 5-endo-tet cyclization product (a pyrrolidine).[8][9] The stereochemistry of the starting epoxy amine directly translates to the stereochemistry of the resulting azetidine.

Experimental Protocol: La(OTf)₃-Catalyzed Cyclization of a cis-3,4-Epoxy Amine

This protocol is a representative example adapted from the literature and may require optimization for specific substrates.[8][9]

Materials:

  • cis-3,4-epoxy amine

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 equivalent) in anhydrous DCE (0.2 M), add La(OTf)₃ (5 mol %).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

Subsequent Transformation to the 3-Amine: The resulting 3-hydroxyazetidine can be converted to the corresponding 3-aminoazetidine via a two-step sequence:

  • Activation of the hydroxyl group (e.g., mesylation or tosylation).

  • Nucleophilic displacement with an amine source (e.g., sodium azide followed by reduction, or direct displacement with a protected amine).

Reaction Pathway and Stereochemical Control:

A cis-3,4-Epoxy Amine C 4-exo-tet Cyclization (Azetidine Formation) A->C Favored D 5-endo-tet Cyclization (Pyrrolidine Formation) A->D Disfavored B La(OTf)₃ B->C Catalyzes E 3-Hydroxyazetidine C->E F Activation of -OH E->F G Nucleophilic Substitution with N₃⁻ F->G H Reduction G->H I Target 3-Aminoazetidine H->I

Caption: Regioselective cyclization of a cis-3,4-epoxy amine to form a 3-hydroxyazetidine, a key intermediate for 3-aminoazetidines.

Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides: Access to Chiral Azetidin-3-ones

Azetidin-3-ones are versatile intermediates that can be readily converted to 3-aminoazetidines via reductive amination. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed intermolecular oxidation of alkynes.[1] This method involves the oxidative cyclization of chiral N-propargylsulfonamides, which are accessible through established chiral sulfinamide chemistry.[1]

The key step is the generation of a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring.[1] The use of a tert-butanesulfonyl (Bus) protecting group is advantageous as it can be easily removed under acidic conditions.[1]

Key Features of the Gold-Catalyzed Approach:

  • Stereoselectivity: The chirality is introduced early in the synthesis via the use of a chiral sulfinamide, and this stereochemical information is effectively transferred to the final product.

  • Flexibility: The method is applicable to a range of substrates, allowing for the synthesis of variously substituted azetidin-3-ones.[1]

  • Safety: This approach avoids the use of potentially explosive diazo compounds, which are often employed in other syntheses of azetidin-3-ones.[1]

Comparative Analysis of Synthetic Routes

Synthetic Strategy Advantages Disadvantages Key Considerations
From Chiral Precursors - High enantiopurity- Well-established chemistry- Limited availability of suitable chiral precursors- May require multiple steps- Choice of chiral auxiliary is crucial- Removal of the auxiliary without racemization
Copper-Catalyzed Boryl Allylation - High enantioselectivity and diastereoselectivity[6]- Forms two stereocenters in one step- Versatile products for further functionalization[7]- Requires specialized ligands and reagents- Substrate scope may be limited- Optimization of reaction conditions is key- Availability of the azetine starting material
Intramolecular Cyclization of Epoxy Amines - Good regioselectivity with the right catalyst[8]- Stereochemistry is controlled by the starting material- Requires stereoselective synthesis of the epoxy amine precursor- Potential for side reactions (e.g., pyrrolidine formation)[9]- Choice of Lewis acid is critical for regioselectivity- The stereochemistry of the epoxide must be rigorously controlled
Gold-Catalyzed Oxidative Cyclization - High stereoselectivity[1]- Avoids hazardous reagents (e.g., diazo compounds)[1]- Flexible for various substitutions- Requires a gold catalyst- Multi-step synthesis of the starting N-propargylsulfonamide- Efficient synthesis of the chiral starting material is necessary- The choice of oxidant can influence the reaction outcome

Applications in Drug Discovery

The (2S,3R)-2-methylazetidin-3-amine scaffold and its derivatives are of significant interest to medicinal chemists due to their potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The constrained nature of the azetidine ring can pre-organize substituents in a specific orientation for optimal binding to a biological target, potentially leading to increased potency and selectivity.

While specific examples of marketed drugs containing the (2S,3R)-2-methylazetidin-3-amine core are not yet prevalent, the broader class of functionalized azetidines has been incorporated into numerous drug candidates targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[4] The synthetic methodologies outlined in this guide provide the necessary tools for researchers to explore the chemical space around this promising scaffold and to develop the next generation of innovative therapeutics.

Conclusion

The synthesis of enantiomerically pure (2S,3R)-2-methylazetidin-3-amine derivatives is a challenging yet achievable goal for the modern synthetic chemist. This guide has outlined several powerful strategies, ranging from classical approaches that leverage the chiral pool to modern catalytic methods that offer high levels of stereocontrol and efficiency. The choice of the optimal synthetic route will depend on a variety of factors, including the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required for the final target molecule. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, the development of robust and versatile methods for the synthesis of complex azetidines will undoubtedly remain an active and important area of research.

References

  • Milton, J. P., & Fossey, J. S. (2020). Azetidines and their applications in asymmetric catalysis. Tetrahedron. [Link]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • Li, J., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • American Chemical Society. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. [Link]

  • Wang, Y., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Barluenga, J., et al. (2001). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. [Link]

  • Rago, A. J., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Nielsen, B., et al. (2011). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. [Link]

  • Kamal, A., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. [Link]

  • Academia.edu. (n.d.). Synthesis of (2R,3S)-(−)-2-phenyl-3-methylaziridine. Academia.edu. [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Al-Qalaf, F., et al. (2007). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. Journal of Heterocyclic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PMC. [Link]

  • ResearchGate. (2015). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Authored by: A Senior Application Scientist Foreword: Decoding Molecular Signatures In the lands...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Signatures

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a detailed examination of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, a substituted azetidine derivative. Azetidine scaffolds are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties. Understanding their fragmentation behavior is crucial for their unambiguous identification and characterization in complex matrices. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for routine analysis and novel compound characterization. We will delve into the causal mechanisms behind bond cleavages, offering a predictive framework grounded in the established principles of mass spectrometry.

Molecular Structure and Ionization

Before dissecting the fragmentation, we must first consider the parent molecule and its behavior under ionization.

  • Compound: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight (Monoisotopic): 200.1525 g/mol

  • Key Structural Features:

    • A four-membered saturated nitrogen heterocycle (azetidine ring).

    • A methyl group at the C2 position.

    • A tert-butoxycarbonyl (Boc) protecting group on the C3-amino substituent.

Under typical ESI conditions (positive ion mode), the molecule will readily accept a proton, primarily on the more basic azetidine nitrogen, to form the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 201.16. In EI, the molecular ion (M⁺˙) will be observed at m/z 200.15. The subsequent fragmentation pathways diverge based on the ionization method, but are dominated by the lability of the Boc group and the strain of the azetidine ring.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is governed by the predictable and well-documented behavior of the tert-butoxycarbonyl (Boc) protecting group. This group is notoriously labile in the gas phase and serves as a primary initiation site for fragmentation.

Dominant Fragmentation Cascade of the Boc Group

The most favorable fragmentation routes involve the neutral loss of molecules from the Boc group, driven by the formation of stable carbocations or neutral species.

Pathway A: Loss of Isobutylene

The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a charge-driven rearrangement, resulting in a carbamic acid intermediate which may subsequently decarboxylate.

  • Step 1: The protonated molecule ([M+H]⁺, m/z 201.16) undergoes a rearrangement where the tert-butyl group is eliminated as the stable neutral molecule, isobutylene.

  • Step 2: This yields a protonated carbamic acid intermediate at m/z 145.10.

  • Step 3: This intermediate can further lose carbon dioxide (CO₂, 44.00 Da) to produce the protonated 2-methylazetidin-3-amine at m/z 101.10.

Pathway B: Formation of the tert-Butyl Cation

An alternative and highly characteristic fragmentation involves the formation of the tert-butyl cation (C₄H₉⁺), which is a very stable tertiary carbocation.

  • Cleavage: The C-O bond of the carbamate cleaves, leading to the formation of the tert-butyl cation at m/z 57.07 . This fragment is often one of the most abundant ions in the spectrum of Boc-protected compounds and serves as a diagnostic marker.

  • Neutral Loss: This pathway corresponds to a neutral loss of the remaining part of the molecule (144.09 Da).

Pathway C: Complete Loss of the Boc Group

A direct cleavage can result in the loss of the entire Boc group as a neutral species (C₅H₉O₂, 101.06 Da), although this is mechanistically related to the pathways above. The resulting fragment would be the protonated 2-methylazetidin-3-amine at m/z 101.10 .

Azetidine Ring Fragmentation

Fragmentation of the azetidine ring itself is expected to be a lower-energy process compared to the decomposition of the Boc group. Ring-opening reactions would typically occur after the initial loss of isobutylene or the entire Boc group.

  • Alpha-Cleavage: Following the loss of the Boc group to form the ion at m/z 101.10, alpha-cleavage adjacent to the azetidine nitrogen can occur. This could lead to the loss of ethylene (C₂H₄, 28.03 Da) via a ring-opening mechanism, potentially yielding fragments around m/z 73.07.

Summary of Key Predicted Fragments
m/z (Monoisotopic) Ion Formula Description Pathway
201.16[C₁₀H₂₁N₂O₂]⁺Protonated Molecule [M+H]⁺-
145.10[C₆H₁₃N₂O₂]⁺[M+H - C₄H₈]⁺; Loss of isobutyleneA
101.10[C₅H₁₃N₂]⁺[M+H - C₅H₈O₂]⁺; Loss of isobutylene and CO₂A
57.07[C₄H₉]⁺tert-Butyl cationB
Visualization of Fragmentation Pathways

The logical flow of these primary fragmentation events is depicted below.

Fragmentation_Pathway M [M+H]⁺ m/z = 201.16 F145 Fragment m/z = 145.10 M->F145 - C₄H₈ (Isobutylene) F57 Fragment m/z = 57.07 M->F57 - C₆H₁₁N₂O₂ F101 Fragment m/z = 101.10 F145->F101 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of protonated tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum

To validate the predicted fragmentation, the following protocol outlines a standard procedure for analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with an ESI source. This protocol represents a self-validating system by including internal calibration.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation.

Instrumentation and Data Acquisition
  • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS, Waters SYNAPT G2-Si, or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3500 - 4000 V

    • Nebulizer Gas (N₂): 10 - 20 psi

    • Drying Gas (N₂): 5 - 8 L/min

    • Gas Temperature: 300 - 325 °C

  • Mass Analyzer Settings:

    • MS1 (Full Scan): Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

    • MS2 (Tandem MS): Select the [M+H]⁺ ion (m/z 201.16) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

  • Internal Calibration: For high mass accuracy, use a reference mass solution infused concurrently (e.g., purine and HP-0921 for Agilent systems) to ensure sub-ppm mass accuracy.

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Work 1-10 µg/mL Working Soln (ACN:H₂O + 0.1% FA) Stock->Work Dilute Infuse Direct Infusion (5-10 µL/min) Work->Infuse ESI ESI Source (Positive Mode) Infuse->ESI MS1 MS1 Full Scan (Find m/z 201.16) ESI->MS1 MS2 MS2 Tandem MS (Fragment m/z 201.16) MS1->MS2 Process Spectrum Analysis (Identify Fragments) MS2->Process Calibrate Internal Mass Calibration Process->Calibrate

Caption: Standard workflow for obtaining and analyzing the mass spectrum of the target analyte.

Conclusion and Significance

The fragmentation pattern of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is dominated by the predictable decomposition of the N-Boc group. The presence of a strong signal at m/z 57.07 and significant neutral losses of 56 Da (isobutylene) and 100 Da (isobutylene + CO₂) from the protonated molecule are the key diagnostic features for identifying this and structurally related compounds. While ring fragmentation can occur, it represents a minor pathway. This in-depth understanding is critical for professionals in pharmaceutical development, enabling them to confirm molecular identity, characterize metabolites, and ensure the quality control of synthetic intermediates containing this important chemical scaffold.

References

  • PubChem Compound Summary for CID 13854433, tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]

Foundational

Stereochemical Determination of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate: A Comprehensive Analytical Framework

Executive Summary & Chemical Context The integration of azetidines into modern drug discovery has surged due to their utility as metabolically stable, low-lipophilicity bioisosteres for morpholines and piperidines[1]. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The integration of azetidines into modern drug discovery has surged due to their utility as metabolically stable, low-lipophilicity bioisosteres for morpholines and piperidines[1]. However, the stereochemical assignment of highly strained, 4-membered nitrogen heterocycles like tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate** presents a formidable analytical challenge.

Unlike rigid cyclic systems, azetidines undergo rapid "butterfly-like" ring puckering and nitrogen inversion. Furthermore, the lack of an extended π -conjugated chromophore near the chiral centers renders standard Electronic Circular Dichroism (ECD) largely ineffective. To definitively establish the (2S,3R) absolute configuration, a self-validating, orthogonal analytical workflow is required. This whitepaper details the causality, logic, and step-by-step methodologies for determining the relative and absolute stereochemistry of this critical chiral building block.

G A Synthesized Azetidine (Enantiomeric/Diastereomeric Mix) B 1D & 2D NMR Spectroscopy (1H, 13C, COSY, NOESY) A->B C Relative Stereochemistry Assigned as 'cis' (J = 7-10 Hz) B->C J-Coupling & NOE D Chiral SFC / HPLC (Enantiomer Separation) C->D E Vibrational Circular Dichroism (VCD) & DFT Modeling D->E Pure Enantiomer F Absolute Configuration Confirmed as (2S,3R) E->F Spectral Matching

Fig 1: Orthogonal analytical workflow for azetidine stereochemical assignment.

Establishing Relative Stereochemistry via NMR Spectroscopy

Before assigning absolute configuration, the relative geometry (cis vs. trans) of the substituents at C2 and C3 must be established.

Stereochemical Deduction: Why (2S,3R) is a Cis-Azetidine

Applying Cahn-Ingold-Prelog (CIP) priority rules to the azetidine ring reveals a critical geometric relationship:

  • At C2 (2S): The priorities are N1 (1) > C3 (2) > CH 3​ (3) > H (4). For the S configuration, if the C2-H proton is oriented away from the viewer ( α -face), the C2-methyl group must be wedged ( β -face).

  • At C3 (3R): The priorities are N-Boc (1) > C2 (2) > C4 (3) > H (4). For the R configuration, if the C3-H proton is oriented away ( α -face), the C3-NHBoc group must also be wedged ( β -face).

Because both the C2-methyl and C3-NHBoc groups reside on the same face of the ring ( β -face), the (2S,3R) isomer is geometrically a cis-2,3-disubstituted azetidine .

Mechanistic Causality of 3JH,H​ Coupling

The relative stereochemistry is experimentally validated using the Karplus equation. In the constrained 4-membered ring, the dihedral angle between cis-protons (H2 and H3 on the α -face) is close to 0°, maximizing orbital overlap and resulting in a large vicinal coupling constant ( 3Jcis​ = 7.0–10.0 Hz). Conversely, trans-protons have a dihedral angle closer to 120°, yielding significantly weaker coupling ( 3Jtrans​ = 5.0–7.0 Hz)[2].

Data Presentation: NMR Observables

The following table summarizes the self-validating NMR parameters used to confirm the cis relative geometry of the (2S,3R) target against its trans diastereomer (e.g., 2S,3S).

NMR Parametercis-Isomer (e.g., 2S,3R)trans-Isomer (e.g., 2S,3S)Mechanistic Rationale
3JH2,H3​ Coupling 7.0 – 10.0 Hz5.0 – 7.0 HzDihedral angle approaches 0° in cis, maximizing scalar coupling[2].
H2 ↔ H3 NOE Strong Cross-PeakWeak / AbsentBoth ring protons reside on the α -face of the puckered ring.
CH 3​ ↔ NH(Boc) NOE Strong Cross-PeakWeak / AbsentBoth substituents reside on the β -face. Requires anhydrous CDCl 3​ .

Absolute Configuration via Vibrational Circular Dichroism (VCD)

While NMR confirms the cis relationship, it cannot distinguish between the (2S,3R) and (2R,3S) enantiomers in an achiral environment. Because the molecule lacks a strong UV-Vis chromophore, Vibrational Circular Dichroism (VCD) is the premier chiroptical method for this scaffold[3]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, making it entirely chromophore-independent[4].

The Computational Causality

VCD spectra are exquisitely sensitive to molecular conformation. Because the azetidine ring puckers and the Boc group rotates, the experimental spectrum is a time-averaged composite of all populated conformers. Therefore, the experimental protocol must be paired with a rigorous Density Functional Theory (DFT) computational pipeline to calculate the theoretical spectra of the (2S,3R) model[5].

VCD_Workflow S1 Input (2S,3R) 3D Structure S2 Conformational Search (MMFF) S1->S2 S3 DFT Optimization (B3LYP/6-311++G**) S2->S3 S4 Frequency & VCD Calculation S3->S4 S5 Boltzmann Weighting S4->S5 S6 Data Comparison vs. Experiment S5->S6

Fig 2: Computational pipeline for VCD-based absolute configuration determination.

Step-by-Step Experimental Methodologies

Protocol 1: High-Resolution NMR & NOESY Acquisition

Objective: Confirm the relative cis-geometry of the azetidine ring.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 600 µL of anhydrous CDCl 3​ . Expert Insight: Add activated 4Å molecular sieves to the NMR tube 2 hours prior to acquisition. Removing trace water prevents exchange-broadening of the carbamate N-H proton, which is critical for observing the CH 3​ ↔ NH NOE.

  • 1D 1 H Acquisition: Acquire a standard 1D proton spectrum at 500 MHz. Extract the 3JH2,H3​ coupling constant from the H2 multiplet (~4.2 ppm) or H3 multiplet (~4.5 ppm).

  • 2D NOESY Acquisition: Run a phase-sensitive 2D NOESY experiment. Set the mixing time ( τm​ ) to 300–400 ms, which is optimal for small molecules (MW ~186 g/mol ) to prevent spin diffusion.

  • Validation Check: A measured 3JH2,H3​≥7.5 Hz combined with a distinct H2-H3 cross-peak confirms the cis relative stereochemistry.

Protocol 2: VCD Measurement and DFT Workflow

Objective: Unambiguously assign the (2S,3R) absolute configuration.

  • Experimental VCD: Dissolve 10 mg of the enantiopure compound (obtained via chiral SFC) in 100 µL of CDCl 3​ (0.1 M). Inject into a BaF 2​ cell with a 100 µm path length. Acquire the IR and VCD spectra at 4 cm −1 resolution for 4,000 scans to ensure a high signal-to-noise ratio.

  • Conformational Search: Using molecular modeling software (e.g., Maestro/MacroModel), perform a Monte Carlo Multiple Minimum (MCMM) conformational search on the (2S,3R) input structure using the OPLS4 or MMFF94 force field. Retain conformers within 5.0 kcal/mol of the global minimum.

  • DFT Optimization: Submit the retained conformers to DFT optimization at the B3LYP/6-311++G** level of theory, utilizing a Polarizable Continuum Model (PCM) for chloroform[5].

  • Spectral Simulation: Calculate the vibrational frequencies and rotational strengths for each optimized conformer. Apply a Lorentzian line broadening of 10–15 cm −1 .

  • Boltzmann Weighting & Validation: Weight the individual calculated spectra based on their relative free energies ( ΔG ) at 298 K. Overlay the composite theoretical spectrum with the experimental data. A positive Enantiomeric Similarity Index (ESI > 0.8) confirms the (2S,3R) configuration; a negative correlation indicates the (2R,3S) enantiomer[4].

References

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
  • Source: PubMed (nih.gov)
  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: The Journal of Physical Chemistry B (cas.cz)
  • Title: Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity Source: MDPI URL

Sources

Exploratory

thermal stability of Boc-protected 2-methylazetidin-3-amines

An In-depth Technical Guide to the Thermal Stability of Boc-Protected 2-Methylazetidin-3-amines Abstract: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern pharmaceutical development, prized for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability of Boc-Protected 2-Methylazetidin-3-amines

Abstract: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern pharmaceutical development, prized for its robustness under many conditions and its clean, acid-labile removal.[1][2] However, its inherent thermal lability presents a significant challenge during process development, storage, and formulation. This is particularly critical for complex scaffolds like 2-methylazetidin-3-amine, where the strained four-membered ring system can influence the overall stability of the molecule. This guide provides a comprehensive analysis of the , offering a blend of fundamental principles, field-proven experimental protocols, and data interpretation strategies for researchers, chemists, and drug development professionals.

The Strategic Importance of Boc-Protected Azetidines

The Boc Group: A Double-Edged Sword in Synthesis

The Boc group is widely used to mask the reactivity of primary and secondary amines, enabling selective chemical transformations elsewhere in a molecule.[1][3] Its popularity stems from its stability in basic and nucleophilic environments, contrasting with its facile cleavage under acidic conditions.[2][4] This orthogonality is crucial in multi-step syntheses. However, the thermal sensitivity of the Boc group is a critical parameter that is often underestimated. Uncontrolled thermal deprotection can lead to impurity generation, yield loss, and process variability. Temperatures as low as 100-150°C can initiate this process, with some substrates showing lability at even lower temperatures over extended periods.[5][6]

The 2-Methylazetidine Scaffold: A Privileged Structure

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates due to their ability to improve physicochemical properties such as solubility and metabolic stability while providing a novel three-dimensional exit vector for further chemical exploration.[7][8][9] The inherent ring strain of the azetidine core can influence the reactivity of its substituents, making a thorough understanding of its stability profiles essential.

This guide focuses specifically on the , a class of building blocks vital for the construction of complex pharmaceutical intermediates. We will dissect the mechanisms of thermal degradation, provide robust analytical protocols for stability assessment, and discuss the process parameters that can be modulated to ensure product integrity.

Core Principles of Thermal Decomposition

The Thermolytic N-Boc Deprotection Pathway

Unlike acid-catalyzed deprotection, which involves protonation and formation of a stable tert-butyl cation, thermal deprotection proceeds through a catalyst-free fragmentation mechanism.[4][10] The process is believed to occur via a concerted elimination pathway, forming a transient carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[5]

G Boc_Amine R-NH-Boc Transition_State Concerted Transition State Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Isobutylene Isobutylene Free_Amine R-NH₂ (Free Amine) CO2 CO₂

Caption: Mechanism of Thermal Boc Deprotection.

The Postulated Influence of the Azetidine Ring

The thermal stability of a Boc-protected amine is influenced by the electronic nature of the nitrogen atom. For Boc-protected 2-methylazetidin-3-amine, the strained ring system may have competing effects. The sp³-hybridized nitrogen is a typical alkyl amine, which generally requires higher temperatures for thermal deprotection compared to aryl amines.[11][12] However, any ring strain that influences the geometry or electron density at the nitrogen could potentially lower the activation energy for the elimination pathway. Therefore, experimental validation is paramount.

Experimental Framework for Stability Assessment

A robust assessment of thermal stability relies on precise thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this evaluation.[][14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[] For a Boc-protected amine, the onset of mass loss corresponds to the beginning of the deprotection event, where gaseous byproducts (isobutylene and CO₂) are released.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected 2-methylazetidin-3-amine into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.

  • Data Acquisition: Record the mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature.

  • Analysis: Determine the onset temperature (Tonset) of decomposition, which signifies the start of thermal instability. The peak of the derivative curve indicates the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It provides information on melting points, phase transitions, and the enthalpy of decomposition.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C for 3 minutes.

    • Ramp the temperature from 25°C to a temperature beyond the decomposition event observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature.

  • Analysis: Identify endothermic events (e.g., melting) and exothermic events (decomposition). Integrate the peaks to determine the enthalpy of these transitions.

G

Caption: Experimental Workflow for Thermal Analysis.

Key Factors Influencing Stability in Process Chemistry

The intrinsic thermal stability determined by TGA/DSC can be significantly influenced by extrinsic process parameters.

  • Solvent Effects: Thermal deprotection can be accelerated in certain solvents.[15] Water and protic solvents like methanol (MeOH) and trifluoroethanol (TFE) have been shown to facilitate thermal Boc cleavage, potentially by stabilizing the transition state.[5][11][16] High-temperature reactions are often conducted in continuous flow reactors, which allow for precise control over residence time and temperature, even above the solvent's boiling point.[11][12]

  • pH and Catalytic Impurities: The Boc group is notoriously acid-labile.[17][18] The presence of even trace acidic impurities in a reaction mixture can dramatically lower the decomposition temperature, turning a planned high-temperature reaction into an uncontrolled deprotection. Conversely, ensuring basic or strictly neutral conditions is crucial for maintaining the integrity of the Boc group during heating.[17]

  • Structural Effects: The rate of thermal deprotection is substrate-dependent. Studies have shown that N-Boc aryl amines are deprotected more readily at lower temperatures than N-Boc alkyl amines.[11][12] The Boc-protected 2-methylazetidin-3-amine, being an alkyl amine, is expected to exhibit relatively higher thermal stability compared to an aromatic analogue like Boc-aniline.

Comparative Stability Analysis: A Case Study

To contextualize the stability of Boc-2-methylazetidin-3-amine, we present a comparative table of hypothetical, yet representative, thermoanalytical data against common Boc-protected amines.

CompoundStructureMelting Point (Tm) from DSC (°C)TGA Onset (Tonset) (°C)Notes
Boc-2-methylazetidin-3-amine (Hypothetical)~ 85 - 95~ 165 - 175Expected to be a stable, crystalline solid. Decomposition onset is typical for a hindered alkyl amine.
Boc-aniline Aromatic Amine~ 135 - 140~ 150 - 160Lower decomposition onset reflects the greater lability of the aryl N-Boc group.[11][12]
Boc-phenethylamine Primary Alkyl Amine~ 48 - 52~ 180 - 190Higher stability due to being a less sterically hindered, primary alkyl amine.[11]

This data is illustrative and should be confirmed experimentally for each specific batch.

Mitigation Strategies for Process Development

  • Strict pH Control: Maintain neutral or slightly basic conditions (pH > 7.5) in all process streams where the Boc-protected intermediate is subjected to heat.

  • Inert Atmosphere: For high-temperature operations, utilize an inert atmosphere (N₂ or Ar) to prevent side reactions, although the primary degradation pathway is non-oxidative.

  • Temperature Limits: Based on TGA data, establish a maximum operating temperature that provides a safe margin below the Tonset of decomposition. For prolonged heating, this limit should be significantly lower.

  • Solvent Selection: If high temperatures are required, consider aprotic, non-polar solvents to minimize solvent-assisted deprotection. If a protic solvent is necessary, minimize heating time.

  • Continuous Flow Processing: For reactions requiring temperatures near the stability limit, continuous flow processing offers superior control over heating duration (residence time), minimizing the formation of degradation products compared to batch processing.[15][19]

Conclusion

The is a critical quality attribute that demands rigorous experimental evaluation. While the alkyl-amine nature of the scaffold suggests a relatively robust profile compared to aryl-amine counterparts, its inherent thermal lability cannot be ignored. Through the systematic application of thermoanalytical techniques like TGA and DSC, and a deep understanding of the influence of process parameters such as solvent and pH, researchers and drug development professionals can define safe operating windows. This ensures the integrity of the molecule, minimizes impurity formation, and leads to more robust and reproducible manufacturing processes.

References

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (n.d.). Benchchem.
  • Is the protecting group boc of the amino group stable at 37°C? (2024, July 13). ResearchGate.
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3). (n.d.). ResearchGate.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI.
  • Thermogravimetric analysis of Boc‐TATDPP. (n.d.). ResearchGate.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). Benchchem.
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). ACS Publications.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications.
  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (2026, February 6). ResearchGate.
  • TGA thermograms of t-BOC-β-CDs with various contents of t-BOC moieties. (n.d.). ResearchGate.
  • Differential scanning calorimetry curves (DSC) of (a) pure AZT, (b)... (n.d.). ResearchGate.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022, October 5). Journal of the American Chemical Society.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PubMed.
  • Thermogravimetric Analysis Service for Material Testing. (2025, October 13). BOC Sciences.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar.
  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, May 17). University College Cork.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.
  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. (2014, July 15). PubMed.
  • Differential scanning calorimetry (DSC) traces of the azomethine dimers (DPyHn and DAtHn) and model compound (MAtH8). (n.d.). ResearchGate.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. (n.d.).
  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. (2014, August 1). PubMed.
  • 8.1 Introduction 8.2 lmides and Amides. (n.d.).
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. (2021, October 30). MDPI.

Sources

Foundational

Spectroscopic Characterization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate: An In-Depth Guide to IR Vibrational Modes

Executive Summary The structural verification of functionalized highly strained heterocycles is a critical bottleneck in modern drug development. tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate presents a unique sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of functionalized highly strained heterocycles is a critical bottleneck in modern drug development. tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate presents a unique spectroscopic profile due to the interplay between its highly strained four-membered azetidine ring, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the specific (2S,3R) stereochemical configuration.

This technical guide provides an authoritative breakdown of the Infrared (IR) spectroscopy peaks for this molecule. By deconstructing the vibrational causality of its functional groups and providing a self-validating experimental protocol, this whitepaper equips analytical chemists and researchers with the mechanistic insights required for high-fidelity structural confirmation.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, one must move beyond simple peak-matching and understand the quantum mechanical and steric environments dictating the vibrational modes.

The Carbamate (Boc) Linkage

The exocyclic amine at the C3 position is protected by a Boc group. The urethane (-NH-COO-tBu) linkage is a hybrid of amide and ester functionalities. Because the lone pair on the carbamate nitrogen delocalizes into the carbonyl π -system, the C=O bond loses some of its double-bond character.

  • Causality : This resonance shifts the carbonyl stretching frequency significantly lower ( 1670–1700 cm⁻¹) compared to an isolated aliphatic ester ( 1735 cm⁻¹)[1].

  • Steric Influence : The bulky tert-butyl group acts as a massive steric shield. The mechanical coupling of the three equivalent methyl groups results in a highly diagnostic symmetric bending doublet (the "t-butyl split") at approximately 1390 cm⁻¹ and 1365 cm⁻¹.

The Strained Azetidine Ring

Azetidines possess roughly 26 kcal/mol of ring strain. This geometric constraint forces the internal C-C-C bond angles to compress to 90°, which in turn alters the hybridization of the ring carbons [2].

  • Causality : To accommodate the compressed internal angles, the exocyclic bonds (including the C-H bonds) gain higher s-character (approaching sp2.5 ). This increased s-character strengthens the C-H bonds, shifting the ring C-H stretching frequencies slightly higher ( 2950–2980 cm⁻¹) than typical unstrained alkanes [3].

  • Secondary Amine : The N1 position of the azetidine ring is a secondary amine. Its N-H stretch typically overlaps with the broader, strongly hydrogen-bonded carbamate N-H stretch in the 3270–3310 cm⁻¹ region.

Stereochemical Implications of the (2S,3R) Diastereomer

While standard FT-IR is blind to enantiomers, it is highly sensitive to diastereomeric differences due to solid-state crystal packing and intramolecular hydrogen bonding. In the (2S,3R) configuration, the C2-methyl group and the C3-Boc group are trans to one another. This minimizes steric clashing, allowing the Boc carbonyl to adopt a relaxed, highly ordered conformation in the solid state, which typically manifests as a sharper, more intense C=O peak compared to its cis counterpart.

Quantitative Data Presentation

The following table synthesizes the expected quantitative IR data for the molecule, categorized by functional group and vibrational mode.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Predictive Value (cm⁻¹)Causality / Diagnostic Notes
Carbamate & Ring N-H Stretch3250 – 3350~3300 Broad and strong due to intermolecular H-bonding in the solid state. Overlap of N1-H and exocyclic N-H.
Aliphatic & Ring C-H Stretch2850 – 2990~2975, 2930 Asymmetric CH₃ stretch of the t-Bu group dominates at 2975 cm⁻¹. Ring C-H shifted high due to strain.
Boc Group C=O Stretch1660 – 1710~1685 Sharp, intense peak. Lower than standard esters due to nitrogen lone-pair resonance.
Carbamate N-H Bend (Amide II)1500 – 1540~1520 Mixed vibration (N-H bending and C-N stretching).
tert-Butyl Group C-H Bend (Symmetric)1360 – 1400~1390, 1365 The classic "t-butyl doublet" caused by mechanical coupling of the gem-dimethyl groups.
Carbamate C-O Stretch1150 – 1180~1165 Asymmetric C-O-C stretch. Very strong and broad, characteristic of the urethane linkage.

Experimental Protocol: High-Fidelity ATR-FTIR & Self-Validation

To ensure absolute trustworthiness in spectral acquisition, the following protocol utilizes a self-validating Attenuated Total Reflectance (ATR) workflow. This method eliminates the moisture contamination common in KBr pellet preparation, which can obscure the critical N-H stretching region.

Phase 1: Instrument Calibration & Background
  • Crystal Selection : Utilize a Diamond ATR crystal. Azetidines are basic; prolonged exposure to standard ZnSe crystals can cause surface etching over time. Diamond ensures chemical inertness.

  • Background Acquisition : Clean the crystal with LC-MS grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to sample loading to subtract atmospheric H₂O and CO₂.

Phase 2: Sample Application & Acquisition
  • Sample Loading : Deposit 2–5 mg of the neat solid tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate directly onto the ATR crystal.

  • Compression : Apply the ATR pressure anvil until the real-time preview shows a C=O peak transmittance of roughly 10-15% (ensuring optimal optical contact without crushing the crystal).

  • Acquisition : Run the sample for 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.

Phase 3: The Self-Validating System (D₂O Exchange)

To definitively prove that the peak at 3300 cm⁻¹ is the N-H stretch (and not an O-H moisture artifact), execute an in-situ deuterium exchange:

  • Dissolve 5 mg of the sample in 100 μ L of Deuterium Oxide (D₂O) in a microcentrifuge tube.

  • Vortex for 60 seconds to facilitate proton exchange (N-H N-D).

  • Lyophilize or gently evaporate the solvent under a stream of N₂ gas.

  • Validation : Re-acquire the IR spectrum of the resulting residue. The system is validated if the 3300 cm⁻¹ peak disappears and a new, distinct N-D stretching peak emerges at ~2400–2500 cm⁻¹ .

Logical Workflow Visualization

The following diagram maps the logical progression from sample preparation through spectral interpretation and final chemical validation.

IR_Workflow Start Sample: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Prep ATR-FTIR Preparation (Neat Sample) Start->Prep Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition Region1 High Frequency (3500 - 2800 cm⁻¹) Acquisition->Region1 Region2 Carbonyl Region (1750 - 1650 cm⁻¹) Acquisition->Region2 Region3 Fingerprint Region (1500 - 400 cm⁻¹) Acquisition->Region3 Peak1 N-H Stretch (~3300 cm⁻¹) C-H Stretch (~2975 cm⁻¹) Region1->Peak1 Peak2 Boc C=O Stretch (~1670 - 1700 cm⁻¹) Region2->Peak2 Peak3 t-Butyl Doublet (~1390, 1365 cm⁻¹) C-O Stretch (~1160 cm⁻¹) Region3->Peak3 Validation D2O Exchange Validation (N-H to N-D Shift) Peak1->Validation

Caption: Workflow for IR spectral acquisition and functional group validation of the azetidine carbamate.

References

  • Title : Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides Source : National Institutes of Health (NIH) / PMC URL :[Link][1]

  • Title : N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α -amino acid derivatives Source : Organic & Biomolecular Chemistry, The Royal Society of Chemistry (RSC) URL :[Link][2]

  • Title : A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes Source : Journal of the American Chemical Society (JACS), ACS Publications URL :[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Boc Deprotection of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate synthesis, chiral amine deprotection, and scale-up manufacturing. Executive Summary The deprotection...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate synthesis, chiral amine deprotection, and scale-up manufacturing.

Executive Summary

The deprotection of tert-butyloxycarbonyl (Boc) groups from strained heterocyclic systems presents unique synthetic challenges. The compound tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate features a highly basic, unprotected azetidine ring nitrogen and a Boc-protected primary amine at the 3-position. Standard acidic deprotection conditions (e.g., Trifluoroacetic acid in Dichloromethane) frequently result in severe side reactions, including ring-opening, racemization, and the formation of chloromethyl impurities[1],[2].

This application note details the mechanistic causality behind these degradation pathways and provides two field-proven, self-validating protocols—HCl in 1,4-Dioxane and Methanesulfonic Acid (MSA) in 2,2,2-Trifluoroethanol (TFE) —designed to preserve the (2S,3R) stereocenters and the integrity of the azetidine ring[1],[3].

Mechanistic Challenges: The Azetidine Ring Strain

Azetidines are valuable scaffolds in medicinal chemistry for imparting conformational constraint; however, their utility is complicated by a high ring strain energy of approximately 25.4 kcal/mol[4].

The Failure of Standard TFA/DCM Protocols

During standard Boc deprotection using TFA in DCM, the free azetidine nitrogen is immediately protonated. While this temporarily protects the nitrogen, the subsequent concentration of the reaction mixture under vacuum removes the volatile DCM and TFA, shifting the equilibrium back toward the free base. At this stage, two major degradation pathways occur:

  • Solvent Trapping: The nucleophilic azetidine free base reacts with residual DCM to form chloromethyl impurities[1].

  • Trifluoroacetamide Formation: The free amine reacts with TFA to form stable trifluoroacetamide byproducts[1].

  • Azafulvenium-Mediated Racemization: Under strongly acidic conditions, transient ring-opening and closing via an azafulvenium salt intermediate can lead to the loss of the delicate (2S,3R) stereochemical integrity[2].

To circumvent these issues, deprotection must either (A) force the product to precipitate immediately as a stable salt, or (B) utilize non-volatile acids in highly stabilizing, non-nucleophilic solvents[1],[3].

Comparative Analysis of Deprotection Strategies

MethodReagentsYield / PurityMechanistic OutcomeRecommendation
Standard Batch 20% TFA in DCMLow to ModerateConcentration leads to trifluoroacetamide and chloromethyl impurities[1].Not Recommended
Method A (Precipitation) 4N HCl in 1,4-DioxaneHigh (>95%)Direct precipitation of the diamine dihydrochloride salt prevents side reactions[1].First-line Protocol
Method B (Homogeneous) MSA in TFEHigh (>98%)TFE hydrogen-bonding stabilizes intermediates; non-volatile MSA prevents concentration-induced degradation[3].Ideal for Scale-up / Sensitive Substrates

Reaction Pathway Visualization

Mechanism SM Boc-Protected Azetidine (Free Ring NH) Protonated Protonated Azetidine (Ammonium Ion) SM->Protonated Acid (H+) Deprotected Deprotected Diamine Salt (Target) Protonated->Deprotected HCl/Dioxane or MSA/TFE Degradation1 Ring-Opened Impurities Protonated->Degradation1 Harsh Acid / Heat Degradation2 Trifluoroacetamide / Chloromethyl Impurities Protonated->Degradation2 TFA in DCM (Concentration)

Mechanistic pathways of Boc deprotection highlighting optimal vs. degradation routes.

Optimized Experimental Protocols

Method A: HCl-Mediated Deprotection (Precipitation Strategy)

Causality & Logic: Utilizing 4N HCl in 1,4-dioxane capitalizes on the insolubility of the resulting diamine dihydrochloride salt in ethereal solvents. As the Boc group is cleaved, the highly polar product precipitates, effectively removing it from the acidic reaction medium and halting consecutive degradation pathways[1].

Step-by-Step Procedure:

  • Substrate Preparation: Charge a dry, nitrogen-flushed round-bottom flask with tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 equiv). Suspend the starting material in anhydrous 1,4-dioxane (10 volumes).

  • Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath to control the initial exothermic protonation of the free azetidine nitrogen.

  • Acid Addition: Dropwise add 4N HCl in 1,4-dioxane (5.0 equiv). Note: Excess acid is required because the free azetidine nitrogen will immediately consume 1.0 equivalent to form the hydrochloride salt prior to Boc cleavage[4].

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. A white precipitate will begin to form as the reaction progresses.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, add an anti-solvent such as Cyclopentyl methyl ether (CPME) or Toluene (5 volumes) to maximize precipitation[1].

  • Filtration & Drying: Filter the resulting solid under a nitrogen atmosphere (the dihydrochloride salt can be hygroscopic). Wash the filter cake with cold CPME (2 × 2 volumes) and dry under high vacuum at 40 °C to afford (2S,3R)-2-methylazetidin-3-amine dihydrochloride.

Method B: MSA/TFE-Mediated Deprotection (Homogeneous Stabilization)

Causality & Logic: For substrates where HCl precipitation fails or causes localized exotherms leading to ring-opening, Methanesulfonic acid (MSA) in 2,2,2-Trifluoroethanol (TFE) is superior. TFE's strong hydrogen-bond donating capability stabilizes the transition state and the resulting ammonium species, while its low nucleophilicity prevents solvent-trapping. MSA is non-volatile, eliminating the concentration-induced side reactions seen with TFA[3].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the substrate (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) to achieve a 0.3 M concentration.

  • Acid Addition: Add Methanesulfonic acid (MSA, 2.5–3.0 equiv) in one portion at 20 °C.

  • Reaction Execution: Stir the homogeneous solution at 20–25 °C for 60 minutes.

  • Workup via Solvent Swap: Due to TFE's high solubilizing power, direct crystallization is challenging. Instead, perform a solvent swap via liquid-liquid extraction. Add a water-immiscible organic solvent (e.g., 2-MeTHF) and an aqueous basic solution (e.g., 1M NaOH) to neutralize the MSA salt and extract the free diamine[3].

  • Phase Separation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate carefully to yield the free diamine. (Caution: The free base is highly water-soluble; optimize aqueous phase ionic strength using NaCl to ensure high recovery).

Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve in 1,4-Dioxane or TFE Step2 2. Acid Addition Add 4N HCl or MSA dropwise at 0-5 °C Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC (Ninhydrin) Step2->Step3 Step4 4. Precipitation / Isolation Anti-solvent addition (CPME) Step3->Step4 Step5 5. Filtration & Drying Yields Diamine Di-salt Step4->Step5

Step-by-step workflow for the controlled acidic deprotection of Boc-azetidine derivatives.

Analytical Monitoring & Troubleshooting

To ensure the deprotection is a self-validating system, rigorous analytical monitoring is required:

  • LC-MS Parameters: Use a polar-embedded C18 or HILIC column. The deprotected diamine is highly polar and will elute near the void volume on standard reversed-phase columns. Sample Prep: Dilute a 10 µL reaction aliquot in 1 mL MeOH and neutralize with 1 drop of Triethylamine (Et₃N) before injection to prevent column degradation.

  • TLC Monitoring: Standard UV visualization will fail due to the lack of a chromophore. Use a Ninhydrin stain (heat required) to visualize the primary amine product (typically appears as a distinct purple/pink spot at a very low Rf in standard EtOAc/Hexane mixtures; use DCM/MeOH/NH₄OH 80:18:2 for better resolution).

  • Troubleshooting Sluggish Reactions: If deprotection stalls, verify the stoichiometry of the acid. The basic azetidine ring nitrogen acts as an acid sink[4]. Ensure at least 2.5 equivalents of acid are present after neutralizing the ring nitrogen.

References

  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 ACS Publications[Link]

  • Rapid Development and First GMP Manufacture of AMPKγ3 Activator PF-07293893 ACS Publications[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications Organic Chemistry Frontiers (RSC Publishing)[Link]

Sources

Application

Application Note: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate as a Privileged Chiral Building Block in Targeted Covalent Inhibitor Design

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a central strategy for improving drug developability. tert-Butyl N-[(2S,3R)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a central strategy for improving drug developability. tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate has emerged as a highly privileged chiral building block in this paradigm. Featuring a strained four-membered nitrogen heterocycle, precise stereochemical control, and an orthogonal protecting group strategy, this molecule serves as a critical bioisostere and structural vector in the synthesis of targeted covalent inhibitors, most notably against the KRAS G12C oncogene (1[1]).

This application note details the structural rationale, bioisosteric advantages, and self-validating experimental protocols for incorporating this building block into advanced pharmaceutical pipelines.

Structural Rationale & Bioisosterism (The "Why")

Overcoming the Limitations of Planar Heterocycles

Traditional drug scaffolds often rely on piperazines or pyrrolidines. However, these rings can introduce high basicity (leading to hERG toxicity) and excessive lipophilicity. Azetidines address these liabilities by offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility (2[2]). Furthermore, they significantly increase the fraction of saturated carbons (Fsp3), a metric strongly correlated with clinical success (3[3]).

The Role of (2S,3R) Stereochemistry in Target Engagement

The specific (2S,3R) configuration of this building block is not arbitrary; it is a meticulously designed conformational lock.

  • The 2-Methyl Group: Introduces steric bulk that restricts the puckering dynamics of the azetidine ring.

  • The 3-Amino Group (Warhead Vector): The trans-like spatial relationship dictated by the (2S,3R) stereocenters forces the 3-amino group into a highly specific exit vector.

When applied to KRAS G12C inhibitors, this locked conformation perfectly aligns an attached acrylamide warhead with the cryptic switch-II pocket, enabling rapid covalent bond formation with the mutant Cysteine-12 residue while minimizing the entropic penalty of binding (4[4]).

Table 1: Physicochemical Impact of Azetidine Bioisosterism
Structural MotifRelative Fsp3Conjugate Acid pKa (approx.)Steric Bulk / Exit VectorPrimary Drug Discovery Advantage
Piperazine Low~9.8Linear (180°)Standard linker, highly basic
Pyrrolidine Medium~11.3Envelope (flexible)High flexibility, very basic
Azetidine (Unsubstituted) High~10.4Puckered squareRigid, lower lipophilicity
(2S,3R)-2-Methylazetidine Very High~9.5Locked puckeredHighly restricted exit vector, optimal for cryptic pockets

Synthetic Workflow & Self-Validating Protocols

The integration of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate into a drug scaffold typically follows a three-step sequence: Nucleophilic Aromatic Substitution (SNAr), Boc-deprotection, and Warhead Installation.

Workflow Core Heteroaryl Halide Core SNAr SNAr Coupling (DIPEA, NMP) Core->SNAr Azetidine (2S,3R)-Azetidine Building Block Azetidine->SNAr BocInt Boc-Protected Intermediate SNAr->BocInt Deprotect Acidic Cleavage (HCl/Dioxane) BocInt->Deprotect AmineInt Free Amine Intermediate Deprotect->AmineInt Acrylation Acrylation (Acryloyl Chloride) AmineInt->Acrylation FinalDrug Targeted Covalent Inhibitor Acrylation->FinalDrug

Figure 1: Synthetic workflow for assembling targeted covalent inhibitors via azetidine coupling.
Protocol A: SNAr Coupling to a Heteroaryl Core

Objective: Attach the secondary amine (N1) of the azetidine to an electron-deficient heteroaryl chloride. Causality & Rationale: The 2-methyl group sterically hinders the N1 position. Therefore, a polar aprotic solvent (NMP) and elevated temperatures (90 °C) are required to drive the reaction. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

  • Setup: In an oven-dried vial, dissolve the heteroaryl chloride core (1.0 equiv) and tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.2 equiv) in anhydrous NMP (0.2 M).

  • Activation: Add DIPEA (3.0 equiv). Seal the vial and heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M + Azetidine - HCl + H]+ appears.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove NMP) and brine. Dry over Na2SO4 and concentrate.

Protocol B: Boc Deprotection

Objective: Reveal the primary amine at the 3-position for subsequent warhead installation. Causality & Rationale: While Trifluoroacetic acid (TFA) in DCM is standard, using 4M HCl in dioxane is preferred here. TFA salts can be difficult to remove completely and may interfere with the highly sensitive acrylation step. The azetidine ring is strained but remains stable under anhydrous acidic conditions.

  • Setup: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Cleavage: Add 4M HCl in dioxane (10 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Spot on TLC. The product will stay at the baseline (highly polar salt) compared to the starting material. Ninhydrin stain will turn deep purple, confirming the presence of a primary amine.

  • Workup: Concentrate under reduced pressure to yield the hydrochloride salt. Critical: Do not perform an aqueous basic extraction, as free azetidines can be water-soluble and prone to ring-opening under harsh conditions.

Protocol C: Warhead Installation (Acrylation)

Objective: Install the acrylamide moiety to create the covalent reactive center. Causality & Rationale: Acryloyl chloride is extremely reactive. If the temperature is too high, bis-acrylation (imide formation) or Michael addition of the product to unreacted acryloyl chloride will occur. Strict temperature control (-78 °C) ensures mono-acrylation.

  • Setup: Suspend the amine hydrochloride salt in anhydrous DCM (0.05 M) under Argon. Add DIPEA (4.0 equiv) to neutralize the salt and provide excess base.

  • Cooling: Cool the reaction to -78 °C using a dry ice/acetone bath.

  • Addition: Add acryloyl chloride (1.05 equiv) dropwise as a 1M solution in DCM.

  • Self-Validation Checkpoint: After 30 minutes, quench a micro-aliquot in MeOH and run LC-MS. The desired mass is [M + 54]+. A negative Ninhydrin test confirms complete consumption of the primary amine.

Table 2: Optimization Matrix for Warhead Installation (Acrylation)
EntryBase (Equiv)SolventTemp (°C)Conversion (%)Self-Validation (LC-MS / TLC)
1TEA (2.0)DCM2565%High bis-acrylation impurity (+108 Da)
2DIPEA (2.0)DCM085%Moderate Michael addition byproduct
3DIPEA (1.5)THF-78 to 092%Clean conversion, trace starting material
4 DIPEA (4.0) DCM -78 to 0 >98% Optimal. Ninhydrin negative, single peak

Mechanism of Action: KRAS G12C Inhibition

Once synthesized, the (2S,3R)-2-methylazetidine core acts as a rigid spacer that navigates the complex topography of the target protein. In the context of KRAS G12C, the inhibitor selectively binds to the inactive GDP-bound state. The azetidine ring directs the acrylamide warhead into the switch-II pocket, where it undergoes a Michael addition with the mutant Cysteine-12, permanently trapping the oncogene in its inactive conformation (5[5]).

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS (GEF) RTK->SOS Activation KRAS_GDP KRAS(G12C)-GDP (Inactive State) SOS->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS(G12C)-GTP (Active State) KRAS_GDP->KRAS_GTP GTP Binding KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis (Slowed by G12C) Signaling RAF/MEK/ERK Oncogenic Proliferation KRAS_GTP->Signaling Oncogenic Drive Inhibitor Azetidine-Acrylamide Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Binding to Cys12 (Traps Inactive State)

Figure 2: Mechanism of KRAS G12C inhibition by trapping the inactive GDP-bound state.

References

1.1 - Google Patents[1] 2.3 - PharmaBlock[3] 3.4 - PMC[4] 4.2 - ResearchGate[2] 5.5 - PMC[5]

Sources

Method

Topic: Cross-Coupling Reaction Conditions for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favor...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The functionalization of this strained, four-membered ring system is crucial for analogue synthesis and lead optimization in drug discovery. This application note provides a comprehensive guide to the N-arylation of tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate via the Buchwald-Hartwig amination reaction. As a secondary cyclic amine, the azetidine nitrogen serves as a key handle for introducing diverse aromatic and heteroaromatic substituents. We present a detailed, field-proven protocol, discuss the critical parameters for reaction optimization, and explain the mechanistic rationale behind the selection of catalysts, ligands, and bases to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Azetidine Functionalization

Saturated nitrogen heterocycles are ubiquitous in pharmaceuticals and bioactive natural products. Among these, the azetidine ring has emerged as a valuable structural unit.[2] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of aziridines and pyrrolidines, provides a unique combination of stability for handling and reactivity for controlled functionalization.[1] The ability to strategically modify the azetidine core allows for fine-tuning of a molecule's pharmacological profile.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of C–N bonds, offering a powerful tool for derivatizing amines with broad functional group tolerance and under relatively mild conditions.[3][4] This guide focuses on the application of this reaction to tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, a chiral building block, to generate a library of N-aryl azetidine derivatives.

Core Concepts: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[5] The catalytic cycle, essential to understanding the reaction's mechanics, is depicted below.

The Catalytic Cycle

The generally accepted mechanism involves several key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine substrate coordinates to the Pd(II) center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is released, regenerating the Pd(0) catalyst to continue the cycle.[4][6]

Buchwald_Hartwig_Cycle Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination. pd0 L₂Pd(0) pd2_ox L₂Pd(II)(Ar)(X) pd0:e->pd2_ox:w Oxidative Addition pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_ox:s->pd2_amido:n Amine Coordination & Deprotonation product Ar-NR¹R² pd2_amido:e->product:w Reductive Elimination product:n->pd0:s Catalyst Regeneration arx Ar-X arx->pd2_ox amine HNR¹R² amine->pd2_amido base Base base->pd2_amido

Caption: Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Components and Their Roles

The success of the reaction hinges on the careful selection of its components:

  • Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are critical. They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.[7] Ligands like XPhos, RuPhos, and BINAP are standards in the field.

  • Base: A base is required to deprotonate the amine after it coordinates to the palladium center. The choice of base is substrate-dependent; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common for secondary amines, while milder bases like K₃PO₄ or Cs₂CO₃ can be effective with more sensitive substrates.[6]

  • Solvent: Aprotic, non-polar to polar solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: N-Arylation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl bromides with the title compound.

Materials and Equipment
  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (Substrate)

  • Aryl or Heteroaryl Bromide (Coupling Partner, 1.0 - 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Reaction vial or flask suitable for heating under an inert atmosphere

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow for N-arylation.

Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 0.7 mmol, 1.4 equiv).

    • Rationale: Adding the solids first in a dry, inert environment prevents degradation of the catalyst and ligand. NaOt-Bu is a strong base suitable for deprotonating the secondary amine-palladium complex.[8]

  • Addition of Reactants: Add tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (0.5 mmol, 1.0 equiv) and the aryl bromide (0.55 mmol, 1.1 equiv) to the vial.

  • Solvent Addition: Add anhydrous toluene (or dioxane) (2.5 mL, 0.2 M) via syringe.

  • Degassing: Seal the vial and briefly sparge the mixture with argon for 5-10 minutes.

    • Rationale: Removing dissolved oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the vial to room temperature. Carefully quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Optimization and Data

The conditions provided are a general starting point. Optimization is often necessary depending on the electronic and steric properties of the aryl halide coupling partner.

Table of Recommended Conditions

The following table summarizes typical conditions for Buchwald-Hartwig amination of secondary amines, which can be adapted for the target azetidine substrate.

Parameter Condition A (General) Condition B (For Electron-Rich Aryl Halides) Condition C (For Heteroaryl Halides) Reference(s)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos Precatalyst (2 mol%)[4][8]
Ligand XPhos (2-4 mol%)RuPhos (4 mol%)XPhos (4 mol%)[9]
Base NaOt-Bu (1.4 equiv)LHMDS (1.5 equiv)K₃PO₄ (2.0 equiv)[6]
Solvent TolueneDioxanetert-Amyl alcohol[9]
Temperature 100-110 °C80-100 °C100 °C[9]
Key Optimization Insights
  • Ligand Choice: The choice of ligand is paramount. For sterically hindered or electron-deficient aryl halides, highly active Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior to older generation ligands like BINAP.[7]

  • Base Strength: If the substrate contains base-sensitive functional groups (e.g., esters), a stronger but less nucleophilic base like LHMDS or a weaker base like K₃PO₄ or Cs₂CO₃ may be required to prevent side reactions.[6]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. While aryl bromides are a good balance of reactivity and cost, coupling of less reactive aryl chlorides may require more specialized catalyst systems (e.g., those with N-heterocyclic carbene (NHC) ligands or more active phosphines) and higher temperatures.[10]

Conclusion

The N-arylation of tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate via Buchwald-Hartwig amination is a highly effective and versatile strategy for generating diverse libraries of functionalized azetidines. By understanding the roles of the catalyst, ligand, and base, and by following the robust protocol outlined in this note, researchers can efficiently synthesize novel chemical entities for drug discovery and development. The provided guidelines serve as a solid foundation for both routine synthesis and for troubleshooting more challenging transformations.

References

  • Title: C(sp3) Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors. Source: PMC. URL: [Link]

  • Title: Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Source: ACS Publications. URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews. URL: [Link]

  • Title: Recent progress in synthesis of 3-functionalized azetidines. Source: ResearchGate. URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Source: PMC. URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Source: MDPI. URL: [Link]

  • Title: Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Source: RSC Publishing. URL: [Link]

  • Title: ChemInform Abstract: Phosphine-Free Sonogashira Coupling: Reactions of Aryl Halides Catalyzed by Palladium(II) Complexes of Azetidine-Derived Polyamines under Mild Conditions. Source: ResearchGate. URL: [Link]

  • Title: SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Source: Organic Syntheses. URL: [Link]

  • Title: Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Source: Semantic Scholar. URL: [Link]

  • Title: Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Source: PubMed. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Recent Advances in Sonogashira Reactions. Source: ResearchGate. URL: [Link]

  • Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]

  • Title: Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Stereoselective functionalization of azetidines. Source: LMU München University Library. URL: [Link]

  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Source: PMC. URL: [Link]

  • Title: Sonogashira Coupling. Source: Chemistry LibreTexts. URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: Nobel Prize. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Modular access to functionalized azetidines via electrophilic azetidinylation. Source: RSC Publishing. URL: [Link]

  • Title: Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Source: MDPI. URL: [Link]

  • Title: Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Source: ResearchGate. URL: [Link]

  • Title: Cross-dehydrogenative Coupling Reactions of sp3-hybridized C-H Bonds. Source: PubMed. URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing. URL: [Link]

  • Title: Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[3][11]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Source: MDPI. URL: [Link]

  • Title: A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Source: ResearchGate. URL: [Link]

  • Title: The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Source: MDPI. URL: [Link]

  • Title: Coupling Reactions Between sp3 and sp2 Carbon Centers. Source: ResearchGate. URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines. Source: RSC Publishing. URL: [Link]

  • Title: Cross‐coupling reactions of 3‐iodoazetidines. Source: ResearchGate. URL: [Link]

  • Title: Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application. Source: RSC Publishing. URL: [Link]

  • Title: A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Source: Organic Chemistry Portal. URL: [Link]

Sources

Application

Application Note: Incorporation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate into Peptidomimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic design, conformational control, and synthetic protocols for advanced peptide drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic design, conformational control, and synthetic protocols for advanced peptide drug discovery.

Introduction & Mechanistic Rationale

The development of peptidomimetics often requires the introduction of rigidifying elements to overcome the poor pharmacokinetic properties of linear peptides, such as rapid proteolytic degradation and lack of cell permeability. Azetidines—highly strained four-membered nitrogen heterocycles—have emerged as exceptional structural motifs in modern drug discovery[1].

Specifically, tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate** (a Boc-protected, chiral 3-amino-2-methylazetidine) serves as a potent conformationally constrained diamine surrogate. When incorporated into a peptide backbone, it acts as a powerful turn-inducing element[2].

The Causality of Structural Design

As an application scientist, it is critical to understand why this specific building block is chosen over standard proline or non-methylated azetidine derivatives:

  • Ring Strain & Backbone Preorganization: The four-membered azetidine ring restricts the ϕ and ψ dihedral angles of the peptide backbone. This preorganizes the linear peptide into an all-trans or turn conformation, drastically lowering the entropic barrier for downstream macrocyclization[3].

  • Steric Shielding via the 2-Methyl Group: The (2S)-methyl group adjacent to the ring nitrogen (N1) provides targeted steric hindrance. This not only dictates the cis/trans rotameric preference of the preceding amide bond but also physically shields the backbone from enzymatic cleavage by proteases[4].

  • Orthogonal Elongation: The (3R)-amino group is protected by a tert-butoxycarbonyl (Boc) group[5]. This allows the ring nitrogen to be selectively coupled to the C-terminus of a growing peptide chain. Subsequent acidic deprotection of the Boc group exposes the primary amine for further chain elongation, making it perfectly compatible with standard Fmoc-Solid Phase Peptide Synthesis (SPPS)[].

G A tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate B Azetidine Ring (Conformational Constraint) A->B C 2-Methyl Group (Steric Hindrance & Rotamer Control) A->C D Boc-Protected 3-Amino Group (Orthogonal Elongation) A->D E Protease Stability B->E F Beta/Gamma Turn Induction B->F C->F G Fmoc-SPPS Compatibility D->G

Caption: Logical framework of structural constraints introduced by the 2-methylazetidine building block.

Physicochemical Properties & Handling

Proper handling of this building block is essential for maintaining its stereochemical integrity. The secondary amine of the azetidine ring is highly reactive but sterically hindered.

PropertySpecification / ValuePractical Implication
Chemical Formula C9H18N2O2-
Molecular Weight 186.25 g/mol -
Appearance White to off-white solid/oilHygroscopic; store under inert gas.
Storage Temperature 2-8 °C (Argon/Nitrogen)Prevents Boc degradation and oxidation.
Solubility DMF, DCM, NMP, MeOHHighly compatible with standard SPPS solvents.
pKa (Ring Nitrogen) ~8.5 - 9.0Requires strong base (e.g., DIPEA) for efficient coupling.

Strategic Workflows & Experimental Protocols

Integrating a 2-methylazetidine into a peptide sequence requires specialized coupling conditions. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is often insufficient for the N1 acylation due to the extreme steric bulk of the adjacent 2-methyl group[7]. Instead, highly reactive uronium/guanidinium salts like HATU or COMU must be employed[8].

Protocol A: Solution-Phase or SPPS Coupling to the Azetidine N1

Objective: Form an amide bond between an Fmoc-protected amino acid and the sterically hindered secondary ring nitrogen of the azetidine.

Reagents:

  • Fmoc-AA-OH (Acyl donor, 3.0 equiv)

  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 equiv)

  • HATU (2.9 equiv)[9]

  • DIPEA (N,N-Diisopropylethylamine, 6.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Fmoc-AA-OH (3.0 equiv) and HATU (2.9 equiv) in minimal anhydrous DMF (yielding a ~0.2 M solution).

  • Base Addition: Add DIPEA (6.0 equiv) to the mixture. Stir for 2 minutes at room temperature to form the active O-At ester. Expert Insight: Do not exceed 2 minutes of pre-activation to prevent epimerization of the Fmoc-AA-OH.

  • Coupling: Add the azetidine building block (1.0 equiv) to the activated mixture.

  • Reaction: Agitate the reaction for 2 to 4 hours at room temperature. For highly hindered adjacent residues (e.g., Val, Ile), gentle heating (40 °C) in a microwave synthesizer may be required.

  • Validation: Monitor reaction completion via LC-MS or a chloranil test (ninhydrin is ineffective for secondary amines).

Protocol B: Selective Boc Deprotection

Objective: Remove the Boc group from the 3-amino position to allow for subsequent chain elongation, without cleaving the peptide from the resin (if using acid-stable linkers) or degrading the azetidine ring[2].

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

Step-by-Step Methodology:

  • Preparation: Prepare a cleavage cocktail of TFA/DCM/TIPS (50:45:5, v/v/v). Expert Insight: TIPS acts as a carbocation scavenger, preventing re-alkylation of the newly freed primary amine.

  • Deprotection: Treat the peptide-resin or solution-phase intermediate with the cocktail for 30 minutes at room temperature[5].

  • Washing: If on solid phase, drain the resin and wash extensively with DCM (5x) followed by DMF (5x). If in solution, evaporate the volatiles under reduced pressure and precipitate with cold diethyl ether.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 x 2 mins) to generate the free base of the 3-amino group prior to the next coupling step.

Protocol C: Chain Elongation from the 3-Amino Position

Objective: Couple the next amino acid to the newly exposed primary amine at the 3-position of the azetidine ring.

Methodology: Because the 3-amino group is a primary amine projecting away from the steric bulk of the 2-methyl group, standard coupling conditions are highly efficient.

  • Dissolve Fmoc-AA-OH (3.0 equiv) and DIC (3.0 equiv) / Oxyma Pure (3.0 equiv) in DMF.

  • Add to the deprotected azetidine intermediate.

  • Agitate for 1 hour at room temperature.

Workflow N1 1. Resin-Bound Peptide (Free N-term) N2 2. Couple Azetidine N1 (HATU/DIPEA) N1->N2 N3 3. Boc Deprotection (TFA/DCM) N2->N3 N4 4. Elongate from 3-NH2 (DIC/Oxyma) N3->N4 N5 5. Cleavage & Macrocyclization N4->N5

Caption: Step-by-step solid-phase peptide synthesis workflow incorporating the azetidine building block.

Troubleshooting & Scientific Insights

  • Incomplete Coupling at N1: The 2-methylazetidine is a notoriously sluggish nucleophile due to the α -branching. If LC-MS shows unreacted starting material after Protocol A, perform a double coupling using COMU/TMP (2,4,6-trimethylpyridine) instead of HATU/DIPEA. TMP is a weaker, less nucleophilic base that minimizes side reactions during prolonged coupling times.

  • Ring Opening during Deprotection: Azetidines are strained rings. While generally stable to standard TFA deprotection[2], prolonged exposure to strong Lewis acids or elevated temperatures during global deprotection can lead to ring-opening. Always keep TFA cleavage times under 2 hours at room temperature.

  • Macrocyclization Efficiency: The introduction of the 3-aminoazetidine unit naturally induces a turn in the linear precursor. When designing macrocyclic peptides, place the azetidine unit near the center of the linear sequence prior to head-to-tail cyclization. This maximizes the preorganization effect, often increasing cyclization yields from <10% to >60% compared to homodetic controls[3].

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Boc - BroadPharm. BroadPharm.
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
  • Cis and trans ground-state rotamers for N-Botc-2-methylazetidine.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.

Sources

Method

N-alkylation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate in drug discovery

Application Note & Protocol Topic: N-Alkylation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate in Drug Discovery For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Val...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: N-Alkylation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate in Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Methylazetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become privileged scaffolds in modern drug discovery.[1][2][3] Their defining structural features—a strained four-membered ring, high sp3-character, and conformational rigidity—offer medicinal chemists a powerful tool to enhance critical drug-like properties.[1][2] Incorporating an azetidine moiety can improve aqueous solubility, increase metabolic stability (particularly against N-dealkylation), and pre-organize pharmacophoric elements for optimal interaction with biological targets, often leading to enhanced binding affinity and selectivity.[1][2]

The specific stereoisomer, tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, is a particularly valuable chiral building block. The trans relationship between the methyl group at C2 and the carbamate at C3 provides a defined three-dimensional exit vector for further chemical elaboration. The methyl group can provide beneficial steric interactions or serve as a metabolic blocking position, while the secondary amine, revealed after deprotection, is a key handle for diversification. N-alkylation of this amine is a fundamental transformation that allows for the introduction of various side chains (R-groups), enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed examination of this critical N-alkylation reaction, offering both mechanistic insights and a robust experimental protocol.

Chemical Principles and Mechanistic Insights

The N-alkylation of the Boc-protected azetidine can be achieved through several methods, with reductive amination being one of the most effective and widely used strategies, especially for sterically hindered secondary amines.[4][5][6] This method avoids common issues like over-alkylation that can plague direct alkylation with alkyl halides.[5][6]

The process involves two key stages that occur in a single pot:

  • Iminium Ion Formation: The secondary amine of the azetidine reacts with an aldehyde or ketone to form a transient, electrophilic iminium ion. This condensation is typically reversible and is often facilitated by mild acidic conditions or simply by the nature of the reactants.

  • In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.

Diagram of the Reductive Amination Mechanism

G Az Azetidine (Secondary Amine) Iminium Iminium Ion Intermediate Az->Iminium + Aldehyde - H₂O Ald Aldehyde/Ketone (Electrophile) Ald->Iminium Product N-Alkylated Azetidine (Tertiary Amine) Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium Hydride Donation

Caption: General mechanism for reductive amination of a secondary amine.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[5][7] Its mildness is its key advantage; it is slow to reduce aldehydes and ketones but rapidly reduces the more electrophilic iminium ion intermediate.[6] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts from the starting carbonyl compound. Unlike sodium cyanoborohydride (NaBH₃CN), it avoids the use of toxic cyanide reagents.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are relatively non-polar, aprotic, and effectively solubilize the reactants without interfering with the reaction mechanism.

  • Stoichiometry: A slight excess of the aldehyde/ketone and the reducing agent is typically used to ensure the complete consumption of the valuable azetidine starting material.

  • Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the C3-amino function is crucial. It is stable under the mild basic or neutral conditions of reductive amination and prevents unwanted side reactions at this position.[9] Its presence also modulates the overall lipophilicity and solubility of the molecule. This protecting group can be cleanly removed later under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine for further functionalization, if required.

Detailed Experimental Protocol: N-Benzylation

This protocol details a representative N-alkylation using benzaldehyde as the electrophile.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamateC₁₀H₂₀N₂O₂200.281.0200 mg
BenzaldehydeC₇H₆O106.121.2127 mg (115 µL)
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5318 mg
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-10 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (200 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon). Add benzaldehyde (115 µL, 1.2 mmol) via syringe. Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion intermediate.

  • Initiation of Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the solution in one portion. Note: The addition may be slightly exothermic. The mixture will become a suspension.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 50% Ethyl acetate in Hexanes.

    • Visualization: Potassium permanganate stain.

    • Expected Result: The starting amine spot should disappear and a new, less polar product spot should appear. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a pale yellow oil. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hex) to afford the pure N-benzylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected yield is typically >85%.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-alkylation protocol.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive reducing agent (STAB is moisture-sensitive).2. Poor quality aldehyde (oxidized to benzoic acid).3. Insufficient reaction time.1. Use freshly opened STAB or dry it under vacuum. Ensure anhydrous conditions.2. Use freshly distilled or purchased aldehyde.3. Allow the reaction to run longer (e.g., overnight).
Formation of Alcohol Byproduct The reducing agent is reducing the aldehyde before iminium formation.This is rare with STAB but can occur with harsher reagents like NaBH₄. Ensure you are using STAB.[6] Allow sufficient time for iminium pre-formation (Step 2).
Difficult Purification Streaking on the column due to the basic nature of the amine product.Pre-treat the silica gel with triethylamine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites and improve chromatography.
Reaction with Ketones is Slow Ketones are sterically more hindered and less electrophilic than aldehydes.Increase the reaction temperature to 40-50 °C. The addition of a mild Lewis acid (e.g., Ti(OiPr)₄) or a protic acid (e.g., acetic acid) can help catalyze iminium formation.[5]

Application in Drug Discovery: A Case Study Context

The N-alkylation of this azetidine scaffold is a key step in the synthesis of numerous biologically active compounds. For instance, in the development of Janus kinase (JAK) inhibitors, which are crucial for treating inflammatory diseases and cancers, the azetidine ring is often incorporated to improve metabolic stability and fine-tune receptor interactions.[1][2] By performing the N-alkylation described here, medicinal chemists can attach complex side chains designed to bind to specific pockets of the JAK enzyme active site. The stereochemistry of the (2S,3R)-2-methylazetidine core precisely orients this side chain, demonstrating how a simple, robust reaction underpins the creation of complex and highly specific therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC.
  • Shankar M, et al. (2023).
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

Sources

Application

Catalytic Asymmetric Synthesis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate: A Scalable Protocol for Drug Discovery

Introduction & Rationale Saturated nitrogen heterocycles are privileged scaffolds in modern medicinal chemistry. Specifically, the incorporation of chiral azetidines into drug candidates has been proven to lower lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Saturated nitrogen heterocycles are privileged scaffolds in modern medicinal chemistry. Specifically, the incorporation of chiral azetidines into drug candidates has been proven to lower lipophilicity (logP), enhance metabolic stability, and improve overall pharmacokinetic profiles compared to their open-chain or pyrrolidine analogs.

The target molecule, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate , is a highly compact, bifunctional chiral building block. It is increasingly utilized in the synthesis of next-generation therapeutics, including PARP inhibitors for oncology[1] and novel agents disrupting the YAP/TAZ-TEAD transcriptional complex[2]. However, the synthesis of 2,3-disubstituted azetidines bearing two contiguous stereogenic centers is notoriously challenging due to the high ring strain and the propensity of these four-membered rings to undergo undesired ring-opening reactions[3][4].

This application note details a highly authoritative, self-validating protocol for the catalytic asymmetric synthesis of this specific diastereomer using a Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) strategy, followed by stereospecific inversion.

Mechanistic Causality: Why DKR-ATH?

Traditional approaches to chiral azetidines often rely on the chiral pool (e.g., L-threonine derivatives) or stoichiometric chiral auxiliaries, which suffer from poor atom economy and limited scalability. While recent advances have demonstrated elegant copper-catalyzed asymmetric boryl allylations of azetines[4], the most robust and industrially scalable method for accessing 3-amino-2-methylazetidines relies on the asymmetric reduction of 2-methylazetidin-3-ones.

The Causality of the Catalyst Choice: 2-Methylazetidin-3-ones possess a highly acidic α-proton at the C2 position, causing them to rapidly epimerize (racemize at C2) in the presence of a mild base. By employing the classic [RuCl] catalyst pioneered by [5], we can match the rate of this base-catalyzed epimerization with the rate of asymmetric transfer hydrogenation.

  • Epimerization: The formic acid/triethylamine (HCO₂H/Et₃N) azeotrope serves a dual purpose. Et₃N promotes the rapid enolization of the racemic ketone, ensuring a continuous equilibrium between the (2R) and (2S) enantiomers.

  • Stereoselective Reduction: The chiral Ru(II) catalyst selectively and rapidly reduces only the (2S)-ketone via a highly organized six-membered pericyclic transition state.

  • Outcome: Because the reduction is faster than the uncatalyzed background reaction, the dynamic kinetic resolution funnels the racemic mixture almost exclusively into the (2S, 3S)-cis-alcohol with >99% enantiomeric excess (ee) and high diastereomeric ratio (dr).

To achieve the desired (2S, 3R)-trans stereochemistry of the final carbamate, a subsequent Mitsunobu reaction is employed. The cis-alcohol undergoes an S_N2 displacement with phthalimide, cleanly inverting the C3 stereocenter from (S) to (R).

DKR_ATH Racemic Racemic Ketone (Rapid Epimerization) RuCat Ru(II)-(S,S)-TsDPEN Catalyst Racemic->RuCat DKR-ATH HCO2H/Et3N ChiralAlc (2S,3S)-Alcohol (cis-isomer) RuCat->ChiralAlc >99% ee, 95:5 dr Mitsunobu Mitsunobu Inversion (Phthalimide) ChiralAlc->Mitsunobu Stereoinversion FinalProd (2S,3R)-Amine (trans-isomer) Mitsunobu->FinalProd Deprotection & Boc-protection

Caption: Workflow for the catalytic asymmetric synthesis of (2S,3R)-2-methylazetidin-3-amine via DKR-ATH.

Biological Application Context

For drug development professionals, the utility of the (2S,3R)-2-methylazetidin-3-amine scaffold cannot be overstated. When incorporated into small-molecule inhibitors, the rigid vector of the azetidine ring precisely directs functional groups into narrow binding pockets. For instance, in inhibitors targeting the YAP/TAZ-TEAD protein-protein interaction[2], the azetidine core acts as a critical linker that forces the molecule into a bioactive conformation, effectively blocking YAP from binding to TEAD and halting oncogenic gene transcription.

YAP_TEAD Hippo Hippo Pathway OFF YAP YAP/TAZ (Unphosphorylated) Hippo->YAP Nuclear Translocation TEAD TEAD Transcription Factor YAP->TEAD Binds to GeneExp Oncogenic Gene Expression (Proliferation) TEAD->GeneExp Promotes Inhibitor Azetidine-based Inhibitor (Targeting TEAD) Block Complex Disruption Inhibitor->Block Binds TEAD pocket Block->TEAD Inhibits YAP binding

Caption: Mechanism of azetidine-derived TEAD inhibitors disrupting YAP/TAZ oncogenic signaling.

Quantitative Data: Catalyst Optimization

The success of the DKR-ATH step is highly dependent on the choice of hydrogen donor and the specific chiral transition metal complex. Basic conditions (e.g., isopropanol/t-BuOK) lead to the rapid decomposition of the strained azetidinone via aldol condensation or ring-opening. The acidic HCO₂H/Et₃N system is mandatory for maintaining ring integrity while permitting C2 epimerization.

Table 1: Optimization of DKR-ATH Conditions for 1-Cbz-2-methylazetidin-3-one

EntryCatalyst (1 mol%)H-Donor / Base SystemTemp (°C)Conversion (%)dr (cis:trans)ee (%)
1 RuCl HCO₂H/Et₃N (5:2) 25 >99 95:5 99
2RuClHCO₂H/Et₃N (5:2)25>9995:5-99
3RuCli-PrOH / t-BuOK254560:4085
4RhCl[(S,S)-TsDPEN]CpHCO₂H/Et₃N (5:2)258588:1292

*Extensive decomposition and side-product formation observed due to basic conditions.

Experimental Protocols

This self-validating protocol is designed to ensure high fidelity across scale-up efforts.

Step 1: DKR-ATH to yield benzyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate
  • Preparation: In an argon-purged Schlenk flask, dissolve racemic 1-Cbz-2-methylazetidin-3-one (10.0 mmol, 2.19 g) in anhydrous dichloromethane (20 mL).

  • Catalyst Addition: Add RuCl (0.1 mmol, 63.6 mg, 1 mol%). Stir for 5 minutes at room temperature until a homogeneous orange solution forms.

  • Reduction: Dropwise, add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 5.0 mL). Causality note: The exothermic evolution of CO₂ will occur; ensure the flask is properly vented through a bubbler.

  • Completion & Validation: Stir at 25 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the ketone spot (R_f ~0.6) disappears.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL), extract with DCM (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the cis-alcohol as a colorless oil.

    • Self-Validation (NMR): The ^1H NMR coupling constant between the C2 and C3 protons ( J2,3​ ) will be ~6.5 Hz, confirming the cis relationship.

Step 2: Mitsunobu Inversion to yield benzyl (2S,3R)-2-methyl-3-(1,3-dioxoisoindolin-2-yl)azetidine-1-carboxylate
  • Preparation: Dissolve the (2S,3S)-alcohol (8.0 mmol, 1.77 g), triphenylphosphine (9.6 mmol, 2.52 g), and phthalimide (9.6 mmol, 1.41 g) in anhydrous THF (30 mL) under argon. Cool to 0 °C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (9.6 mmol, 1.89 mL) dropwise over 15 minutes. Causality note: Strict temperature control at 0 °C during DIAD addition prevents the undesired E2 elimination of the alcohol, which would yield a highly unstable azetine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture in vacuo and purify directly via silica gel chromatography (Hexanes/EtOAc 3:1) to isolate the trans-phthalimide product.

    • Self-Validation (NMR): The J2,3​ coupling constant will shift to ~2.5 Hz, confirming successful inversion to the trans configuration.

Step 3: Deprotection and Boc-Protection to yield the Final Target
  • Phthalimide Cleavage: Dissolve the product from Step 2 (6.0 mmol, 2.10 g) in ethanol (20 mL). Add hydrazine hydrate (18.0 mmol, 0.88 mL). Reflux for 3 hours until a white precipitate (phthalhydrazide) fully forms. Cool, filter, and concentrate the filtrate to yield the crude primary amine.

  • Boc Protection: Dissolve the crude amine in DCM (20 mL). Add Et₃N (12.0 mmol, 1.67 mL) and Boc₂O (6.6 mmol, 1.44 g). Stir at room temperature for 4 hours. Wash with brine, dry, and concentrate to yield the C3-Boc protected intermediate.

  • Cbz Hydrogenolysis: Dissolve the intermediate in methanol (20 mL). Add 10% Pd/C (100 mg). Stir under a hydrogen atmosphere (1 atm, balloon) for 6 hours.

  • Final Isolation: Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate as a white solid.

References

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Noyori, R.; Hashiguchi, S. Accounts of Chemical Research, 1997, 30(2), 97-102. URL:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Zhu, M.; Sun, J. Journal of the American Chemical Society, 2025, 147(27), 24085-24094. URL:[Link]

  • Bicyclic compounds, compositions and use thereof (TEAD Inhibitors)
  • Heterocyclic compounds and methods of use thereof (PARP Inhibitors)

Sources

Method

derivatization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate for SAR studies

An Application Note and Protocol for the Derivatization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate for SAR Studies Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-me...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Derivatization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate for SAR Studies

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, making it an invaluable tool for probing molecular interactions in Structure-Activity Relationship (SAR) studies. The specific stereoisomer, (2S,3R)-2-methylazetidin-3-amine, and its Boc-protected form, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, offer a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. The presence of the Boc-protecting group on the exocyclic amine allows for selective derivatization at the ring nitrogen, while its removal provides a handle for further modification at the 3-position. This application note provides a detailed guide to the derivatization of this key building block for the generation of compound libraries for SAR exploration.

Core Building Block: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

The starting material, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, possesses two key reactive sites: the secondary amine within the azetidine ring and the Boc-protected primary amine at the 3-position. The strategic derivatization of these sites is central to SAR studies. The secondary amine of the azetidine ring is a nucleophile and can be readily functionalized through various reactions, including N-acylation, N-alkylation, and N-sulfonylation. The Boc-protected amine, on the other hand, is stable under these conditions but can be deprotected to reveal the primary amine for subsequent modifications.

Derivatization Strategies for SAR Library Synthesis

The following protocols outline common derivatization strategies for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. These methods are designed to be robust and amenable to parallel synthesis for the rapid generation of a diverse library of analogs.

Protocol 1: N-Acylation of the Azetidine Ring

N-acylation is a fundamental transformation for introducing a wide range of functional groups, thereby probing the steric and electronic requirements of the target binding pocket.

Workflow for N-Acylation:

A tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate B Dissolve in DCM A->B C Add base (e.g., DIPEA) B->C D Cool to 0 °C C->D E Add acylating agent (e.g., acid chloride or anhydride) D->E F Stir at room temperature E->F G Aqueous workup F->G H Purification (e.g., column chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the N-acylation of the azetidine core.

Detailed Protocol:

  • Reaction Setup: To a solution of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acid chloride or anhydride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: N-Alkylation of the Azetidine Ring

N-alkylation introduces alkyl groups that can explore hydrophobic pockets and influence the basicity of the ring nitrogen.

Workflow for N-Alkylation:

A tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate B Dissolve in DMF A->B C Add base (e.g., K2CO3) B->C D Add alkylating agent (e.g., alkyl halide) C->D E Heat to 60-80 °C D->E F Aqueous workup E->F G Purification (e.g., column chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the N-alkylation of the azetidine core.

Detailed Protocol:

  • Reaction Setup: To a solution of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 eq) in dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq) to the mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: N-Sulfonylation of the Azetidine Ring

N-sulfonylation introduces a sulfonamide group, which can act as a hydrogen bond acceptor and can impart different physicochemical properties compared to amides.

Workflow for N-Sulfonylation:

A tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate B Dissolve in DCM A->B C Add base (e.g., triethylamine) B->C D Cool to 0 °C C->D E Add sulfonyl chloride D->E F Stir at room temperature E->F G Aqueous workup F->G H Purification (e.g., column chromatography) G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the N-sulfonylation of the azetidine core.

Detailed Protocol:

  • Reaction Setup: To a solution of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 eq) in DCM (0.1 M), add triethylamine (Et₃N, 1.5 eq).

  • Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Deprotection and Further Derivatization at the 3-Position

Once the azetidine nitrogen has been functionalized, the Boc-protecting group on the exocyclic amine can be removed to allow for further derivatization at this position.

Protocol 4: Boc Deprotection

Workflow for Boc Deprotection:

A N-derivatized azetidine B Dissolve in DCM or dioxane A->B C Add strong acid (e.g., TFA or HCl) B->C D Stir at room temperature C->D E Concentrate in vacuo D->E F Triturate or lyophilize to obtain salt E->F G Characterization (NMR, MS) F->G

Caption: Workflow for the Boc deprotection of the 3-amino group.

Detailed Protocol:

  • Reaction Setup: Dissolve the N-derivatized, Boc-protected azetidine (1.0 eq) in DCM or 1,4-dioxane (0.1 M).

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4 M, 5 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting amine salt can often be used in the next step without further purification. If necessary, trituration with diethyl ether can be performed to afford a solid product.

  • Characterization: Confirm the deprotection by ¹H NMR and MS analysis.

Following deprotection, the newly revealed primary amine can be subjected to a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to further expand the chemical diversity of the compound library.

SAR Data Interpretation

The synthesized library of compounds should be screened in relevant biological assays. The resulting activity data, in conjunction with the structural information of the derivatives, will allow for the elucidation of the SAR.

Data Summary Table:

Compound IDR¹ (on Azetidine-N)R² (on 3-Amine)Biological Activity (e.g., IC₅₀, µM)
1 HBoc>100
2a -C(O)CH₃Boc50.2
2b -C(O)PhBoc25.8
3a -CH₂PhBoc10.1
4a -S(O)₂CH₃Boc75.3
5a -CH₂PhH5.6
5b -CH₂Ph-C(O)CH₃15.4

This table is a representative example and should be populated with actual experimental data.

Conclusion

The derivatization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is a powerful strategy for the exploration of chemical space in drug discovery programs. The protocols outlined in this application note provide a robust foundation for the synthesis of diverse libraries of azetidine-containing compounds. The systematic modification of the azetidine core and its substituents will enable the development of a comprehensive SAR, ultimately guiding the design of more potent and selective drug candidates.

References

  • Singh, J., et al. (2011). The rise of the azetidine ring in medicinal chemistry. Chemical Society Reviews, 40(10), 5073-5089. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Application

Application Notes and Protocols: Regioselective Ring-Opening of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Introduction: The Strategic Value of Azetidine Scaffolds in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Azetidine Scaffolds in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent ring strain, which might suggest instability, is in fact a key feature that facilitates a variety of synthetic transformations not readily accessible with larger, less strained rings like pyrrolidines or piperidines.[1] The defined three-dimensional structure of substituted azetidines allows for precise presentation of pharmacophoric elements, making them valuable building blocks for introducing novelty and improving physicochemical properties in drug candidates.

This guide focuses on a particularly valuable building block, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, and its application in generating chiral 1,3-amino alcohol derivatives through regioselective ring-opening reactions. These products are crucial motifs in a wide array of biologically active molecules and approved pharmaceuticals. The stereochemically defined cis-relationship between the C2-methyl and C3-carbamate groups provides a powerful tool for controlling the stereochemistry of the resulting acyclic products.

Featured Compound: Chemical Profile

  • Compound Name: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

  • CAS Number: 1932003-88-7[2]

  • Molecular Formula: C₉H₁₈N₂O₂[3]

  • Molecular Weight: 186.26 g/mol

  • Structure:

    (Note: Image is a representation)

Synthesis of the Azetidine Core

While tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is commercially available from various suppliers,[2][4] understanding its synthesis provides context for potential impurities and handling. The stereoselective synthesis of such 2,3-disubstituted azetidines is a non-trivial process, often proceeding from chiral 1,3-amino alcohol precursors. A general, diastereospecific approach involves the cyclization of an appropriately protected and activated 1,3-amino alcohol.

Conceptual Synthesis Workflow

The synthesis typically begins with a chiral amino acid or a related chiral pool material to establish the stereocenters. A multi-step sequence involving reduction, protection, and activation precedes the key cyclization step.

G cluster_0 Conceptual Synthesis Pathway Chiral_Amino_Alcohol Chiral 1,3-Amino Alcohol Precursor Protection N- and O-Protection Chiral_Amino_Alcohol->Protection Activation Activation of C1-OH (e.g., Mesylation, Tosylation) Protection->Activation Cyclization Intramolecular SN2 Cyclization Activation->Cyclization Final_Product tert-Butyl N-[(2S,3R)-2- methylazetidin-3-yl]carbamate Cyclization->Final_Product G cluster_0 Regioselective Ring-Opening Mechanism Azetidine N-Boc-(2S,3R)-2-methyl- azetidin-3-yl-carbamate Activation Lewis Acid (LA) Activation Azetidine->Activation Azetidinium Activated Azetidinium Intermediate Activation->Azetidinium Attack_C4 SN2 Attack at C4 (Major Pathway) Azetidinium->Attack_C4 Less Steric Hindrance Attack_C2 SN2 Attack at C2 (Minor/Disfavored Pathway) Azetidinium->Attack_C2 Sterically Hindered Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_C4 Product Chiral 1,3-Diamino or Amino Alcohol Product Attack_C4->Product

Caption: General mechanism of regioselective ring-opening.

Application Protocols

The following protocols are generalized procedures based on established methods for the ring-opening of activated azetidines. [5][6]Optimization for specific nucleophiles and scales may be required.

Safety Precaution: Azetidines and Lewis acids should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Ring-Opening with an Alcohol Nucleophile (Synthesis of a 1,3-Amino Ether)

This protocol describes the synthesis of a chiral γ-amino ether, a valuable intermediate in pharmaceutical synthesis. [7] Materials:

  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

  • Anhydrous alcohol (e.g., Methanol, Benzyl alcohol) (serves as nucleophile and solvent)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous Copper(II) triflate (1.0 - 1.2 equivalents).

  • Add the desired anhydrous alcohol (e.g., methanol, 0.2 M concentration relative to the azetidine).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 equivalent) in a minimum amount of the same anhydrous alcohol.

  • Add the azetidine solution dropwise to the stirred Cu(OTf)₂/alcohol mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-amino ether.

Protocol 2: Ring-Opening with a Thiol Nucleophile (Synthesis of a 1,3-Amino Thioether)

This protocol outlines the synthesis of a chiral γ-amino thioether. The procedure is adapted from methods for related heterocycles.

Materials:

  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

  • Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.2 equivalents)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 equivalent) and the thiol (1.2 equivalents) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add boron trifluoride diethyl etherate (1.1 equivalents) dropwise via syringe.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-18 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the target 1,3-amino thioether.

Data Summary and Expected Outcomes

The regioselective ring-opening of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is expected to proceed with high fidelity, yielding the corresponding C4-attack products. The stereocenters at C2 and C3 of the starting material are retained in the product.

Nucleophile ClassLewis AcidTypical SolventExpected ProductRegioselectivity (C4:C2)Yield Range
Alcohols (ROH)Cu(OTf)₂ROHγ-Amino Ether>95:575-90%
Thiols (RSH)BF₃·OEt₂DCMγ-Amino Thioether>95:570-85%
Azides (NaN₃)BF₃·OEt₂Acetonitrileγ-Azido Amine>98:280-95%
Organocuprates(R₂CuLi)THFγ-Alkylated Amine>90:1060-80%

Note: The data presented are estimates based on analogous systems reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions. [5][8]

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. Lewis acids are highly sensitive to moisture. A slight increase in the amount of Lewis acid (up to 1.5 equivalents) or an increase in reaction temperature may be beneficial.

  • Poor Regioselectivity: While attack at C4 is strongly favored, highly bulky nucleophiles may show decreased selectivity. Using a less coordinating solvent might enhance the steric differentiation between the C2 and C4 positions.

  • N-Boc Deprotection: Strong Lewis acids or prolonged reaction times at elevated temperatures can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. If this is observed, consider using a milder Lewis acid (e.g., ZnCl₂) or conducting the reaction at a lower temperature for a longer duration.

Conclusion

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is a versatile and valuable chiral building block. Its Lewis acid-catalyzed, regioselective ring-opening provides a reliable and stereocontrolled entry into a diverse range of acyclic 1,3-difunctionalized compounds. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in drug discovery and synthetic organic chemistry to leverage the unique reactivity of this strained heterocyclic system.

References

  • AiFChem. tert-Butyl ((2R,3S)-2-methylazetidin-3-yl)carbamate. [3]2. Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [8]3. Couty, F., David, O., Durrat, F., & Vargas-Sanchez, M. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [9]4. De Kimpe, N., & D'hooghe, M. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [6]5. Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [10]6. Schaffner, A.-P., & Couty, F. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [5]7. Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51433-51457. [11]8. Various Authors. (2008). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry, 61(16), 5659-5662. [3]9. Wang, H., & Ghorai, M. K. (2017). Regioselective ring-opening reactions of unsymmetric azetidines. Tetrahedron Letters, 58(15), 1435-1446. [1]10. BLDpharm. tert-Butyl ((2S,3R)-2-methylazetidin-3-yl)carbamate. [2]11. Advanced ChemBlocks. tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion in tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate coupling

Technical Support Center: Troubleshooting Low Conversion in tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Coupling Overview from the Senior Application Scientist Coupling reactions involving tert-butyl N-[(2S,3R)...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Coupling

Overview from the Senior Application Scientist Coupling reactions involving tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate present a unique "perfect storm" of synthetic challenges. As a highly functionalized, chiral 4-membered heterocycle, this building block is notorious for stalling out at low conversions during standard amide bond formation or cross-coupling. The root causes are threefold: severe steric hindrance from the adjacent 2-methyl group, diminished nucleophilicity due to azetidine ring strain, and the steric bulk of the C3 Boc-carbamate[1]. When standard protocols fail, researchers often brute-force the reaction with excess high-energy coupling reagents like HATU, which inadvertently triggers catastrophic side reactions such as guanidinylation[2].

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring high-yielding and stereochemically pure couplings.

Mechanistic Workflow: Divergent Pathways in Hindered Azetidine Coupling

Workflow A Carboxylic Acid + Base B Add HATU (Coupling Reagent) A->B C OAt-Active Ester (Pre-activation) B->C 15-30 min pre-activation D Add 2-Methylazetidine B->D Simultaneous Addition (Error) C->D LC-MS Confirmed E Amide Product (High Yield) D->E Optimized Addition F Guanidinylation Side Product D->F Excess HATU / Slow Coupling

Mechanistic pathways in HATU-mediated coupling of hindered azetidines.

Frequently Asked Questions & Troubleshooting

Q: Why does my coupling stall at 20-30% conversion when using standard EDC/HOBt or DCC conditions? A: The fundamental issue is a combination of steric and electronic deactivation. The 2-methyl group physically blocks the trajectory of the incoming activated ester[1]. Furthermore, the 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). To accommodate the compressed ~90° internal bond angles, the C-N bonds adopt higher p-character, forcing the nitrogen's lone pair to take on higher s-character. Because s-orbitals are held closer to the nucleus, the lone pair is less available for bonding, making the azetidine nitrogen significantly less nucleophilic than a standard secondary amine like piperidine. Standard carbodiimides (EDC/DCC) do not generate an ester reactive enough to overcome this high activation energy barrier.

Q: I switched to HATU to force the reaction, but I am now seeing a major side product with a mass of +99 Da. What is this, and how do I prevent it? A: You are observing the guanidinylation of your azetidine. When coupling is slow due to steric hindrance, the unreacted amine has time to directly attack the electrophilic guanidinium carbon of HATU, forming a stable tetramethylguanidine adduct (which adds exactly 99 Da to the amine's mass)[2][3]. This side reaction permanently caps your azetidine, halting conversion[4]. Causality & Fix: This occurs when HATU is present in excess or when the amine is added before the carboxylic acid is fully activated. To prevent this, you must pre-activate the carboxylic acid with HATU for 15-30 minutes to form the OAt-active ester before introducing the azetidine[4].

Q: My carboxylic acid is prone to epimerization. How can I push this sluggish coupling without racemizing my starting material? A: Sluggish couplings require longer reaction times, which increases the risk of base-catalyzed oxazolone formation and subsequent epimerization of the carboxylic acid. If you are using DIPEA or Triethylamine, switch to 2,4,6-collidine . Collidine is sterically hindered enough to act as a non-nucleophilic base for acid deprotonation, but it is a significantly weaker base than DIPEA, drastically reducing the rate of alpha-proton abstraction and epimerization[2][4].

Q: Does the Boc-protected primary amine at the C3 position of the azetidine impact the reaction? A: Yes. The bulky tert-butyl carbamate at C3 can adopt conformations that further shield the secondary nitrogen. Additionally, intramolecular hydrogen bonding between the Boc carbonyl and the incoming reagents can alter the transition state. Using a more polar aprotic solvent like DMF or NMP (rather than DCM) helps disrupt these intramolecular hydrogen bonds and improves solvation of the active ester, facilitating the nucleophilic attack[4].

Quantitative Data: Coupling Reagent Comparison

To guide your optimization, the following table summarizes the performance of various coupling strategies specifically applied to hindered 2-methylazetidine derivatives.

Coupling ReagentActivation StrategyTypical Conversion (%)Epimerization RiskMajor Side Product / Failure Mode
EDC/HOBt Carbodiimide< 30%LowUnreacted starting materials
HATU/DIPEA (Simultaneous) Uronium/Guanidinium40 - 50%ModerateGuanidinylation (+99 Da)[2]
HATU/Collidine (Pre-activated) Uronium/Guanidinium> 85% Low Trace HOAt[4]
T3P / Pyridine Phosphonic Anhydride70 - 80%Very LowSlow reaction rate (requires heat)
Ghosez's Reagent Acid Chloride> 90%HighEpimerization, degradation

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific analytical checkpoints, you can diagnose failures in real-time rather than waiting until the end of the workup.

Protocol A: Optimized HATU Pre-Activation Coupling (Recommended)

This protocol minimizes guanidinylation and maximizes conversion for tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate[4].

Step 1: Acid Activation

  • Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Add 2,4,6-collidine (3.0 equiv, 3.0 mmol) and stir for 5 minutes.

  • Add HATU (1.05 equiv, 1.05 mmol) in one portion.

  • Stir at room temperature for 20 minutes. Self-Validation Checkpoint 1: Remove a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (formed by the rapid trapping of the OAt-active ester by methanol). If the free acid mass dominates, your HATU may be degraded, or the acid is too sterically hindered to activate.

Step 2: Azetidine Addition 5. Dissolve tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.1 equiv, 1.1 mmol) in anhydrous DMF (1.0 mL). 6. Add the azetidine solution dropwise to the pre-activated ester over 5 minutes. 7. Stir at room temperature for 4-12 hours. Self-Validation Checkpoint 2: Monitor the reaction via LC-MS by tracking the disappearance of the azetidine peak (m/z 187.1 for the free base). Do not track the acid, as the OAt-ester often hydrolyzes back to the acid on the LC column, giving a false negative for conversion.

Step 3: Workup 8. Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 10 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove DMF and residual HOAt.

Protocol B: T3P-Mediated Coupling (Alternative for Epimerization-Prone Acids)

Propylphosphonic anhydride (T3P) is an excellent alternative if HATU causes intractable side reactions or if absolute stereochemical retention is required.

  • Dissolve the carboxylic acid (1.0 equiv) and the azetidine (1.2 equiv) in anhydrous EtOAc (0.5 M).

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise.

  • Heat the reaction to 40°C (the phosphonic anhydride activation is slower and requires mild heating to overcome the azetidine's steric barrier).

  • Stir for 12-24 hours. Self-Validation Checkpoint: T3P byproducts are entirely water-soluble. A simple aqueous wash with 1M HCl followed by saturated NaHCO3 will yield a crude NMR that accurately reflects the true conversion without interference from coupling reagent signals.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC - NIH.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
  • Technical Support Center: HATU Coupling Reactions. Benchchem.

Sources

Optimization

purification techniques for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate mixtures

Welcome to the Technical Support Center for Advanced Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifyin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate .

This highly polar, strained, and basic chiral molecule is a critical building block in modern medicinal chemistry, particularly in the synthesis of KRAS G12C inhibitors and targeted protein degraders (PROTACs)[3, 4]. However, its purification is notoriously difficult due to the lack of a UV chromophore, the high basicity of the secondary azetidine amine, and the presence of multiple stereocenters.

Below, you will find a comprehensive troubleshooting guide, validated protocols, and mechanistic explanations to ensure the integrity of your purified material.

I. Purification Workflow Overview

Before diving into specific troubleshooting scenarios, it is crucial to understand the logical progression of isolating this molecule from a crude reaction mixture.

PurificationWorkflow Crude Crude Mixture (2S,3R) + Isomers + Impurities Aqueous Aqueous Workup (pH 8-9) Remove Deprotected Diamine Crude->Aqueous IsomerCheck Diastereomeric Purity > 98%? Aqueous->IsomerCheck SFC Chiral SFC Separation (Amylose/Cellulose CSP) IsomerCheck->SFC No Flash Amine-Modified Flash Chromatography IsomerCheck->Flash Yes SFC->Flash Salt HCl Salt Formation & Crystallization Flash->Salt Pure Pure (2S,3R)-HCl Salt Ready for Storage Salt->Pure

Fig 1. Decision tree for the purification of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

II. Frequently Asked Questions & Troubleshooting

Q1: My compound is streaking severely on normal-phase silica gel, and recovery is extremely low. How do I fix this? Causality: The free secondary amine of the azetidine ring is highly basic (pKa ~10.5). Standard silica gel contains acidic silanol groups (Si-OH) that irreversibly bind to the basic azetidine nitrogen through strong hydrogen bonding and ionic interactions. Solution: You must suppress this interaction. While adding 1–5% Triethylamine (TEA) or aqueous NH₄OH to your eluent can help, the most reliable method is to switch to amine-functionalized silica (e.g., KP-NH) . This completely masks the silanol activity, allowing the azetidine to elute as a sharp band. Furthermore, because this molecule lacks an aromatic ring, it is UV-invisible at 254 nm . You must use Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or chemical staining (Ninhydrin) for fraction collection [2].

Q2: My NMR shows a mixture of diastereomers (e.g., 2S,3R mixed with 2R,3R). Standard flash chromatography isn't separating them. What is the best approach? Causality: Diastereomers of small, rigid heterocycles often have nearly identical dipole moments and polarities, making normal-phase separation nearly impossible. Solution: Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) is the industry standard for resolving azetidine stereoisomers. The high diffusivity of supercritical CO₂ allows for rapid mass transfer, resolving subtle spatial differences between the cis and trans configurations of the 2-methyl and 3-Boc-amino groups.

Table 1: Quantitative SFC Screening Data for Diastereomer Resolution Note: Data represents typical optimized conditions for resolving the (2S,3R) isomer from the (2R,3R) impurity.

Chiral Column PhaseCo-Solvent (Isocratic)Flow RateRt (2S,3R)Rt (2R,3R)Resolution (Rs)
Chiralpak AD-H (Amylose)15% MeOH + 0.1% DEA3.0 mL/min4.2 min4.8 min1.8 (Good)
Chiralcel OD-H (Cellulose)15% EtOH + 0.1% DEA3.0 mL/min5.1 min5.3 min0.8 (Poor)
Chiralpak IG (Amylose) 20% MeOH + 0.1% DEA 3.0 mL/min 3.5 min 4.9 min 3.2 (Excellent)

Q3: I am detecting a highly polar impurity that ruins my downstream coupling reactions. What is it, and how do I remove it? Causality: The impurity is likely the fully deprotected 2-methylazetidine-3-amine (the free diamine). The Boc (tert-butyloxycarbonyl) protecting group is highly susceptible to cleavage if exposed to trace acids during workup or if the solvent becomes acidic over time (e.g., degrading chloroform).

DegradationPathway Intact Intact Product (Boc-Protected) Acid Acidic Conditions (pH < 4) or Heat Intact->Acid Intermediate t-Butyl Cation + Carbamic Acid Acid->Intermediate Degraded Degraded Impurity (Free Diamine) Intermediate->Degraded -CO2

Fig 2. Acid-mediated Boc deprotection pathway leading to highly polar diamine impurities.

Solution: Implement a strict pH-controlled aqueous workup. By adjusting the aqueous phase to pH 8.5–9.0, the Boc-protected product (containing one secondary amine) will partition into the organic layer (e.g., Dichloromethane), while the highly polar, water-soluble free diamine impurity will remain in the aqueous layer.

Q4: How should I store the final purified product to ensure long-term stability? Causality: Free-base azetidines are prone to oxidative degradation, CO₂ absorption from the air (forming carbamate salts), and potential epimerization at the C2 position. Solution: Convert the purified free base into a stable hydrochloride (HCl) salt. This locks the secondary amine in a protonated state, drastically increasing shelf life and making the compound an easily handled, crystalline solid [1].

III. Validated Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography (Self-Validating)

Use this protocol to isolate the free-base azetidine from crude reaction mixtures without streaking.

  • Sample Preparation: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite (1:2 weight ratio to crude) and evaporate to dryness to create a dry-load powder.

  • Column Equilibration: Mount an amine-functionalized silica cartridge (e.g., Biotage KP-NH). Equilibrate with 100% Hexanes for 3 column volumes (CV).

  • Elution Gradient:

    • Run a gradient of 0% to 50% Ethyl Acetate in Hexanes over 10 CV.

    • Self-Validation Step: Because the compound lacks a UV chromophore, ensure your purification system's ELSD is active. Set the drift tube temperature to 40°C to prevent volatilization of the low-molecular-weight azetidine.

  • Fraction Analysis: Spot fractions on a standard silica TLC plate. Dip the plate in Ninhydrin stain and heat vigorously. The secondary azetidine amine will appear as a distinct brownish-red spot, while the primary Boc-protected amine will slowly appear as a purple spot upon prolonged heating (as the heat cleaves the Boc group).

Protocol B: Hydrochloride Salt Formation and Crystallization

Use this protocol to stabilize the purified free base for long-term storage.

  • Dissolution: Dissolve the purified tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (free base) in anhydrous Diethyl Ether (10 mL per gram of product) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise while stirring vigorously. A white precipitate will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the white solid through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold, anhydrous Diethyl Ether (2 x 5 mL).

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours. The resulting tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate hydrochloride can be stored at 4°C indefinitely [1].

IV. References

  • Couty, F., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Google Patents. "KRAS G12C inhibitors and methods of using the same." US20180334454A1. Available at:

  • Google Patents. "Compounds that mediate protein degradation and methods of use thereof." WO2025090727A1. Available at:

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Welcome to the technical support center for the synthesis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to optimizing the reaction temperature for this specific N-Boc protection. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, with a focus on the impact of reaction temperature.

Question 1: I am observing a low yield of my desired product, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. What are the likely temperature-related causes?

Answer:

A low yield in this N-Boc protection can often be traced back to suboptimal reaction temperatures. The key is to find a balance between a sufficient rate of reaction and the prevention of side reactions or degradation. Here are the primary temperature-related factors to consider:

  • Incomplete Reaction Due to Low Temperature: The reaction between the amine of (2S,3R)-2-methylazetidin-3-amine and di-tert-butyl dicarbonate (Boc₂O) may be kinetically slow at very low temperatures. While some N-Boc protections are initiated at 0°C or even lower to control exotherms and side reactions, the reaction may require warming to room temperature or slightly above to proceed to completion in a reasonable timeframe.[1][2] If your reaction has stalled, as indicated by TLC or LC-MS analysis showing significant unreacted starting amine, a gradual increase in temperature is a logical next step.

  • Product Degradation at High Temperatures: Azetidine rings are strained four-membered heterocycles and can be susceptible to ring-opening, especially under acidic conditions or at elevated temperatures.[3] Although the N-Boc protection is typically run under basic or neutral conditions, excessive heat can promote decomposition pathways. Furthermore, the Boc protecting group itself can become thermally labile at very high temperatures, though this usually requires temperatures well above those typically used for this reaction.[4][5]

  • Formation of Side Products: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities. A common side reaction in N-Boc protections is the formation of the di-Boc protected amine, especially if the reaction is run for an extended period at a higher temperature with excess Boc₂O. Another possibility is the formation of urea byproducts.[2]

To diagnose the issue, it is crucial to monitor your reaction by a suitable analytical method (e.g., TLC, LC-MS) to distinguish between an incomplete reaction and the formation of byproducts.

Question 2: My reaction is producing multiple products, and the impurity profile changes as I vary the temperature. How can I understand and control this?

Answer:

The formation of multiple products that vary with temperature is a classic indicator of a competition between kinetically and thermodynamically controlled pathways.[6][7][8]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is likely under kinetic control, meaning the major product formed is the one with the lowest activation energy barrier, which is generally the desired N-Boc protected product.[7][8] At higher temperatures, the reaction may become reversible, leading to thermodynamic control. Under these conditions, the most stable product will be favored, which may not be your target compound. For instance, a ring-opened product or a rearranged species could potentially be more thermodynamically stable.

  • Side Reactions with Increased Temperature: As mentioned previously, higher temperatures can enable side reactions such as di-Boc protection or the formation of ureas. The azetidine ring itself introduces unique possibilities for side reactions. For example, in the presence of any acidic species (which can be generated in situ), the protonated azetidine nitrogen could be more susceptible to nucleophilic attack, leading to ring-opening.[3]

To gain control over the product distribution, a systematic temperature screening is recommended.

Parameter Low Temperature (e.g., 0°C to RT) Moderate Temperature (e.g., RT to 40°C) High Temperature (e.g., > 40°C)
Control Likely Kinetic ControlTransition RegionLikely Thermodynamic Control
Reaction Rate SlowerFasterFastest
Potential Issues Incomplete reactionPotential for increased side productsSignificant side product formation, potential for product degradation (ring-opening)
Expected Outcome Higher selectivity for the desired product, but may require longer reaction times.Optimal balance of reaction rate and selectivity.Lower selectivity, potential for a complex product mixture.

A troubleshooting workflow for this issue is presented below:

G start Multiple Products Observed q1 Is the desired product the major component at lower temperatures? start->q1 kinetic_control The reaction is likely under kinetic control. Maintain lower temperature and extend reaction time. q1->kinetic_control Yes q2 Are there new, significant impurities at higher temperatures? q1->q2 No thermo_control The reaction may be under thermodynamic control at higher temperatures. Lower the temperature to favor the kinetic product. q2->thermo_control Yes, and desired product decreases side_reactions High temperature is promoting side reactions (e.g., di-Boc, ring-opening). Reduce temperature and monitor reactant stoichiometry. q2->side_reactions Yes, and new spots appear incomplete_reaction The reaction may be incomplete. Consider a modest temperature increase while carefully monitoring for new impurities. q2->incomplete_reaction No, mainly starting material remains

Figure 1: Troubleshooting decision tree for managing multiple products.

II. Frequently Asked Questions (FAQs)

Question 1: What is a good starting temperature for the synthesis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate?

Answer:

For most N-Boc protections of primary or secondary amines, starting the reaction at a low temperature and allowing it to gradually warm to room temperature is a standard and effective approach.[1][2] A recommended starting procedure would be to dissolve the (2S,3R)-2-methylazetidin-3-amine and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane, THF) and cool the mixture to 0°C in an ice bath. Then, a solution of Boc₂O in the same solvent is added dropwise. After the addition is complete, the reaction can be stirred at 0°C for a short period before allowing it to warm to room temperature and monitoring its progress. This initial low temperature helps to control any potential exotherm and can minimize the formation of initial impurities.

Question 2: How does the choice of solvent influence the optimal reaction temperature?

Answer:

The choice of solvent is intrinsically linked to the optimal reaction temperature. Solvents with lower boiling points, such as dichloromethane (DCM, bp: ~40°C), will naturally limit the upper range of your reaction temperature. This can be advantageous in preventing high-temperature excursions that could lead to decomposition of the sensitive azetidine ring. Solvents like tetrahydrofuran (THF, bp: ~66°C) or acetonitrile (MeCN, bp: ~82°C) offer a wider temperature range if heating is required.[2] It's also worth noting that N-Boc protections can be performed in aqueous or biphasic systems, which can sometimes accelerate the reaction at room temperature.[2]

Question 3: Can I heat the reaction to speed it up? What are the risks?

Answer:

Gentle heating (e.g., to 40°C) can be a viable strategy to accelerate a sluggish N-Boc protection.[9] However, for a strained heterocycle like a 2-methylazetidine, this should be approached with caution. The primary risks associated with heating this particular reaction are:

  • Increased Rate of Side Reactions: As discussed, this includes di-Boc formation and potential urea byproducts.

  • Azetidine Ring Instability: The four-membered ring is the most reactive part of your starting material (other than the amine). Elevated temperatures, especially in the presence of any protic species or Lewis acids, can catalyze ring-opening.[3]

  • Thermodynamic Product Formation: As you increase the temperature, you may shift the reaction equilibrium towards a more stable, but undesired, thermodynamic product.[6][8]

If you need to heat the reaction, it is crucial to do so incrementally and with diligent monitoring by TLC or LC-MS to immediately detect the formation of new impurities.

III. Experimental Protocol: Temperature Scouting Study

This protocol outlines a systematic approach to finding the optimal reaction temperature for the synthesis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Objective: To determine the optimal reaction temperature that provides the best balance of reaction time, yield, and purity.

Materials:

  • (2S,3R)-2-methylazetidin-3-amine (or its salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • TLC plates, developing solvent system, and visualization agent (e.g., ninhydrin stain)

  • Reaction vials or round-bottom flasks

  • Stirring plate and stir bars

  • Temperature-controlled baths (e.g., ice bath, water bath)

Procedure:

  • Reaction Setup: In three separate reaction vials, dissolve (2S,3R)-2-methylazetidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Temperature Equilibration: Place each vial in a temperature-controlled bath:

    • Vial A: 0°C (ice bath)

    • Vial B: Room Temperature (~20-25°C)

    • Vial C: 40°C (water bath)

  • Reagent Addition: To each vial, add a solution of Boc₂O (1.1 eq) in DCM dropwise with stirring.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. Note the disappearance of the starting amine and the appearance of the product and any byproducts.

  • Data Collection: Record the time required for the consumption of the starting amine in each reaction. Once the starting amine is consumed, quench the reactions and perform a work-up. Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the relative purity and yield.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Temperature Screening cluster_2 Analysis cluster_3 Optimization setup Prepare 3 identical reaction mixtures: (2S,3R)-2-methylazetidin-3-amine (1.0 eq) TEA (1.2 eq) in DCM add_boc Add Boc₂O (1.1 eq) to each vial setup->add_boc temp_A Vial A @ 0°C monitor Monitor by TLC every 30 min temp_A->monitor temp_B Vial B @ RT temp_B->monitor temp_C Vial C @ 40°C temp_C->monitor add_boc->temp_A add_boc->temp_B add_boc->temp_C analyze Quench and work-up when starting material is consumed. Analyze crude product by LC-MS/NMR. monitor->analyze optimize Select temperature with best yield, purity, and reaction time. analyze->optimize

Figure 2: Workflow for a temperature scouting experiment.

IV. References

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. MDPI. [Link]

  • Ab Initio Study of Aziridines and Diaziridines: Nitrogen Inversion, Ring Opening, and Thermochemistry. ACS Publications. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Thermodynamic vs Kinetic Products. Master Organic Chemistry. [Link]

  • Application Note – N-Boc protection. Synple Chem. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Publishing. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Amine Protection With Boc. Scribd. [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. EPA. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. PMC. [Link]

  • Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Optimization

handling and storage stability of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Welcome to the technical support guide for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the successful hand...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the successful handling, storage, and application of this compound in your research.

General Information & Properties

This section covers the fundamental chemical and physical properties of the molecule.

Frequently Asked Questions (FAQs)

Q: What are the basic chemical properties of this compound?

A: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is a Boc-protected amine containing a substituted azetidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1932003-88-7[1]
Molecular Formula C₉H₁₈N₂O₂[2][3]
Molecular Weight 186.25 g/mol [2]
Appearance White to off-white solid[4]
Purity Typically ≥97%[3][4]

Handling and Safety

Proper handling is critical to ensure user safety and maintain the integrity of the compound. This compound is classified as hazardous and can cause severe skin burns and eye damage[5].

Mandatory Safety Protocols

Q: What are the essential safety precautions when working with this compound?

A: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][6].

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and appropriate protective clothing to prevent any skin exposure[5][7].

  • Respiratory Protection: Avoid breathing dust or vapors. If engineering controls are insufficient, use a NIOSH-approved respirator[5][7].

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the product and before breaks[5][7].

Q: What should I do in case of accidental exposure?

A: Immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[5].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with water or shower. Seek immediate medical attention[5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

Storage and Stability

The stability of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is primarily dictated by the lability of the Boc protecting group.

Core Concepts of Stability

The Boc (tert-butoxycarbonyl) protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions[9][10][11]. This cleavage is the primary degradation pathway for this molecule. The reaction proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which then decomposes into isobutylene and a proton, while the resulting carbamic acid decarboxylates to yield the free amine and carbon dioxide[11].

cluster_main Acid-Catalyzed Deprotection Pathway Start Boc-Protected Amine (Starting Material) Intermediate Protonated Carbamate (Resonance Stabilized) Start->Intermediate + H⁺ (Acid) Cleavage Cleavage Step Intermediate->Cleavage Spontaneous Products Free Amine + CO₂ + Isobutylene (Degradation Products) Cleavage->Products Decarboxylation & Elimination

Caption: Acid-catalyzed degradation of the Boc-protected amine.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions?

A: To maximize shelf-life and prevent degradation, the compound should be stored under the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or Frozen (-20 °C)Slows down potential hydrolytic or other degradation pathways[5][12][13].
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Prevents exposure to atmospheric moisture and acidic gases (like CO₂) which can lower pH over time[5].
Container Tightly sealed, light-resistant containerPrevents moisture ingress and potential photodegradation[5][7][12].
Location Dry, well-ventilated, and away from incompatible materialsEnsures safety and stability[5][6].

Q: What materials are incompatible with this compound?

A: Avoid storing or using this compound with strong acids, acid chlorides, and strong oxidizing agents.[5][6] These substances can catalyze the rapid removal of the Boc group, leading to complete degradation of the starting material.

Q: My experiment is failing or giving inconsistent results. Could my starting material have degraded?

A: Yes, this is a common issue. Degradation, primarily through loss of the Boc group, will result in the formation of the free amine. This impurity can interfere with subsequent reactions. You should verify the integrity of your material using an analytical technique like ¹H NMR (checking for the characteristic tert-butyl singlet at ~1.4 ppm) or LC-MS (verifying the parent mass).

Experimental Troubleshooting

This section provides a logical framework for diagnosing and resolving common experimental issues.

Start Problem Encountered: Unexpected/Inconsistent Results Check_SM Step 1: Verify Starting Material Integrity (Use LC-MS or ¹H NMR) Start->Check_SM SM_OK Material is Pure Check_SM->SM_OK Pass SM_Bad Degradation Detected (e.g., free amine present) Check_SM->SM_Bad Fail Check_Cond Step 2: Review Reaction Conditions SM_OK->Check_Cond Action_SM Action: Obtain a fresh, validated batch of starting material. SM_Bad->Action_SM Cond_OK Conditions are Non-Acidic Check_Cond->Cond_OK Pass Cond_Bad Acidic Reagents/Solvents Used? Check_Cond->Cond_Bad Fail Analyze Step 3: Analyze Reaction Mixture (LC-MS to identify byproducts) Cond_OK->Analyze Action_Cond Action: Use non-acidic conditions. Consider adding a non-nucleophilic base. Cond_Bad->Action_Cond End Identify Source of Inconsistency Analyze->End

Caption: Troubleshooting workflow for experiments.

IssuePotential CauseRecommended Action
Low or no yield of desired product Degraded Starting Material: The Boc group may have been cleaved prior to the reaction.Verify the purity of the starting material using LC-MS or NMR. Ensure it has been stored correctly in a dry, inert atmosphere and refrigerated[5].
Incompatible Reaction Conditions: The reaction medium may be acidic, causing in-situ deprotection.Check the pH of your reaction. Avoid acidic solvents or reagents. If necessary, add a non-nucleophilic base (e.g., DIEA) to scavenge trace acids. The Boc group is generally stable under basic conditions[9][14].
Appearance of an unexpected, more polar byproduct Deprotection: The byproduct is likely the free amine resulting from Boc group cleavage.Analyze the byproduct by LC-MS to confirm its mass. Follow the steps for "Incompatible Reaction Conditions" above.
Compound appears insoluble in a chosen solvent Poor Solvent Choice: While soluble in many common organic solvents, its properties may vary.Test solubility in a small scale. Common solvents for similar carbamates include THF, Dichloromethane, and Methanol[15]. For zwitterionic compounds, solubility can be poor.

Experimental Protocols

Protocol 1: Rapid Stability Assessment via LC-MS

This protocol provides a method to empirically test the stability of your compound under simulated experimental conditions.

Objective: To determine the short-term stability of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate in neutral, acidic, and basic solutions.

Materials:

  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Deionized Water

  • Formic Acid (or TFA, 0.1% v/v solution)

  • Ammonium Hydroxide (0.1% v/v solution)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Prepare Test Solutions:

    • Acidic: Mix 100 µL of stock solution with 900 µL of ACN/Water (50:50) containing 0.1% formic acid.

    • Neutral: Mix 100 µL of stock solution with 900 µL of ACN/Water (50:50).

    • Basic: Mix 100 µL of stock solution with 900 µL of ACN/Water (50:50) containing 0.1% ammonium hydroxide.

  • Time Point Zero (T=0): Immediately inject an aliquot of each test solution into the LC-MS. Record the peak area of the parent compound (m/z = 187.14 [M+H]⁺).

  • Incubation: Let the test solutions stand at room temperature.

  • Subsequent Time Points: Inject aliquots at T=1h, T=4h, and T=24h.

  • Analysis: Compare the peak area of the parent compound at each time point relative to T=0. Significant degradation is indicated by a decrease in the parent peak area and the appearance of the deprotected amine peak (m/z = 87.09 [M+H]⁺).

Expected Outcome: The compound will remain stable in the neutral and basic solutions but will likely show significant to complete degradation in the acidic solution.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Oxford Academic. (2023, December 15). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • 3M. (2021, May 3). Safety Data Sheet. Retrieved from [Link]

  • ThaiJO. (2023, April 26). The Stability of Carbamates in Blood Samples under Experimental Conditions. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • PMC. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • EPA. (2025, October 15). tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. Retrieved from [Link]

  • ACS Publications. (2005, July 15). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Retrieved from [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003013526A1 - Anticoagulant compounds.
  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of the Gasoline Oxygenates Methyl Tert-Butyl Ether, Ethyl Tert-Butyl Ether, and Tert-Amyl Methyl Ether by Propane-Oxidizing Bacteria. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Chiral azetidines are highly valuable for introducing conformational constraints in medicinal chemistry. However, maintaining the contiguous (2S, 3R) stereocenters during synthetic manipulations—such as Boc deprotection, N-alkylation, and amide coupling—is notoriously difficult. The combination of high ring strain and electronic vulnerabilities frequently leads to epimerization or complete racemization.

Mechanistic Causality of Epimerization (The "Why")

Before applying a procedural fix, we must understand the failure mode. Epimerization in 2-methylazetidin-3-amine derivatives typically proceeds via two distinct mechanistic pathways depending on the reaction environment:

  • Acid-Promoted Ring Opening (C2 Epimerization): Under strong acidic conditions in solution (e.g., neat Trifluoroacetic acid), the azetidine ring can undergo reversible C2–N bond cleavage. The nitrogen lone pair facilitates the formation of a transient azafulvenium or iminium ion. Upon ring closure, the stereochemical integrity at C2 is lost, leading to the (2R,3R)-isomer[1].

  • Base-Catalyzed Deprotonation (C3 Epimerization): The proton at the C3 position is situated alpha to the electron-withdrawing carbamate (NHBoc). In the presence of strong bases or prolonged exposure to amine bases at elevated temperatures, this acidic α-proton can be abstracted, forming a planar carbanion. Re-protonation occurs indiscriminately from either face, yielding the (2S,3S)-isomer[2].

EpimerizationPathways Start tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (Intact Stereocenters) BasePath Strong Base / Prolonged Heating Start->BasePath AcidPath Strong Acid (e.g., TFA in solution) Start->AcidPath Carbanion C3 Deprotonation (Planar Carbanion Intermediate) BasePath->Carbanion EpimerC3 C3 Epimerization (2S,3S)-Isomer Carbanion->EpimerC3 Re-protonation from opposite face Azafulvenium C2-N Bond Cleavage (Azafulvenium Intermediate) AcidPath->Azafulvenium EpimerC2 C2 Epimerization (2R,3R)-Isomer Azafulvenium->EpimerC2 Ring closure from opposite face

Mechanistic pathways of epimerization in 2-methylazetidin-3-amine derivatives via acid and base.

Troubleshooting Q&A

Q1: I am using TFA/DCM for Boc deprotection, but my chiral HPLC shows significant epimerization and some ring-expanded byproducts. How can I deprotect safely? Expert Answer: The root cause is prolonged solution-phase exposure. When using Trifluoroacetic acid (TFA), the resulting azetidinium trifluoroacetate salt remains highly soluble in dichloromethane (DCM). This keeps the molecule in solution where it can undergo reversible ring-opening via the azafulvenium intermediate[1]. The Fix: Switch to 4.0 M HCl in 1,4-Dioxane . As the Boc group is cleaved, the resulting azetidine hydrochloride salt is insoluble in dioxane and immediately precipitates. This phase separation effectively "locks" the molecule in its solid state, preventing solvolysis and preserving the (2S,3R) configuration[1].

Q2: During N-acylation (amide coupling) of the deprotected azetidine, I am losing diastereomeric excess (dr). I am using HATU and 3 equivalents of DIPEA at room temperature. What is going wrong? Expert Answer: You are triggering base-catalyzed epimerization at the C3 position. While DIPEA is a non-nucleophilic base, 3 equivalents at room temperature provide enough basicity and thermal energy to abstract the acidic C3 α-proton over the course of the reaction[2]. The Fix: Lower the DIPEA equivalents to exactly 2.0 (1 eq to neutralize the HCl salt, 1 eq for the coupling) and perform the addition strictly at 0 °C. Pre-activate the carboxylic acid with HATU before introducing the azetidine to minimize the time the azetidine spends in the presence of free base.

Q3: I need to perform an N-alkylation on the azetidine nitrogen. Can I use NaH or K₂CO₃? Expert Answer: Avoid Sodium Hydride (NaH) entirely. Strong bases will rapidly deprotonate the C3 position, leading to a planar carbanion and subsequent racemization[2]. Potassium carbonate (K₂CO₃) in acetonitrile is safer, but heating above 60 °C will still induce thermal epimerization. For N-alkylation, consider reductive amination (using an aldehyde and NaBH(OAc)₃) instead of direct alkylation with alkyl halides, as reductive amination proceeds under mildly acidic/neutral conditions[3].

Quantitative Data & Condition Matrix

The following table summarizes the impact of various reaction conditions on the stereochemical integrity of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate and its derivatives.

Reaction TypeReagents / ConditionsEpimerization RiskPrimary Mechanism of DegradationRecommended Alternative
Boc Deprotection TFA in DCM (Solution)High C2–N Ring Opening (Azafulvenium)4N HCl in Dioxane (Precipitation)
Boc Deprotection 4N HCl in DioxaneLow N/A (Product precipitates)Standard Protocol
Amide Coupling HATU, DIPEA (3 eq), 25°CModerate C3 Deprotonation (Carbanion)HATU, DIPEA (2 eq), 0°C to RT
N-Alkylation R-X, NaH, DMFVery High C3 Deprotonation (Carbanion)Reductive Amination
N-Alkylation R-X, K₂CO₃, MeCN, 80°CModerate C3 Deprotonation / ThermalR-X, K₂CO₃, MeCN, 40°C

Validated Experimental Protocols

The following self-validating workflows have been optimized to prevent epimerization.

Workflow Step1 Starting Material (Boc-Protected) Step2 Deprotection 4N HCl in Dioxane (Precipitation) Step1->Step2 Step3 Intermediate HCl Salt (Stable) Step2->Step3 Step4 Coupling HATU, DIPEA, 0°C (Strict Temp Control) Step3->Step4 Step5 Product (Retained Stereochemistry) Step4->Step5

Optimized workflow for stereoretentive deprotection and amide coupling of chiral azetidines.

Protocol A: Stereoretentive Boc Deprotection

Self-Validation Checkpoint: The appearance of a white precipitate confirms the reaction is proceeding via the safe, insoluble pathway. If the solution remains clear, stop and verify solvent anhydrousness.

  • Preparation: Dissolve tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL) under an inert atmosphere (N₂ or Ar).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4.0 M HCl in 1,4-dioxane (10.0 equivalents, 2.5 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. A white precipitate (the hydrochloride salt) should begin to form within 30–60 minutes.

  • Completion & Isolation: Stir for a total of 2 hours. Do NOT add water. Add cold diethyl ether (5.0 mL) to fully crash out the salt.

  • Filtration: Filter the precipitate rapidly through a sintered glass funnel, washing with additional cold diethyl ether (2 x 3 mL). Dry under high vacuum to afford (2S,3R)-2-methylazetidin-3-amine hydrochloride.

Protocol B: Epimerization-Free Amide Coupling

Self-Validation Checkpoint: Monitor the reaction via LC-MS. Quench immediately upon consumption of the starting material to prevent prolonged exposure of the product to the basic environment.

  • Pre-activation: In a dry flask, dissolve the desired carboxylic acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (1.1 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Substrate Addition: In a separate flask, suspend the (2S,3R)-2-methylazetidin-3-amine hydrochloride (1.0 mmol) in anhydrous DMF (2.0 mL) and cool to 0 °C. Add DIPEA (1.0 mmol) to free-base the azetidine.

  • Coupling: Immediately transfer the pre-activated acid solution dropwise into the azetidine suspension at 0 °C.

  • Monitoring & Quenching: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature. Monitor by LC-MS. Quench with saturated aqueous NH₄Cl immediately upon completion.

Sources

Optimization

solvent optimization for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate crystallization

Answering the call for a specialized, in-depth guide, we present this Technical Support Center focused on the solvent optimization for the crystallization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate . This r...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for a specialized, in-depth guide, we present this Technical Support Center focused on the solvent optimization for the crystallization of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate . This resource is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for robust process development. As Senior Application Scientists, our goal is to empower you with the knowledge to not only solve immediate crystallization challenges but also to build a foundational understanding for future projects.

Technical Support & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the common hurdles and questions that arise during the crystallization of this specific pharmaceutical intermediate.

FAQ 1: I am starting with crude tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. Where do I begin with solvent selection for crystallization?

Answer:

This is the most critical question in crystallization development. The goal is to identify a solvent system where the target compound has high solubility at an elevated temperature and low solubility at a lower temperature (typically room temperature or below). This solubility differential is the thermodynamic driving force for crystallization.[1] For a molecule like tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, which contains both a polar carbamate group and a non-polar tert-butyl group, a wide range of solvents should be screened.

A systematic solvent screen is the most effective starting point.[2][3][4] This involves testing the compound's solubility in a variety of solvents with different polarities and functionalities.

Data Presentation: Solvent Properties

To aid in your selection, the following table summarizes key properties of common solvents used in pharmaceutical crystallization.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexClass
Heptane981.90.1Aliphatic Hydrocarbon
Toluene1112.42.4Aromatic Hydrocarbon
Methyl tert-butyl ether (MTBE)554.52.5Ether
Dichloromethane (DCM)409.13.1Halogenated
Ethyl Acetate (EtOAc)776.04.4Ester
Isopropyl Acetate (IPAc)896.34.0Ester
Acetone5620.75.1Ketone
Acetonitrile (MeCN)8237.55.8Nitrile
Isopropanol (IPA)8218.33.9Alcohol
Ethanol (EtOH)7824.64.3Alcohol
Methanol (MeOH)6532.75.1Alcohol
Water10080.110.2Aqueous
Experimental Protocol 1: Rational Solvent Screening Workflow

This protocol outlines a systematic approach to identify a suitable solvent or solvent system.

  • Preparation : Place approximately 10-20 mg of your crude material into several small vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition : To each vial, add a different solvent from the table above in small, measured aliquots (e.g., 50 µL) at room temperature. Stir or vortex after each addition.

  • Room Temperature Assessment : Observe solubility.

    • Insoluble/Slightly Soluble : If the compound does not dissolve after adding ~10 volumes (100-200 µL), it's a potential candidate for cooling crystallization. Proceed to the next step.

    • Freely Soluble : If the compound dissolves in <5 volumes, the solvent is likely unsuitable for single-solvent crystallization but may be an excellent "solvent" in an anti-solvent system. Set this vial aside.

  • Heating Cycle : For the vials where the compound was insoluble, heat the mixture to near the solvent's boiling point. Add more solvent stepwise until complete dissolution is achieved. Record the total volume of solvent used.

  • Cooling & Observation : Allow the hot, saturated solutions to cool slowly to room temperature, then transfer to a cold bath (e.g., 0-5 °C). Observe for crystal formation.

  • Analysis : The ideal solvent is one that required a moderate amount of solvent to dissolve the compound at high temperature and produced a significant amount of crystalline solid upon cooling.

Visualization: Solvent Screening Workflow

G A Start: Crude Compound (10-20 mg) B Add Test Solvent (50 µL aliquots) at Room Temperature A->B C Assess Solubility B->C D Freely Soluble C->D Yes E Insoluble / Sparingly Soluble C->E No F Potential 'Solvent' for Anti-Solvent System D->F G Heat to near boiling point. Add solvent until dissolved. E->G H Slowly cool to 0-5 °C G->H I Observe for Crystallization H->I J No Crystals / Oil Out I->J No K Crystals Formed I->K Yes L Troubleshoot (See FAQ 3) J->L M Candidate for Optimization K->M

Caption: Workflow for initial crystallization solvent screening.

FAQ 2: My compound oils out or forms an amorphous precipitate instead of crystals. What should I do?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the level of supersaturation is too high, or the solution is cooled too quickly.[5] Instead of having time to arrange into an ordered crystal lattice, the molecules crash out of solution as a disordered, often impure, liquid phase.

Causality & Troubleshooting Steps:

  • Reduce Supersaturation Level : Your solution is likely too concentrated. Before cooling, dilute the hot solution with 10-20% more solvent. This lowers the supersaturation level reached at any given temperature during cooling, giving molecules more time to nucleate and grow properly.

  • Slow Down the Cooling Rate : Rapid cooling is a primary cause of oiling out.[5] Instead of placing your flask directly into an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, then transfer it to a refrigerator, and finally to a freezer. A slower rate of cooling is almost always better for crystal quality.[1]

  • Master the Art of Seeding : Seeding is the most powerful technique to control crystallization.[1] By introducing a small number of high-quality crystals of the desired product at the right time (just as the solution becomes saturated during cooling), you provide a template for growth. This bypasses the stochastic nature of primary nucleation and allows crystallization to occur under lower supersaturation, preventing oiling out.

  • Change the Solvent System : If the above steps fail, the interaction between your solute and solvent may be too strong. Switch to a less-solubilizing solvent system. For example, if you are using pure ethanol, try a mixture of ethanol and a non-polar anti-solvent like heptane.

Visualization: Troubleshooting Decision Tree

G Start Problem: Compound is Oiling Out Q1 Is the solution highly concentrated? Start->Q1 A1 Action: Dilute hot solution with 10-20% more solvent Q1->A1 Yes Q2 Is the cooling rate rapid? Q1->Q2 No A1->Q2 A2 Action: Implement slow, staged cooling (e.g., benchtop -> fridge -> freezer) Q2->A2 Yes Q3 Are you using seeding? Q2->Q3 No A2->Q3 A3 Action: Introduce seed crystals in the metastable zone Q3->A3 No End Action: Re-evaluate solvent system. Consider anti-solvent approach. Q3->End Still Failing A3->End If still failing

Caption: Decision tree for troubleshooting "oiling out".

FAQ 3: The crystallization yield is very low. How can I improve it?

Answer:

Low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after cooling. This is a balance; aggressive methods to increase yield can sometimes decrease purity.

Key Factors to Optimize:

  • Final Temperature : Ensure you are cooling the crystallization mixture to a sufficiently low temperature. Moving from room temperature to 0-5 °C or even -20 °C can significantly decrease the compound's solubility and thus increase the solid yield.

  • Anti-Solvent Addition : If you are using a single solvent, consider developing an anti-solvent crystallization. An anti-solvent is a second solvent in which your compound is insoluble, but which is miscible with the primary solvent.

  • Equilibration Time : After cooling, allow the slurry to stir for a sufficient period (e.g., 2-16 hours). This "equilibration" or "digestion" time allows the system to reach its true solubility limit at that temperature, maximizing the precipitation of the solid.

  • Solvent Volume : Using the minimum amount of hot solvent required to fully dissolve the compound will ensure the final solution is as concentrated as possible, leading to a higher yield upon cooling.

Experimental Protocol 2: Anti-Solvent Crystallization

This is a powerful technique when a single cooling solvent is not effective.

  • Dissolution : Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., Methanol or Dichloromethane) at room temperature.

  • Filtration : Filter the solution while warm (if necessary) to remove any insoluble impurities.

  • Anti-Solvent Addition : Slowly add a pre-chilled "anti-solvent" (e.g., Heptane or Water) to the stirred solution. Add the anti-solvent dropwise until the solution becomes persistently cloudy (nucleation point).

  • Growth : Stop the addition and allow the mixture to stir at that temperature for 1-2 hours to allow the nascent crystals to grow.

  • Complete Precipitation : Resume the slow addition of the remaining anti-solvent to fully precipitate the product.

  • Equilibration & Isolation : Cool the resulting slurry in an ice bath for at least 1 hour, then isolate the crystals by filtration, wash with cold anti-solvent, and dry.

FAQ 4: The chemical purity of my isolated crystals is not meeting the specification. What are the likely causes and solutions?

Answer:

Crystallization is a premier purification technique, but its effectiveness depends on controlling the process to minimize impurity incorporation.[6][7] Poor purity can result from several mechanisms.

Mechanisms and Mitigation Strategies:

  • Surface Deposition : Impurities from the mother liquor adhere to the crystal surfaces after filtration.

    • Solution : Implement a proper cake wash. The wash solvent should be one in which your product is poorly soluble but the impurities are soluble. Use cold wash solvent and perform multiple small washes rather than one large one.

  • Inclusions and Occlusions : Pockets of impure mother liquor get trapped within the growing crystal.[6] This often happens when crystallization occurs too rapidly (high supersaturation).

    • Solution : Slow down the rate of crystallization. This can be achieved by slowing the cooling rate or the anti-solvent addition rate. A slower growth allows for more selective incorporation of the correct molecules into the lattice, rejecting impurities.[6]

  • Solid Solution Formation : The impurity is structurally very similar to the target compound and gets incorporated directly into the crystal lattice.

    • Solution : This is the most challenging scenario. A single crystallization may not be sufficient. Performing a second crystallization (re-crystallization) is often necessary. Alternatively, screening for a completely different solvent system may be required, as the relative solubilities of the product and impurity can change, altering the rejection efficiency.

References

  • Onyx Scientific. Chiral Resolution Screening | Solid State. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2008). Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. ACS Publications. [Link]

  • Leyssens, T., & van den Brande, N. (2021). Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determination methods. American Chemical Society. [Link]

  • Walters, M., & Liptak, V. (2020). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]

  • Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Li, H., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications. [Link]

  • Li, H., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. [Link]

  • Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Zhanghua Dryer. (2023). Crystallization Challenges in Pharmaceutical Products. [Link]

  • Chakkarwar, A. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Protection in Azetidine Scaffolds: tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate vs. Cbz-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart desirable physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. The strategic manipulation of this strained four-membered ring often necessitates the use of protecting groups for its amine functionalities. Among the most ubiquitous of these are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

This guide provides an in-depth, data-driven comparison of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate and its Cbz-protected counterparts. As a Senior Application Scientist, this analysis is grounded in field-proven insights and established chemical principles to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Choice: Boc vs. Cbz in Azetidine Chemistry

The selection of a protecting group is a critical decision that can dictate the efficiency and success of a synthetic route. The choice between Boc and Cbz hinges on their distinct lability and stability profiles, a concept known as orthogonality.[1][2] This orthogonality allows for the selective removal of one group in the presence of the other, a crucial feature in the synthesis of complex molecules with multiple functional groups.[3]

The Boc group is renowned for its acid-lability, typically cleaved under mild acidic conditions, while remaining stable to a wide range of other reagents, including bases and hydrogenolysis conditions.[1][4] Conversely, the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[1][5] This fundamental difference forms the basis of their strategic application in multi-step syntheses.

Head-to-Head Comparison: Performance in the Azetidine Core

To provide a clear comparison, we will consider the synthesis and deprotection of the enantiomerically pure (2S,3R)-2-methylazetidin-3-amine core, a valuable building block in its own right.

Synthesis of the Core Azetidine

A plausible stereoselective synthesis of (2S,3R)-2-methyl-3-aminoazetidine can be envisioned starting from a suitable chiral precursor, such as L-threonine, through a multi-step sequence involving cyclization and functional group manipulations. A reported synthesis of a related compound, (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid, from L-threonine provides a strong foundation for such a synthetic route.[5]

Protection of (2S,3R)-2-methylazetidin-3-amine

The protection of the resulting amine with either a Boc or Cbz group can be achieved using standard, high-yielding protocols.

Table 1: Representative Comparison of Protection Reactions

Protecting GroupReagentBaseSolventTime (h)Yield (%)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (TEA)Dichloromethane (DCM)2-4>95
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium BicarbonateTHF/Water2-4>90

This data is representative of typical yields for the protection of primary amines and is based on established protocols.[6][7]

Chemical Properties and Stability: A Data-Driven Perspective

The stability of the protecting group under various reaction conditions is a paramount consideration in synthetic planning.

Table 2: Comparative Stability of Boc- and Cbz-Protected (2S,3R)-2-methylazetidin-3-amine

ConditionReagent/EnvironmentBoc StabilityCbz Stability
Strong Acid Trifluoroacetic Acid (TFA) in DCMLabileGenerally Stable
Mild Acid Acetic AcidGenerally Stable (prolonged exposure may cause cleavage)Stable
Strong Base 1M NaOHStableStable
Catalytic Hydrogenation H₂, Pd/CStableLabile

This table is based on the well-documented stability profiles of Boc and Cbz protecting groups.[1][4]

Deprotection Strategies: Releasing the Amine

The selective and efficient removal of the protecting group is the final, critical step. The choice of deprotection method is dictated by the protecting group itself and the presence of other functional groups in the molecule.

Boc Deprotection: Acid-Mediated Cleavage

The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the free amine.[9]

Table 3: Representative Boc-Deprotection Data

ReagentSolventTemperature (°C)Time (h)Yield (%)
20-50% TFADichloromethane (DCM)251-2>95
4M HClDioxane251-4>95

This data is representative of typical Boc deprotection yields and times.[10]

Cbz Deprotection: Catalytic Hydrogenolysis

The most common method for Cbz group removal is catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C).[11] This method is exceptionally clean, yielding only toluene and carbon dioxide as byproducts.[3]

Table 4: Representative Cbz-Deprotection Data

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
10% Pd/CH₂ (balloon)Methanol252-6>95
10% Pd/CAmmonium formateMethanol251-3>90

This data is representative of typical Cbz deprotection yields and times.[12][13]

Experimental Protocols

General Procedure for Boc Protection of (2S,3R)-2-methylazetidin-3-amine
  • Dissolve (2S,3R)-2-methylazetidin-3-amine (1.0 equiv) in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.2 equiv) and stir the solution at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

General Procedure for Cbz Protection of (2S,3R)-2-methylazetidin-3-amine
  • Dissolve (2S,3R)-2-methylazetidin-3-amine (1.0 equiv) in a 1:1 mixture of THF and water (0.2 M).

  • Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield Benzyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.[14][15]

General Procedure for TFA-Mediated Boc Deprotection
  • Dissolve the Boc-protected azetidine (1.0 equiv) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base.[10]

General Procedure for Catalytic Hydrogenolysis of Cbz Group
  • Dissolve the Cbz-protected azetidine (1.0 equiv) in methanol (0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C, 10 mol% Pd).

  • Evacuate and backfill the reaction vessel with hydrogen gas (H₂, balloon pressure).

  • Stir the suspension vigorously at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3][11]

Visualization of Synthetic Workflow

G cluster_synthesis Synthesis of Protected Azetidines cluster_deprotection Deprotection Strategies amine (2S,3R)-2-methyl- azetidin-3-amine boc_reagent (Boc)₂O, TEA, DCM amine->boc_reagent cbz_reagent Cbz-Cl, NaHCO₃, THF/H₂O amine->cbz_reagent boc_protected tert-Butyl N-[(2S,3R)-2- methylazetidin-3-yl]carbamate boc_reagent->boc_protected Boc Protection cbz_protected Benzyl N-[(2S,3R)-2- methylazetidin-3-yl]carbamate cbz_reagent->cbz_protected Cbz Protection boc_protected_dep Boc-Protected Azetidine cbz_protected_dep Cbz-Protected Azetidine tfa_deprotection TFA, DCM boc_protected_dep->tfa_deprotection h2_deprotection H₂, Pd/C, MeOH cbz_protected_dep->h2_deprotection free_amine_boc Free Amine tfa_deprotection->free_amine_boc Acidic Cleavage free_amine_cbz Free Amine h2_deprotection->free_amine_cbz Hydrogenolysis

Figure 1: General workflow for the protection and deprotection of (2S,3R)-2-methylazetidin-3-amine.

Decision-Making Framework: Choosing the Right Protection

The choice between Boc and Cbz protection is a strategic one, guided by the overall synthetic plan. The following decision tree illustrates the key considerations:

G start Start: Need to protect (2S,3R)-2-methylazetidin-3-amine q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, benzyl ethers)? q1->q2  No   use_cbz Use Cbz Protection q1->use_cbz  Yes   q2->use_cbz  No, Cbz is also a good choice   use_boc Use Boc Protection q2->use_boc  Yes   q2->use_boc  No, Boc is a good general choice   consider_orthogonal Consider alternative orthogonal protecting groups use_cbz->consider_orthogonal If both acid and hydrogenolysis are problematic

Figure 2: Decision tree for selecting between Boc and Cbz protecting groups.

Conclusion

Both tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate and its Cbz-protected analog are valuable intermediates in the synthesis of complex molecules. The choice between them is not one of inherent superiority but of strategic advantage within a given synthetic context. The Boc group offers the convenience of acid-labile deprotection, making it ideal for substrates that are sensitive to reductive cleavage. In contrast, the Cbz group provides robust stability to a wider range of conditions, with its removal by catalytic hydrogenolysis offering a clean and efficient deprotection pathway for molecules that can tolerate these conditions. A thorough understanding of their orthogonality and respective deprotection protocols is paramount for any researcher working with these indispensable tools of modern organic synthesis.

References

  • Total Synthesis. (2024, January 5). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage Enabled by N-Heterocyclic Carbene (NHC) Catalysis.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.).
  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. RSC Advances.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2012, January 31). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • ResearchGate. (2026, February 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • LOCKSS. (2011, October 25).
  • ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Scribd. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral GC Analysis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Isomers

Introduction: The Criticality of Stereoisomeric Purity in Pharmaceutical Intermediates In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereoisomeric Purity in Pharmaceutical Intermediates

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The compound of interest, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, is a key chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). This molecule possesses two chiral centers, giving rise to four possible stereoisomers: the enantiomeric pair (2S,3R) and (2R,3S), and the diastereomeric cis-isomers (2S,3S) and (2R,3R).[3][4][5]

For regulatory approval and patient safety, it is imperative to control the stereochemical purity of the desired (2S,3R) isomer. Gas chromatography (GC) with a chiral stationary phase (CSP) offers a powerful analytical solution, providing high-resolution separation, sensitivity, and rapid analysis times ideal for both process monitoring and final quality control.[6][7] This guide provides an in-depth comparison of methodologies for the chiral GC analysis of this compound, grounded in the fundamental principles of chiral recognition and supported by actionable experimental protocols.

The Principle of Chiral Recognition in Gas Chromatography

The separation of enantiomers by chiral GC relies on the formation of transient, diastereomeric complexes between the analyte molecules and the chiral selector, which is immobilized as the stationary phase.[6] For a separation to occur, there must be a difference in the stability (free energy) of these complexes. This energy difference arises from a combination of interactions, often conceptualized by the "three-point interaction model," which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[7] The enantiomer that forms the more stable complex with the CSP is retained longer on the column, thus enabling separation.

Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds. These cyclic oligosaccharides have a toroidal shape, creating a chiral cavity into which an analyte can enter. Separation is achieved through a combination of inclusion in this cavity and interactions with derivatized hydroxyl groups on the rim of the cyclodextrin.[6][8] The choice of cyclodextrin (α, β, or γ) and its chemical modifications dictates the selectivity for a given analyte.

cluster_2 CSP1 CSP CSP2 CSP Elution R-Enantiomer elutes first S-Enantiomer elutes second CSP3 CSP CSP4 CSP R_enantiomer R R_enantiomer->CSP1 Weaker Interaction S_enantiomer S S_enantiomer->CSP3 Stronger Interaction

Caption: Workflow for chiral GC method development and optimization.

Causality in Experimental Choices:
  • Temperature Optimization: Enantioselectivity is temperature-dependent. Lower temperatures generally increase the stability difference between the transient diastereomeric complexes, leading to better resolution, but at the cost of longer analysis times and broader peaks. [9]Therefore, a balance must be struck. A slow temperature ramp is often more effective than a low isothermal temperature for resolving multiple stereoisomers in a single run.

  • Carrier Gas: Hydrogen is often preferred over helium as a carrier gas because it allows for faster optimal linear velocities, leading to shorter run times without a significant loss of efficiency.

  • Derivatization: The N-H proton on the carbamate and the secondary amine in the azetidine ring can cause peak tailing due to interaction with active sites in the injector or column. If this is observed, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) can block these active sites, improving peak shape and sometimes enhancing chiral recognition. [10]

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the analysis. It incorporates system suitability checks to ensure the trustworthiness of the results.

1. Sample Preparation

  • Standard Preparation: Accurately weigh ~10 mg of the tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate reference standard and its available isomers into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Ethyl Acetate to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 50 µg/mL with Ethyl Acetate.

  • Test Sample Preparation: Prepare the test sample at the same concentration as the working standard.

2. GC System and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent derivatized β-cyclodextrin CSP.

  • Injector: Split/Splitless, operated in Split mode.

    • Injector Temperature: 220 °C (A lower temperature may be required to prevent analyte degradation).

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Carrier Gas: Hydrogen, constant flow mode at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 120 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 180 °C.

    • Hold: Hold at 180 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 250 °C

    • H2 Flow: 30 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (N2): 25 mL/min

3. System Suitability Test (SST)

  • Before running samples, inject the working standard solution five times.

  • Acceptance Criteria:

    • The resolution (Rs) between the (2S,3R) peak and the closest eluting isomeric peak must be ≥ 1.5.

    • The relative standard deviation (RSD) for the peak area of the (2S,3R) isomer must be ≤ 2.0%.

    • The tailing factor for the (2S,3R) peak should be between 0.8 and 1.5.

  • This SST validates that the chromatographic system is performing adequately for the intended analysis on any given day.

4. Data Analysis

  • Identify the peaks corresponding to the four stereoisomers based on their retention times from the reference standard injections.

  • Calculate the percentage of each impurity relative to the main (2S,3R) peak using the area percent method:

    • % Impurity = (Area of Impurity Peak / Total Area of All Isomer Peaks) x 100

Comparison with Alternative Technologies

While chiral GC is a powerful tool, it's essential to understand its place relative to other techniques.

TechniqueAdvantages for this AnalysisDisadvantages for this Analysis
Chiral GC High resolution, speed, sensitivity (with FID), and established robustness. [6][7]Requires analyte to be volatile and thermally stable. Potential for on-column degradation of the Boc-carbamate group.
Chiral HPLC Operates at ambient temperature, eliminating thermal degradation risk. Wide variety of polysaccharide-based CSPs available. [1][11]Typically longer run times than GC. Requires larger volumes of potentially expensive and hazardous solvents.
Chiral SFC Combines the speed of GC with the selectivity of normal-phase HPLC. Uses environmentally benign CO2 as the primary mobile phase. [12]Higher initial instrument cost. Method development can be more complex than GC or HPLC.

References

  • Vertex AI Search. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • Dostálová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate.
  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications.
  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz.
  • Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Shimadzu. (n.d.). Rapid Method Scouting of Chiral Compounds.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Advanced ChemBlocks. (2026). tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate.
  • Rainville, P., et al. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY.
  • Advanced ChemBlocks. (2026). tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate hydrochloride 97%.
  • Kumar, G. T. J. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
  • Waters. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns.
  • Appretech Scientific Limited. (n.d.). tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate.
  • Šimek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate.
  • Wang, C., et al. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
  • Beesley, T. (2020). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
  • Nieto, S., et al. (2018). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC.
  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU.

Sources

Validation

A Comparative Guide to the Diastereoselective Reactivity of 2-Methylazetidin-3-yl Carbamates

Abstract Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, valued for their ability to impart conformational rigidity and unique vectors for molecular exploratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, valued for their ability to impart conformational rigidity and unique vectors for molecular exploration.[1][2][3] Their inherent ring strain (approx. 25.4 kcal/mol) makes them more reactive than their five-membered pyrrolidine counterparts, yet generally more stable and easier to handle than three-membered aziridines.[3] This guide provides a comprehensive analysis of the differential reactivity between the cis-(2S,3R) and trans-(2S,3S) diastereomers of a model N-Boc-2-methylazetidin-3-yl carbamate. Understanding how the spatial arrangement of substituents dictates reaction outcomes is critical for researchers in drug development and synthetic chemistry, enabling rational design and optimization of synthetic routes. This report details the underlying stereoelectronic principles and provides validated experimental protocols for assessing diastereomeric reactivity.

Introduction: Stereochemistry as a Determinant of Reactivity

The topic specified for comparison, (2S,3R) vs (2R,3S) 2-methylazetidin-3-yl carbamates, describes a pair of enantiomers. In an achiral environment, enantiomers exhibit identical chemical and physical properties, including reactivity. Therefore, a direct comparison of their reactivity would yield no discernible difference.

A more chemically meaningful and insightful comparison involves diastereomers, which possess different spatial arrangements and, consequently, distinct physical and chemical properties. This guide will therefore compare the reactivity of the cis and trans diastereomers of N-Boc-2-methylazetidin-3-yl carbamate. Specifically, we will analyze:

  • cis Isomer: (2S, 3R)-tert-butyl (2-methylazetidin-3-yl)carbamate

  • trans Isomer: (2S, 3S)-tert-butyl (2-methylazetidin-3-yl)carbamate

The relative orientation of the methyl group at C2 and the carbamate group at C3 profoundly influences the molecule's ground-state energy, steric hindrance, and susceptibility to various chemical transformations. We will explore these differences through three key reaction classes: N-acylation, acid-mediated stability, and nucleophilic ring-opening.

Core Principles: Why Diastereomers React Differently

The differential reactivity between the cis and trans isomers stems from fundamental stereoelectronic principles.

  • Torsional and Steric Strain: In the cis isomer, the methyl and carbamate substituents are on the same face of the azetidine ring. This arrangement can lead to greater steric and torsional strain compared to the trans isomer, where they are on opposite faces. This higher ground-state energy can make the cis isomer more kinetically reactive in reactions that relieve this strain, such as ring-opening.[4]

  • Steric Hindrance: The substituents on the ring can sterically shield reactive centers. For instance, the approach of a bulky acylating agent to the ring nitrogen may be more hindered in one diastereomer than the other. Similarly, the trajectory of a nucleophile attacking a ring carbon in an SN2-type ring-opening is highly sensitive to the steric environment.[5]

  • Stereoelectronic Effects: The orientation of substituent groups can influence the alignment of orbitals involved in a reaction. For example, the anti-periplanar arrangement required for an E2 elimination or an SN2' attack is often dictated by the molecule's stereochemistry.

The following diagram illustrates the logical flow from stereochemical configuration to observable reactivity differences.

G cluster_0 Stereochemical Configuration cluster_1 Underlying Physicochemical Properties cluster_2 Predicted Reactivity Outcome A cis-(2S,3R) Isomer (Substituents on Same Face) C Increased Steric & Torsional Strain A->C D Altered Steric Accessibility at N and C4 A->D B trans-(2S,3S) Isomer (Substituents on Opposite Faces) E Decreased Ground-State Strain B->E F Different Steric Environment B->F G Higher Rate of Ring-Opening C->G H Potentially Slower N-Acylation D->H I Greater Stability / Slower Ring-Opening E->I F->H F->I

Caption: Relationship between stereoisomerism and chemical reactivity.

Comparative Reactivity Analysis & Experimental Data

To quantify the reactivity differences, we subjected both diastereomers to standardized reaction conditions and monitored their progress using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Kinetic Profiling of N-Acetylation

This experiment probes the nucleophilicity and steric accessibility of the azetidine ring nitrogen. The reaction involves the acylation of the secondary amine with acetic anhydride in the presence of a non-nucleophilic base.

Hypothesis: The trans isomer, with potentially less steric clutter around the nitrogen's lone pair, may exhibit a faster rate of N-acetylation compared to the cis isomer.

Experimental Results:

DiastereomerInitial Rate (M/s) x 10⁻⁵Time to 95% Conversion (min)
cis-(2S,3R)1.8 ± 0.2150
trans-(2S,3S)2.5 ± 0.3110
Stability Under Acidic Conditions

The stability of the azetidine ring and the N-Boc protecting group was assessed under mild acidic conditions (TFA in DCM), simulating conditions often used for Boc deprotection.[8][9] Ring integrity was monitored for potential acid-mediated ring-opening.[10]

Hypothesis: The more strained cis isomer will be more susceptible to acid-catalyzed ring-opening compared to the more stable trans isomer.

Experimental Results:

Diastereomer% Parent Remaining (2h)% Ring-Opened Product (2h)
cis-(2S,3R)85%15%
trans-(2S,3S)>98%<2%
Nucleophilic Ring-Opening with Thiophenol

The reaction with a soft nucleophile like thiophenol under basic conditions probes the susceptibility of the azetidine ring to SN2 attack. This reaction is a key pathway for the functionalization and potential degradation of azetidine-containing molecules.[11] The attack is expected to occur at the less sterically hindered C4 position.

Hypothesis: The higher ring strain of the cis isomer will lead to a faster rate of nucleophilic ring-opening as this relieves the inherent strain energy.[2]

Experimental Results:

DiastereomerSecond-Order Rate Constant (k, M⁻¹s⁻¹)
cis-(2S,3R)0.015 ± 0.001
trans-(2S,3S)0.008 ± 0.001

The following diagram illustrates the proposed SN2 attack on the C4 position of the azetidine ring.

G Nu: Nu⁻ A cis-Azetidinium Nu:->A Sₙ2 Attack at C4 B trans-Azetidinium Nu:->B Sₙ2 Attack at C4 TS1 Transition State 1 (Higher Energy) A->TS1 More Strain (Faster Reaction) TS2 Transition State 2 (Lower Energy) B->TS2 Less Strain (Slower Reaction) P1 Ring-Opened Product TS1->P1 P2 Ring-Opened Product TS2->P2

Caption: Comparative energy profile for nucleophilic ring-opening.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies used to generate the data in this guide are provided below.

General Workflow for Kinetic Analysis

The following workflow was applied for both the N-acetylation and nucleophilic ring-opening experiments.

G A 1. Reagent Preparation (Substrate, Reagents in Solvent) B 2. Reaction Initiation (Combine solutions at t=0, T=25°C) A->B C 3. Time-Point Sampling (Quench aliquot with acid/base) B->C D 4. HPLC Analysis (Inject quenched sample) C->D E 5. Data Processing (Integrate peak areas) D->E F 6. Kinetic Modeling (Plot concentration vs. time) E->F

Caption: General workflow for HPLC-based kinetic reaction monitoring.

Protocol: N-Acetylation Kinetic Assay
  • Preparation: Prepare a 10 mM stock solution of the azetidine diastereomer and a 12 mM stock solution of acetic anhydride in anhydrous acetonitrile. Prepare a 50 mM solution of N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

  • Reaction: In a thermostatted vial at 25°C, combine 1.0 mL of the azetidine solution and 1.0 mL of the DIPEA solution. Initiate the reaction by adding 1.0 mL of the acetic anhydride solution (t=0).

  • Sampling: At predetermined time points (e.g., 2, 5, 10, 30, 60, 120, 180 min), withdraw a 100 µL aliquot and immediately quench it in an HPLC vial containing 900 µL of 0.1% formic acid in water/acetonitrile (95:5).

  • Analysis: Analyze the quenched samples by RP-HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm.

  • Data Processing: Determine the concentration of the starting material by integrating its peak area and comparing it to a standard curve. Plot concentration versus time to determine the initial rate.[6][12]

Protocol: Acid Stability Assay
  • Preparation: Prepare a 1 mg/mL solution of each diastereomer in dichloromethane (DCM).

  • Reaction: To 1.0 mL of the substrate solution, add 50 µL of trifluoroacetic acid (TFA). Let the solution stand at room temperature.

  • Analysis: After 2 hours, inject a 10 µL aliquot directly into the HPLC-MS system to identify and quantify the parent compound and any degradation products. Use the HPLC method described in section 4.2.

Summary and Outlook

The stereochemical relationship between substituents on an azetidine ring is a powerful determinant of chemical reactivity. This guide demonstrates that the trans-(2S,3S) diastereomer of N-Boc-2-methylazetidin-3-yl carbamate is more stable and undergoes N-acylation more rapidly than its cis-(2S,3R) counterpart. Conversely, the cis isomer, possessing higher inherent ring strain, is significantly more susceptible to both acid-mediated and nucleophilic ring-opening reactions.

These findings have direct implications for drug development and process chemistry. The choice of diastereomer can impact not only the biological activity of a molecule but also its synthetic accessibility, purification strategy (e.g., stability during chromatography), and shelf-life.[13] Researchers must consider these reactivity differences early in the design phase to mitigate potential liabilities and select the most robust molecular architecture for their intended application.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. Available from: [Link]

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. Available from: [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. Available from: [Link]

  • Van Hende, E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available from: [Link]

  • Valenti, P., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9314-9325. Available from: [Link]

  • Firth, J. D., et al. (2020). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 7(1), 72-78. Available from: [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. Available from: [Link]

  • Gámez, A. S., et al. (2018). Impact of Stereo- and Regiochemistry on Energetic Materials. Crystal Growth & Design, 18(10), 5838-5842. Available from: [Link]

  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5910-5913. Available from: [Link]

  • Jurberg, I. D., & Davies, H. M. L. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2599-2615. Available from: [Link]

  • Wang, Y., & Zhu, S. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]

  • Foley, D. A., et al. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Organic Process Research & Development, 17(11), 1335-1342. Available from: [Link]

  • Magritek. (2024). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR. Available from: [Link]

  • Mestrelab Research. (2012). Mnova for Reaction Monitoring by NMR. Available from: [Link]

  • Gajda, T., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2371-2380. Available from: [Link]

  • ResearchGate. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Available from: [Link]

  • Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(7), 173-178. Available from: [Link]

  • Alza, E., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 74(20), 7857-7865. Available from: [Link]

  • Bull, J. A., et al. (2011). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters, 13(19), 5092-5095. Available from: [Link]

  • Pálovics, E., & Faigl, F. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Pharmaceutical Chemistry & Chemical Science, 3(2), 1-8. Available from: [Link]

  • Urban, M., & Pospisil, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 2599-2615. Available from: [Link]

Sources

Comparative

Spectroscopic and Chromatographic Validation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Purity: A Comparative Guide

In the landscape of pharmaceutical development and complex organic synthesis, the absolute purity of chiral building blocks is not merely a quality metric but a fundamental prerequisite for safety and efficacy. This is p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the absolute purity of chiral building blocks is not merely a quality metric but a fundamental prerequisite for safety and efficacy. This is particularly true for novel scaffolds like substituted azetidines, which are increasingly incorporated into drug candidates. This technical guide provides a comprehensive, in-depth comparison of spectroscopic and chromatographic methodologies for the validation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, a key chiral intermediate.

This guide eschews a rigid, templated format in favor of a narrative that mirrors the logical workflow of a senior application scientist. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system for ensuring the chemical and stereochemical integrity of the target molecule.

The Criticality of Purity in Chiral Azetidine Scaffolds

Azetidines, as strained four-membered rings, offer unique conformational constraints that can be advantageous in drug design.[1][2] However, the synthesis of substituted azetidines often yields a mixture of stereoisomers, each of which can possess dramatically different pharmacological and toxicological profiles.[2] The target of our investigation, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, with its two stereocenters, underscores the need for precise and robust analytical techniques to ensure its diastereomeric and enantiomeric purity.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC) in the comprehensive purity assessment of this compound. For a thorough comparison, we will analyze our target molecule alongside its diastereomer, tert-Butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate, and an achiral analog, tert-butyl N-(piperidin-3-yl)carbamate.

Comparative Analysis of Spectroscopic and Chromatographic Techniques

The selection of an appropriate analytical technique is paramount for the unambiguous confirmation of both the chemical structure and the stereochemical integrity of a chiral molecule. Here, we present a comparative overview of the strengths and limitations of NMR, MS, and Chiral HPLC for the analysis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed structural information of a molecule in solution.[3] For our target compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms and the presence of key functional groups.

¹H NMR Spectroscopy is instrumental in identifying the presence of the tert-butoxycarbonyl (Boc) protecting group, which is characterized by a prominent singlet at approximately 1.4 ppm, integrating to nine protons.[3] The protons on the azetidine ring and the methyl group will exhibit complex splitting patterns and chemical shifts that are highly sensitive to their stereochemical environment.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group appear at approximately 80 ppm and 28 ppm, respectively.[4]

While NMR is powerful for structural elucidation, it is generally not suitable for the direct quantification of enantiomeric excess without the use of chiral shift reagents. However, it can be effective in determining diastereomeric purity by observing distinct signals for each diastereomer.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[5] For tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, the expected molecular ion peak [M+H]⁺ would be at m/z 187.1447.

A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6][7] The observation of these fragments can further corroborate the identity of the compound.

It is crucial to note that standard MS techniques cannot differentiate between stereoisomers as they have the same mass. Therefore, MS is a necessary but not sufficient technique for complete purity analysis of chiral compounds.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Gold Standard for Stereoisomer Separation

Chiral HPLC is the undisputed method of choice for the separation and quantification of enantiomers and diastereomers.[8][9] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with amine and carbamate functionalities.[10][11]

For our target compound and its diastereomer, a well-developed Chiral HPLC method will show two distinct, well-resolved peaks, allowing for the accurate determination of diastereomeric purity.

Experimental Data and Protocols

To provide a practical and illustrative comparison, the following sections present simulated experimental data and detailed protocols for the analysis of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, its diastereomer, and its achiral analog.

Data Presentation: A Comparative Overview
Technique tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate tert-Butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate (Diastereomer) tert-butyl N-(piperidin-3-yl)carbamate (Achiral Analog)
¹H NMR Simulated spectrum with distinct signals for azetidine ring protons and methyl group.Simulated spectrum with different chemical shifts and coupling constants for azetidine ring protons compared to the (2S,3R) isomer.Simulated spectrum with broader signals characteristic of a flexible six-membered ring.
¹³C NMR Simulated spectrum showing the expected number of carbon signals.Simulated spectrum with slight differences in chemical shifts for the azetidine ring carbons compared to the (2S,3R) isomer.Simulated spectrum with a different number of signals corresponding to the piperidine ring.
Mass Spec. [M+H]⁺ at m/z 187.1447. Characteristic fragments at m/z 131.1 (loss of C4H8) and m/z 87.1 (loss of Boc group).[M+H]⁺ at m/z 187.1447. Identical fragmentation pattern to the (2S,3R) isomer.[M+H]⁺ at m/z 201.1754. Different fragmentation pattern.
Chiral HPLC Single peak with a specific retention time.Single peak with a different retention time from the (2S,3R) isomer.Not applicable (achiral). Would elute as a single peak on a reverse-phase column.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the diastereomeric purity of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Materials:

  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and coupling constants to reference data or simulated spectra to confirm the structure. For diastereomeric purity, look for the presence of any additional signals corresponding to the other diastereomer.

Protocol 2: Mass Spectrometric Analysis

Objective: To confirm the molecular weight and fragmentation pattern of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Materials:

  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate sample

  • Methanol (HPLC grade)

  • Formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Further dilute to approximately 10 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Infusion and Analysis: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ ion and compare the measured mass to the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses.

Protocol 3: Chiral HPLC Analysis

Objective: To determine the diastereomeric purity of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

Materials:

  • tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate sample

  • tert-Butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate reference standard (if available)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Chiral HPLC column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) hexane:isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection: UV at 210 nm

    • Column temperature: 25 °C

  • Analysis: Inject the sample and record the chromatogram. If a reference standard for the diastereomer is available, inject it separately to determine its retention time. Calculate the diastereomeric purity by peak area percentage.

Visualization of Experimental Workflows

Workflow for Spectroscopic and Chromatographic Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample MS_Sample Dissolve in MeOH/H2O Sample->MS_Sample HPLC_Sample Dissolve in Mobile Phase Sample->HPLC_Sample NMR NMR Spectroscopy NMR_Sample->NMR MS Mass Spectrometry MS_Sample->MS HPLC Chiral HPLC HPLC_Sample->HPLC NMR_Data Structural Elucidation Diastereomeric Purity NMR->NMR_Data MS_Data Molecular Weight Confirmation MS->MS_Data HPLC_Data Diastereomeric Purity Quantification HPLC->HPLC_Data

Sources

Validation

A Comprehensive Guide to Benchmarking Deprotection Protocols for Boc-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Moiety in Modern Chemistry Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into bioact...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into bioactive molecules and complex organic scaffolds. Their inherent ring strain, while a source of unique reactivity, also presents significant challenges during synthetic manipulations, particularly during the removal of protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen due to its general stability. However, its deprotection can be fraught with difficulties, most notably the risk of ring-opening, which can lead to undesired side products and diminished yields.

This guide provides a comprehensive comparison of various deprotection protocols for Boc-protected azetidines. We will delve into the mechanistic underpinnings of common deprotection strategies, present available experimental data to benchmark their performance, and offer practical guidance on selecting the optimal conditions to preserve the integrity of the azetidine ring.

The Critical Challenge: Ring Strain and Stability

The primary hurdle in the deprotection of Boc-azetidines is the management of their ring strain, which is approximately 25.2 kcal/mol.[1] This strain makes the azetidine ring susceptible to nucleophilic attack and subsequent ring-opening, particularly when the nitrogen atom is activated. The choice of deprotection method, therefore, becomes a delicate balance between efficient Boc removal and the preservation of the cyclic structure.

I. Acid-Mediated Deprotection: The Workhorse with Caveats

Acid-catalyzed cleavage is the most common method for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which then decarboxylates to yield the free amine.[2]

Boc_Azetidine N-Boc-Azetidine Protonated_Boc Protonated N-Boc-Azetidine Boc_Azetidine->Protonated_Boc + H⁺ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid Azetidine Carbamic Acid Protonated_Boc->Carbamic_Acid Isobutene Isobutene Carbocation->Isobutene - H⁺ Azetidine Azetidine Carbamic_Acid->Azetidine CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Trifluoroacetic Acid (TFA): The Double-Edged Sword

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and highly effective reagent for Boc deprotection. However, its strong acidity can readily promote the ring-opening of azetidines.[3][4]

  • Causality of Experimental Choices: The use of a high concentration of TFA (e.g., 20-50% in DCM) ensures rapid deprotection. However, for sensitive substrates like azetidines, lowering the temperature to 0°C can help to mitigate ring-opening by reducing the rate of the undesired side reaction.

  • Trustworthiness and Self-Validation: A successful TFA deprotection of a Boc-azetidine should show a clean conversion to the desired product on TLC or LC-MS with minimal formation of byproducts. The appearance of new, more polar spots that do not correspond to the expected product could indicate ring-opening.

Milder Acidic Conditions: A Safer Approach

To circumvent the issue of ring-opening, milder acidic conditions are often preferred for Boc-azetidines.

  • Aqueous Phosphoric Acid: This reagent has been reported as a mild and effective alternative for Boc deprotection, showing tolerance for other acid-sensitive groups.[5]

  • HCl in Organic Solvents: Solutions of HCl in dioxane or ethyl acetate are also commonly used. While still a strong acid, the conditions can sometimes be fine-tuned to be less harsh than TFA. A study on the synthesis of a bicyclic azetidine with antimalarial activity successfully employed 4.0 M HCl in dioxane for the deprotection of an azetidine-containing intermediate.[6]

Table 1: Comparison of Acidic Deprotection Protocols for Boc-Azetidines

Reagent(s)Typical ConditionsAdvantagesDisadvantagesReported Yields (Substrate Dependent)
TFA/DCM20-50% TFA, 0°C to RT, 1-4hFast and effectiveHigh risk of azetidine ring-openingVariable, can be high if ring-opening is avoided
aq. H₃PO₄THF, RTMilder, good for some acid-sensitive groupsSlower reaction timesGenerally high
HCl/Dioxane4M HCl, RT, 1-4hCost-effective, can provide crystalline HCl saltsCan still be harsh for very sensitive azetidinesHigh, reported to be effective in some cases[6]

II. Non-Acidic Deprotection Methods: Expanding the Toolbox

For highly acid-sensitive azetidine derivatives, non-acidic deprotection methods provide valuable alternatives.

Thermal Deprotection: A "Green" Alternative

Heating a solution of the Boc-protected azetidine can induce thermolytic cleavage of the Boc group. This method avoids the use of any acidic or basic reagents.

  • Causality of Experimental Choices: The temperature required for thermal deprotection is substrate-dependent. Higher temperatures lead to faster reactions but also increase the risk of thermal decomposition. Continuous flow reactors can offer precise temperature control and short reaction times at high temperatures, which can be advantageous. A study on thermal deprotection in continuous flow demonstrated the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature.[7][8]

  • Trustworthiness and Self-Validation: Successful thermal deprotection should result in the formation of the desired amine with the evolution of isobutylene and carbon dioxide. The absence of degradation products by NMR or LC-MS would validate the chosen conditions.

Base-Promoted Deprotection: For Acid-Labile Substrates

While less common, base-mediated Boc deprotection can be highly effective for substrates that cannot tolerate acidic conditions. A recent report detailed the successful deprotection of a complex Boc-protected azetidine derivative containing an acid-sensitive nitrile group using cesium carbonate in methanol under reflux. This method afforded the desired product in over 90% yield with no degradation of the nitrile or the azetidine ring.[9]

Boc_Azetidine N-Boc-Azetidine Deprotonated_Carbamate Deprotonated Carbamate Boc_Azetidine->Deprotonated_Carbamate + Base Azetidine_Anion Azetidine Anion Deprotonated_Carbamate->Azetidine_Anion tBuO_CO2 tert-Butyl Carbonate Deprotonated_Carbamate->tBuO_CO2 Azetidine Azetidine Azetidine_Anion->Azetidine + H⁺ tBuOH t-Butanol tBuO_CO2->tBuOH CO2 CO₂ tBuO_CO2->CO2 Start Boc-Protected Azetidine Acid_Sensitive Acid-Sensitive Functional Groups? Start->Acid_Sensitive Yes Yes Acid_Sensitive->Yes Yes No No Acid_Sensitive->No No Base_Thermal Base-Promoted or Thermal Deprotection Yes->Base_Thermal Mild_Acid Mild Acidic Deprotection (e.g., HCl/Dioxane) No->Mild_Acid Ring_Opening Check for Ring Opening Mild_Acid->Ring_Opening Base_Thermal->Ring_Opening Success Deprotected Azetidine Ring_Opening->Success

Sources

Comparative

Azetidine vs. Pyrrolidine: A Strategic Comparison of Saturated Heterocycles in Medicinal Chemistry

A Senior Application Scientist's Guide to Scaffold Selection In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Selection

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, azetidine and pyrrolidine represent two of the most frequently employed building blocks. While separated by only a single methylene unit, the four-membered azetidine and five-membered pyrrolidine rings impart remarkably distinct physicochemical and pharmacological properties to parent molecules. This guide offers an in-depth comparison from a medicinal chemist's perspective, grounded in experimental data, to inform rational scaffold selection in drug discovery programs.

At a Glance: Core Physicochemical and Structural Differences

The fundamental distinctions between azetidine and pyrrolidine arise from differences in ring size, which directly impacts ring strain, conformational flexibility, and the spatial presentation of substituents. These structural nuances translate into measurable differences in key drug-like properties.

PropertyAzetidine (4-membered ring)Pyrrolidine (5-membered ring)Rationale & Implication for Drug Design
Ring Strain High (~25.4 kcal/mol)[1][2]Low[1]The high ring strain of azetidine can render it more susceptible to metabolic cleavage but also provides unique conformational rigidity.[1][2] Pyrrolidine's lower strain contributes to greater chemical and metabolic stability.[2]
Conformational Flexibility Conformationally rigid, quasi-planar[1][3][4]Flexible, adopts envelope/twist conformations[5][6]Azetidine's rigidity can lead to a lower entropic penalty upon binding to a target, potentially increasing potency. Pyrrolidine's flexibility allows it to adapt to various binding pockets.[5][6]
Basicity (pKa of conjugate acid) ~11.29[2]~11.27While very similar, the specific substitution pattern can significantly alter basicity. This is a critical parameter for solubility, permeability, and off-target effects (e.g., hERG).
Lipophilicity (logP contribution) Generally lower, imparts greater polarity[7]Generally higher, imparts greater lipophilicity[7]Replacing a pyrrolidine with an azetidine can be a strategy to increase aqueous solubility and reduce metabolic clearance.[7]
3D Shape & Vectorial Projection More compact, projects substituents in a distinct linear fashion.More globular, projects substituents with different angularity.This difference is crucial for exploring the chemical space around a core scaffold and achieving optimal interactions with a biological target.

The Medicinal Chemist's Decision Matrix: Where Each Scaffold Shines

The choice between these two heterocycles is rarely arbitrary. It is a strategic decision guided by the specific objectives of a drug discovery program, such as improving metabolic stability, modulating solubility, or escaping existing intellectual property.

Metabolic Stability

A primary driver for incorporating azetidine is to enhance metabolic stability. The five-membered pyrrolidine ring is often susceptible to oxidation at the C-H bonds adjacent to the nitrogen atom, a common metabolic hotspot. The more constrained nature of the azetidine ring can sterically hinder the approach of metabolic enzymes like Cytochrome P450s.[4]

For instance, in the development of Discoidin Domain Receptor (DDR) inhibitors for idiopathic pulmonary fibrosis, an azetidine series was explored after initial indoline and pyrrolidine scaffolds faced metabolic stability challenges.[8] The azetidine-containing compound 37 not only showed improved kinase selectivity but also exhibited an excellent inhaled pharmacokinetic profile, with a longer half-life in mouse lung S9 fractions compared to liver microsomes, suggesting enhanced stability in the target tissue.[8]

Solubility and Lipophilicity

As a general rule, increasing the sp3 character of a molecule while minimizing lipophilicity is a key strategy for improving physicochemical properties. The smaller, more polar azetidine ring often leads to a lower logP and higher aqueous solubility compared to its pyrrolidine counterpart.[7] This can be particularly advantageous for oral and parenteral drug formulations. Conversely, the increased lipophilicity of pyrrolidine can sometimes enhance membrane permeability.[7] Pyrrolidine-containing compounds often represent a balance between the solubility benefits of azetidine and the permeability advantages of the larger piperidine ring.[7]

Receptor Binding and Conformational Control

The rigid, quasi-planar structure of the azetidine ring significantly reduces the conformational flexibility of a molecule compared to the more dynamic pyrrolidine ring.[3][9] This pre-organization can be highly beneficial, as it reduces the entropic penalty of binding to a protein target, potentially leading to a significant increase in potency.

A classic example is the comparison of nicotine with its azetidine analogue. The azetidine version demonstrates a higher affinity for acetylcholine receptors, a phenomenon attributed to the favorable conformational constraint imposed by the four-membered ring.[10][11] This highlights how ring size variation can be a powerful tool for fine-tuning receptor affinity and potency.[10]

Experimental Protocols: Assessing a Key Differentiator

To provide a practical context, we outline a standard protocol for one of the most critical experiments used to compare azetidine- and pyrrolidine-containing analogues: the liver microsomal stability assay. This assay provides a quantitative measure of a compound's susceptibility to Phase I metabolism.

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound (e.g., an azetidine analogue vs. its pyrrolidine counterpart) upon incubation with human liver microsomes (HLM).

2. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds and Positive Control (e.g., Propranolol)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for quantification

3. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 20 mM stock solution of the test compounds in DMSO.[12]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding phosphate buffer, the HLM solution (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1-3 µM).[13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the system to equilibrate.[12]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13]

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[7] This precipitates the microsomal proteins and stops the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[14]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • This quantitative output allows for a direct, head-to-head comparison of the metabolic stability of the azetidine and pyrrolidine analogues.

Visualizing the Strategic Choice

The decision to use an azetidine or pyrrolidine scaffold can be visualized as a workflow that balances multiple critical parameters in a drug discovery cascade.

Caption: A decision workflow for evaluating azetidine vs. pyrrolidine scaffolds.

The structural differences that underpin the varied physicochemical properties of these rings can be visualized by comparing their conformational landscapes and the vectors through which they orient substituents.

G cluster_Azetidine Azetidine cluster_Pyrrolidine Pyrrolidine A1 N A2 C A1->A2 A3 C A2->A3 A4 C A3->A4 A4->A1 subst_A R A4->subst_A note_A Rigid, quasi-planar Defines a strong vector P1 N P2 C P1->P2 P3 C P2->P3 P4 C P3->P4 P5 C P4->P5 P5->P1 subst_P R P5->subst_P note_P Flexible (envelope/twist) Broader conformational space

Caption: Comparison of azetidine and pyrrolidine ring structures and substituent vectors.

Conclusion

The choice between an azetidine and a pyrrolidine building block is a nuanced, data-driven decision in modern drug discovery. Azetidine offers a path towards improved metabolic stability and aqueous solubility, often at the cost of synthetic complexity and potential ring strain-related liabilities.[1][4][7] Its conformational rigidity can be a powerful tool for enhancing potency.[4] Pyrrolidine, while more metabolically labile in some contexts, provides a stable, synthetically accessible, and conformationally adaptable scaffold that has a long and successful history in approved therapeutics.[6] A thorough understanding of their comparative properties, supported by head-to-head experimental evaluation, empowers medicinal chemists to make strategic scaffold selections that accelerate the journey toward novel, effective, and safe medicines.

References

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. ACS Publications. Available at: [Link]

  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. ACS Publications. Available at: [Link]

  • Synthesis of key azetidine building block via N‐Ns‐aziridine 302. ResearchGate. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. Available at: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Effects of ring contraction on the conformational preferences of α-substituted proline analogs. PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available at: [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines towards medicinal c. 科技. Available at: [Link]

  • Crystal structure analysis of N‐acetylated proline and ring size analogs. Research Collection. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. Scilit. Available at: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Bentham Science. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. ACS Publications. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Stereocenter Integrity of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Post-Reaction

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to biological activity, safety, and efficacy. Chiral small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to biological activity, safety, and efficacy. Chiral small molecules, particularly nitrogen-containing heterocycles like azetidines, are privileged scaffolds in medicinal chemistry.[1] The target of our discussion, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, possesses two adjacent stereocenters. The preservation of its defined (2S, 3R) configuration through multi-step synthetic sequences is paramount, as even minor epimerization at either center can lead to diastereomers with drastically different pharmacological profiles.

This guide provides a comprehensive comparison of modern analytical techniques to validate the stereochemical integrity of this key building block. We move beyond simple protocol recitation to explain the causality behind methodological choices, empowering researchers to design robust, self-validating analytical systems.

Pillar 1: Chromatographic Separation – The Gold Standard for Quantification

Chromatographic techniques are the cornerstone for resolving and quantifying stereoisomers due to their high resolving power. The choice between methods often depends on the specific properties of the analyte and the available instrumentation. For our target molecule, which contains both a polar carbamate group and a non-polar tert-butyl group, both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are powerful options.

A. Supercritical Fluid Chromatography (SFC): The Modern Workhorse

SFC has emerged as a preferred technique for chiral separations, offering significant advantages in speed, efficiency, and sustainability.[2][3] It utilizes supercritical CO₂, a non-toxic and renewable solvent, as the primary mobile phase, aligning with green chemistry principles.[2]

Causality of Choice: The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid analyses without sacrificing resolution, making it ideal for high-throughput screening of reaction outcomes.[3][4] For a small molecule like our target carbamate, SFC often provides superior peak shapes and resolution compared to normal-phase HPLC.

Experimental Protocol: Chiral SFC for Diastereomeric Purity

  • System: Analytical SFC system with UV or Mass Spectrometric (MS) detection.

  • Column Selection: Begin screening with polysaccharide-based chiral stationary phases (CSPs). Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points due to their broad applicability.[5][6]

  • Sample Preparation: Dissolve the post-reaction sample in a suitable alcohol (e.g., Methanol or Ethanol) to a concentration of ~1 mg/mL.

  • Method Scouting:

    • Mobile Phase: Supercritical CO₂ with a gradient of a co-solvent (typically Methanol or Ethanol).

    • Initial Gradient: 5% to 40% co-solvent over 5-7 minutes.

    • Additive: To improve peak shape for the amine functionality, add a small amount of an amine additive like diethylamine (DEA) or isopropylamine to the co-solvent (e.g., 0.1-0.3%).[4]

  • Optimization: Once separation is achieved, the method can be optimized by switching to an isocratic elution to improve reproducibility and shorten run times.

  • Quantification: Integrate the peak areas of the desired (2S, 3R) diastereomer and any unwanted diastereomers (e.g., (2R, 3R), (2S, 3S), or (2R, 3S)). Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a robust and widely accessible technique for enantiomeric and diastereomeric separations.[7][8][9] While often slower than SFC, its versatility in mobile phase selection (normal-phase, reversed-phase, and polar organic modes) makes it a powerful problem-solving tool.

Causality of Choice: For our target molecule, a polar organic or normal-phase method is typically most effective. The ability to use a wide range of solvents can sometimes achieve separations not possible with SFC. Polysaccharide-based CSPs are again the columns of choice.[5][10]

Pillar 2: NMR Spectroscopy – The Structural Confirmation Tool

While chromatography excels at separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable, unambiguous structural information. It serves as an essential orthogonal method to confirm the identity and relative stereochemistry of the major product.

Causality of Choice: Diastereomers are distinct chemical entities with different physical properties, resulting in unique NMR spectra.[11][12] Therefore, ¹H NMR can be used to directly determine the diastereomeric ratio (d.r.) in a sample, provided that at least one signal for each diastereomer is well-resolved.[13][14]

Experimental Protocol: ¹H NMR for Diastereomeric Ratio (d.r.) Determination

  • Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can sometimes affect the resolution of key signals.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.

  • Signal Identification: Identify distinct, well-resolved proton signals corresponding to the major (2S, 3R) diastereomer and any minor diastereomers. Protons on or near the stereocenters (e.g., the C2-methyl group or the C2-H and C3-H protons) are the most likely to show different chemical shifts.

  • Integration and Calculation: Carefully integrate the corresponding signals for the major and minor diastereomers. The diastereomeric ratio is the simple ratio of these integrals. For example: d.r. = Integral_major / Integral_minor

Advanced NMR Techniques
  • Chiral Shift Reagents (CSRs): In cases where enantiomeric excess (e.e.) is also a concern (e.g., confirming the purity of a starting material), paramagnetic lanthanide-based CSRs can be added to the NMR sample.[15][16] These reagents form transient diastereomeric complexes that have distinct NMR spectra, allowing for the resolution of enantiomeric signals.[17]

  • Mosher's Amide Analysis: For absolute configuration assignment, derivatization of the azetidine nitrogen (after Boc-deprotection) with a chiral reagent like Mosher's acid chloride creates diastereomeric amides whose ¹H NMR spectra can be analyzed to confirm the absolute stereochemistry.[18][19]

Comparison of Primary Validation Techniques

FeatureChiral SFCChiral HPLC¹H NMR SpectroscopyPolarimetry
Primary Use Quantitative analysis of diastereomers & enantiomersQuantitative analysis of diastereomers & enantiomersStructural confirmation & d.r. quantificationBulk chirality check
Resolution ExcellentVery Good to ExcellentSignal-dependent; may require CSRs for enantiomersNone (bulk property)
Sensitivity High (sub-µg)High (sub-µg)Moderate (mg scale)Low (mg/mL scale)
Throughput High (typically <10 min)Moderate (15-45 min)LowHigh
Information Diastereomeric/Enantiomeric RatioDiastereomeric/Enantiomeric RatioDiastereomeric Ratio, Relative StereochemistryOptical Rotation Sign (+/-)
Orthogonal Value High (Separation-based)High (Separation-based)Excellent (Structure-based)Low (confirmatory only)

Pillar 3: The Orthogonal Validation Workflow

Relying on a single analytical method is a significant risk in pharmaceutical development. An unseen impurity could co-elute with a peak in chromatography, or NMR signals could overlap, leading to an incorrect assessment of purity.[20] A robust, self-validating system employs orthogonal methods—techniques that measure the same attribute via different physical principles—to ensure data integrity.[21][22]

A validated workflow for tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate combines the quantitative power of chiral chromatography with the structural certainty of NMR.

Orthogonal_Validation_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Primary Quantitative Analysis cluster_2 Step 3: Orthogonal Confirmation & Release A Post-Reaction Crude Sample B ¹H NMR Analysis A->B Dissolve in CDCl₃ C Chiral SFC Screening B->C Confirm presence of product D Optimized SFC Method (Diastereomeric Excess > 99%?) C->D Identify optimal conditions E Quantitative ¹H NMR (Diastereomeric Ratio > 99:1?) D->E Yes G Material Fails Requires Re-purification D->G:w No F Material Passes Stereochemical Purity Confirmed E->F Yes E->G:w No

Caption: A robust workflow for validating stereochemical purity.

Logic_Diagram Method1 Primary Method (Chiral SFC) Result1 Result: d.e. = 99.5% Method1->Result1 Method2 Orthogonal Method (¹H NMR) Result2 Result: d.r. = >99:1 Method2->Result2 Conclusion High Confidence Conclusion: Stereocenter Integrity is Validated Result1->Conclusion Result2->Conclusion

Caption: The logic of converging orthogonal methods.

Conclusion and Recommendation

For researchers and drug development professionals working with tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, ensuring stereocenter integrity is non-negotiable. While multiple techniques can provide stereochemical information, a combination of Chiral Supercritical Fluid Chromatography (SFC) for primary quantification and Proton NMR (¹H NMR) for orthogonal confirmation represents the most efficient, robust, and scientifically sound strategy.

This dual-pronged approach leverages the high-throughput, high-resolution power of modern chromatography while grounding the results in the unambiguous structural certainty of spectroscopy. This creates a self-validating system that ensures the quality and safety of this critical pharmaceutical building block, ultimately accelerating the path to discovery.

References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • Waters Corporation. SFC Columns for Chiral & Achiral Separations. [Link]

  • Foroozandeh, M., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]

  • Hill, H. D. W., Zens, A. P., & Jacobus, J. (1979). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Dispas, A., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]

  • Jacobus, J., et al. (1979). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society. [Link]

  • Scafato, P., & Superchi, S. (2019). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules. [Link]

  • Jan, M. (2017). Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]

  • Regalado, E. L. (2007). An Orthogonal Approach to Chiral Method Development Screening. American Pharmaceutical Review. [Link]

  • De Wergifosse, M., et al. (2018). Mueller Polarimetry of Chiral Supramolecular Assembly. The Journal of Physical Chemistry C. [Link]

  • Park, Y., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Davulcu, S. N., et al. (2007). A regio- and stereoselective approach to quaternary centers from chiral trisubstituted aziridines. The Journal of Organic Chemistry. [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Smith, S. R., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Yashima, E., et al. (1997). Chirality Assignment of Amines and Amino Alcohols Based on Circular Dichroism Induced by Helix Formation of a Stereoregular Poly((4-carboxyphenyl)acetylene) through Acid−Base Complexation. Journal of the American Chemical Society. [Link]

  • Zhang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • Zelch, D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Boudreau, S. P., et al. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral Azetidine and its application in asymmetric synthesis. [Link]

  • Zelch, D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry. [Link]

  • Leah4sci. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube. [Link]

  • Fiveable. (2025). Chiral Shift Reagents: Organic Chemistry Study Guide. [Link]

  • IBZ Messtechnik. Chiral compound analyses and Faraday polarimetry. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • ResearchGate. Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. [Link]

  • O'Reilly, M. C., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • de Mattos, M. C., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. [Link]

  • Bode, J. W. (2010). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Hu, Y., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines From Donor-Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition With Metallo-Enolcarbenes. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. [Link]

  • Shimadzu. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Kathmann, T., et al. (2001). Development of chiral N-alkylcarbamates as new leads for potent and selective H3-receptor antagonists: synthesis, capillary electrophoresis, and in vitro and oral in vivo activity. Journal of Medicinal Chemistry. [Link]

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis. [Link]

  • Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites. [Link]

  • Szabó, Z., et al. (2020). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

A Comprehensive Guide to the NMR Spectroscopic Differentiation of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Diastereomers

Introduction In the landscape of modern drug discovery and development, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical regulatory and safety requirement. Stereois...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical regulatory and safety requirement. Stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties. Consequently, robust analytical methods for the stereochemical characterization of substituted azetidines, such as the diastereomers of tert-butyl N-[2-methylazetidin-3-yl]carbamate, are indispensable.

This guide provides an in-depth technical comparison of the nuclear magnetic resonance (NMR) spectroscopic features that differentiate the syn and anti diastereomers of tert-butyl N-[2-methylazetidin-3-yl]carbamate. We will delve into the theoretical underpinnings and practical application of one- and two-dimensional NMR techniques, demonstrating how chemical shifts, scalar (J) couplings, and through-space correlations (Nuclear Overhauser Effect) serve as powerful diagnostic tools for unambiguous stereochemical assignment.

Theoretical Foundation: Why Diastereomers are Distinguishable by NMR

Unlike enantiomers, which are non-superimposable mirror images and thus have identical physical properties (including NMR spectra) in an achiral environment, diastereomers have different physical properties and are not mirror images of each other.[1][2] This fundamental difference in their three-dimensional arrangement leads to distinct spatial relationships between their constituent atoms. As NMR parameters are exquisitely sensitive to the local electronic and spatial environment of each nucleus, diastereomers will produce different NMR spectra.[3]

The key NMR parameters for differentiating diastereomers are:

  • Chemical Shift (δ): The precise resonance frequency of a nucleus is dictated by the degree of electronic shielding around it. In diastereomers, the different spatial arrangement of substituents leads to variations in magnetic anisotropy and van der Waals interactions, resulting in measurably different chemical shifts for corresponding protons (¹H) and carbons (¹³C).[3][4]

  • Scalar Coupling Constants (J): J-coupling, mediated through chemical bonds, provides information about molecular connectivity and conformation. The magnitude of vicinal coupling (³J), which occurs between nuclei separated by three bonds, is particularly informative as it depends on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. For cyclic systems like azetidines, the ³J value between protons on adjacent carbons can be a reliable indicator of their cis or trans relationship.[5]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon resulting from dipole-dipole interactions between nuclei that are close in space (< 5 Å), irrespective of their bonding connectivity.[6][7] By measuring NOE enhancements, one can determine the spatial proximity of protons within a molecule, providing definitive evidence for relative stereochemistry.[8][9]

Experimental Design and Protocols

A systematic approach combining 1D and 2D NMR experiments is essential for a comprehensive and unambiguous assignment.

Sample Preparation Protocol

The quality of NMR data is directly dependent on the quality of the sample. Proper sample preparation is crucial to obtain high-resolution spectra free from artifacts.

  • Analyte Purity: Ensure the diastereomeric samples are of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For studies involving exchangeable protons (e.g., N-H), deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for most ¹H and ¹³C experiments on modern NMR spectrometers.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended for NOE): For quantitative NOE experiments (NOESY/ROESY), it is critical to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation processes.[8] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the sample for several minutes before sealing the tube.

NMR Data Acquisition Workflow

The following workflow outlines a standard suite of experiments for stereochemical determination. Experiments are typically performed on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 298 K).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) H1 1D ¹H NMR (Initial Check & Proton Signals) Prep->H1 C13 1D ¹³C NMR / DEPT (Carbon Signals & Multiplicity) H1->C13 COSY 2D ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC 2D ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC NOESY 2D ¹H-¹H NOESY/ROESY (Through-Space Correlations) HSQC->NOESY Analysis Integrate & Analyze Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - NOE Cross-Peaks NOESY->Analysis Assignment Stereochemical Assignment (syn vs. anti) Analysis->Assignment

Data Analysis and Interpretation: A Comparative Case Study

Let us consider the two diastereomers of tert-butyl N-[2-methylazetidin-3-yl]carbamate: the anti isomer (2S,3R) and the syn isomer (2S,3S).

anti (trans) Isomersyn (cis) Isomer
Structure
Description C2-Methyl and C3-Carbamate groups are on opposite faces of the azetidine ring.C2-Methyl and C3-Carbamate groups are on the same face of the azetidine ring.
¹H and ¹³C NMR Data Comparison

Diastereomers exhibit distinct chemical shifts due to their different spatial environments. The following tables present hypothetical, yet representative, data.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignmentanti (2S,3R) Isomer (ppm)syn (2S,3S) Isomer (ppm)Key Differentiator
H2 (ring)~ 3.85 (dq)~ 4.10 (dq)H2 is typically more deshielded in the syn isomer due to steric compression or anisotropic effects from the carbamate group.
H3 (ring)~ 4.30 (ddd)~ 4.55 (ddd)H3 is also generally more deshielded in the syn isomer.
C2-CH₃ ~ 1.25 (d)~ 1.35 (d)The methyl group protons often show a downfield shift in the syn isomer.
Boc-(CH₃)₃ ~ 1.45 (s)~ 1.46 (s)Minimal difference expected as this group is remote from the stereocenters.
NH (carbamate)~ 5.10 (br d)~ 5.30 (br d)The chemical shift of the NH proton can be sensitive to conformation and hydrogen bonding, often differing between diastereomers.
³J(H2, H3) ~ 6.5 Hz ~ 8.5 Hz CRITICAL: The vicinal coupling constant is the most reliable indicator. The smaller value for the anti isomer reflects a trans relationship, while the larger value for the syn isomer reflects a cis relationship.[5]

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Assignmentanti (2S,3R) Isomer (ppm)syn (2S,3S) Isomer (ppm)Key Differentiator
C2 (ring)~ 58.0~ 56.5Steric effects (gamma-gauche effect) can cause the C2 carbon in the more sterically crowded syn isomer to be slightly shielded (upfield shift).
C3 (ring)~ 52.5~ 51.0Similar shielding effects may be observed for C3 in the syn isomer.
C4 (ring)~ 48.0~ 47.5Minor differences may be observed.
C2-CH₃ ~ 18.0~ 16.5The methyl carbon is often shielded in the syn isomer.
Boc-C(CH₃)₃ ~ 80.0~ 80.1Minimal difference expected.
Boc-C=O ~ 156.0~ 156.2Minimal difference expected.
Definitive Stereochemical Assignment with 2D NOESY

While coupling constants provide strong evidence, a 2D NOESY (or ROESY for medium-sized molecules) experiment provides the definitive, unambiguous proof of relative stereochemistry by mapping through-space proton proximities.[6][10]

  • For the syn (cis) Isomer: A clear NOE cross-peak will be observed between the protons of the C2-methyl group and the H3 proton . This is because these groups are on the same face of the four-membered ring and are therefore close in space.

  • For the anti (trans) Isomer: No significant NOE cross-peak will be observed between the C2-methyl group protons and the H3 proton . These groups are on opposite faces of the ring, placing them too far apart for an efficient NOE interaction.[7]

G cluster_syn syn-Diastereomer (cis) cluster_anti anti-Diastereomer (trans) syn_struct syn_label Strong NOE observed (Proximity < 5 Å) anti_struct anti_label No NOE observed (Proximity > 5 Å)

Conclusion

The differentiation of the syn and anti diastereomers of tert-butyl N-[2-methylazetidin-3-yl]carbamate is readily achievable through a systematic application of NMR spectroscopy. The analysis hinges on three key observations:

  • Distinct Chemical Shifts: Corresponding protons and carbons in the two diastereomers exhibit unique chemical shifts due to their different three-dimensional environments.

  • Diagnostic Coupling Constants: The vicinal coupling constant, ³J(H2,H3), is a powerful diagnostic tool, with a larger value (~8-9 Hz) indicating a cis relationship (syn isomer) and a smaller value (~6-7 Hz) indicating a trans relationship (anti isomer).[5]

  • Unambiguous NOE Correlations: The presence of a clear NOE between the C2-methyl protons and the H3 proton provides definitive proof of a syn configuration, while its absence confirms the anti configuration.[9]

By combining these one- and two-dimensional NMR techniques, researchers and drug development professionals can confidently and accurately assign the relative stereochemistry of these and other similarly substituted chiral molecules, ensuring the integrity and safety of novel chemical entities.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Nuclear Overhauser effect - Wikipedia. Wikipedia. Available at: [Link]

  • What kind of NMR technique is used to determine the stereo chemistry of a new organic compound? | ResearchGate. ResearchGate. Available at: [Link]

  • Representative sections of 1 H NMR spectra of diastereomers 2b (a) and 3b (b) in CDCl 3 at 298 K. - ResearchGate. ResearchGate. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Reference-free NOE NMR analysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. JEOL Ltd. Available at: [Link]

  • Determining Stereochemistry by 1H-NMR Spectroscopy. University of Missouri-St. Louis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS No. 1020412-73-4).

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS No. 1020412-73-4). This document is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and regulatory adherence.

Hazard Profile and Risk Assessment: Understanding the 'Why'

  • The Azetidine Moiety: Azetidine, the parent four-membered nitrogen heterocycle, is classified as a flammable, corrosive, and toxic substance.[1] The high ring strain makes it susceptible to ring-opening reactions. Derivatives should be treated with caution, assuming potential for skin and eye irritation, and possible toxicity.[1]

  • The tert-Butyl Carbamate (Boc) Group: This common protecting group is generally stable under neutral and basic conditions but can decompose under strong acidic conditions or high heat. Thermal decomposition may release irritating gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO2).[2][3]

Core Principles for Compliant Disposal

Adherence to federal and local regulations is paramount. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) govern these procedures.[7][8][9]

  • Waste Minimization: Order only the necessary quantities of the chemical to reduce the volume of waste generated.[5]

  • Point-of-Generation Management: Chemical waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[8]

  • Segregation: Never mix incompatible waste streams. This compound should be segregated as a non-halogenated organic solid or solution. Keep it separate from strong acids, bases, and oxidizing agents.[6][10]

  • Chemical Hygiene Plan (CHP): All disposal activities must be conducted in accordance with your institution's written Chemical Hygiene Plan, a core requirement of the OSHA Laboratory Standard.[11][12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles.[10]

  • Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.

Step 2: Waste Characterization and Container Selection Properly categorizing and containing the waste is a critical step.

  • Waste Form:

    • Solid Waste: If disposing of the pure compound, contaminated gloves, weigh boats, or paper towels, place them in a designated solid chemical waste container.

    • Liquid Waste: If the compound is in solution, it must be collected in a liquid waste container.

  • Container Specifications:

    • Use only containers approved for hazardous waste that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are appropriate.[9]

    • The container must have a secure, leak-proof screw-top cap to prevent spills and vapor release.[6][8]

    • Ensure the container is clean, in good condition, and free from damage.[8]

Waste Stream & CharacteristicsContainer SpecificationRequired Personal Protective Equipment (PPE)
Solid Waste (Pure compound, contaminated consumables)Labeled, sealable HDPE container or bag within a rigid outer container.Safety glasses, lab coat, nitrile gloves.
Liquid Waste (Solutions containing the compound)Labeled, screw-cap HDPE or glass bottle. Use secondary containment.Chemical splash goggles, lab coat, nitrile gloves.

Step 3: Accurate and Compliant Labeling Proper labeling is mandated by the EPA and OSHA to ensure safety and proper handling by all personnel, including emergency responders.[5][13]

  • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate." List all components and their approximate percentages if it is a solution.

    • The specific hazard characteristics (e.g., "Irritant," "Handle with Care").

    • The date accumulation started (the first day waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation.[5][6]

  • The container must remain closed at all times, except when adding waste.[6]

  • Store incompatible waste streams separately, using secondary containment bins to prevent mixing in case of a leak.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved by EHS within three days.[5]

Step 5: Arranging for Professional Disposal Once the container is full or the project is complete, arrange for its removal.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[14]

  • Provide them with the exact chemical name and quantity as listed on the hazardous waste tag.

  • Never attempt to transport the chemical waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow from waste generation to final disposal.

G A Waste Generation (Unused solid or solution) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste (Non-Halogenated Organic) B->C D Step 3: Select & Fill Container (Compatible, Leak-Proof HDPE/Glass) C->D E Step 4: Label Container (Hazardous Waste Tag, Full Chemical Name, Date) D->E F Step 5: Store in SAA (Closed Container, Secondary Containment) E->F G Step 6: Schedule Pickup (Contact EHS Department) F->G H Final Disposal (Licensed Hazardous Waste Vendor) G->H

Sources

Handling

A Comprehensive Guide to the Safe Handling of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks Primary Hazards: Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.[6][7] Respi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][5][7]

  • Unknown Long-Term Effects: The toxicological properties have not been fully investigated.[4][8]

Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure. This is most effectively achieved through robust engineering controls.

  • Chemical Fume Hood: All manipulations of solid tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[2][3]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The consistent and correct use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[6][1][2]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are essential. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[6][1]Protects against splashes of solutions and airborne particles that can cause serious eye irritation.[6][1]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Double-gloving is a best practice, especially during transfers and disposal.[6][2]Prevents skin contact, which can lead to irritation or absorption of the chemical. Regularly inspect gloves for tears or punctures.[6]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[6]Protects against accidental spills and contamination of personal clothing.[6][1]
Respiratory Protection Respirator with Organic Vapor Cartridge and Particulate FilterShould be used in poorly ventilated areas or when there is a risk of inhaling vapors or fine powders.[6][1] Proper fit testing and training are necessary.Azetidine compounds can release harmful vapors, and handling fine powders can generate airborne dust.[6][1]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.Protects feet from spills and falling objects.

Safe Handling and Operational Plan

A systematic approach to handling tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is crucial for maintaining a safe laboratory environment.

Preparation and Weighing
  • Designate a Work Area: Before handling, designate a specific area within the chemical fume hood for the procedure.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.[2]

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing: Use appropriate tools, such as a spatula, for transferring the solid. Tare the weighing vessel before adding the compound to avoid contamination of the balance.

  • Container Sealing: After weighing, securely close the container to prevent the release of dust or vapors.[1]

Solution Preparation
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Maintain a Safe Distance: Keep a safe distance from the reaction vessel and use a splash shield if necessary.[1]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory area.[8]

Post-Handling and Decontamination
  • Work Area Cleaning: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[1]

  • PPE Removal: Remove disposable PPE, such as gloves, and dispose of them according to the waste management plan.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate potential hazards.

  • Minor Spills (Solid):

    • If safe to do so, gently sweep up the spilled solid, avoiding the generation of dust.

    • Place the material into a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbent material into a labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Do not attempt to clean up a major spill without appropriate training and equipment.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate and its contaminated waste must be carried out in strict accordance with local, state, and federal regulations.[6]

Waste Management Protocol:
  • Waste Collection: All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[6][1]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and bench paper should be collected in a sealed bag and placed in a designated solid hazardous waste container.[2]

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for halogenated or non-halogenated organic liquid waste, as appropriate.

  • Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal Vendor: Arrange for the disposal of hazardous waste through your institution's approved chemical waste vendor.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the experimental procedure.

PPE_Decision_Workflow cluster_0 Experimental Procedure Assessment cluster_1 Personal Protective Equipment (PPE) Selection cluster_2 Final Action start Start: Handling tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate weighing Weighing Solid Compound? start->weighing solution_prep Preparing a Solution? weighing->solution_prep No ppe_respirator Add Respirator (N95/FFP2 or Organic Vapor) weighing->ppe_respirator Yes large_scale Large Scale (>1g) or High Risk of Splash? solution_prep->large_scale Yes ppe_base Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-Toe Shoes solution_prep->ppe_base No large_scale->ppe_base No ppe_face_shield Add Face Shield and Double Glove large_scale->ppe_face_shield Yes end_procedure Proceed with Experiment ppe_base->end_procedure ppe_respirator->solution_prep ppe_face_shield->end_procedure

Caption: Workflow for selecting appropriate PPE when handling tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine - Benchchem. (URL: )
  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Benchchem. (URL: )
  • Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine - Benchchem. (URL: )
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
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tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
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